4,4'-disulfanediylbis(4,1-phenylene)dimethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-[[4-(hydroxymethyl)phenyl]disulfanyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S2/c15-9-11-1-5-13(6-2-11)17-18-14-7-3-12(10-16)4-8-14/h1-8,15-16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITNLQICZFPYKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)SSC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10524202 | |
| Record name | [Disulfanediyldi(4,1-phenylene)]dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10524202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7748-20-1 | |
| Record name | [Disulfanediyldi(4,1-phenylene)]dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10524202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4,4'-Disulfanediylbis(4,1-phenylene)dimethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol (CAS No: 7748-20-1). This symmetrical aromatic disulfide is a molecule of significant interest due to its inherent redox activity and its utility as a versatile precursor in polymer and coordination chemistry. This document consolidates available data on its physicochemical characteristics, provides detailed experimental protocols for its synthesis and key chemical transformations, and offers insights into its analytical characterization. The guide is intended to serve as a critical resource for researchers leveraging this compound in materials science, ligand synthesis, and dynamic chemical systems.
Introduction: A Molecule Defined by its Core Structure
This compound is a distinct organic compound characterized by a central disulfide (-S-S-) bridge that covalently links two 4-(hydroxymethyl)phenyl moieties.[1] This unique architecture, featuring a redox-active disulfide bond and terminal primary alcohol functionalities, imbues the molecule with a rich and versatile chemical profile. The disulfide linkage serves as a dynamic covalent bond, susceptible to cleavage and reformation, a property that is increasingly exploited in the design of self-healing materials and dynamic cross-linked networks.[1][2] Concurrently, the hydroxymethyl (-CH2OH) groups provide sites for further functionalization and enhance solubility in polar solvents, distinguishing it from its phenolic analogue, bis(4-hydroxyphenyl) disulfide.[2]
This guide will systematically explore the key chemical attributes of this compound, moving from its fundamental physicochemical properties to its synthesis, reactivity, and analytical characterization. The underlying principles governing its behavior will be elucidated to provide a deeper understanding of its potential applications.
Sources
4,4'-disulfanediylbis(4,1-phenylene)dimethanol CAS number 7748-20-1
An In-depth Technical Guide to 4,4'-disulfanediylbis(4,1-phenylene)dimethanol (CAS No. 7748-20-1)
Executive Summary
This guide provides a comprehensive technical overview of this compound, CAS number 7748-20-1. This symmetrical aromatic disulfide is a versatile chemical building block characterized by a redox-active disulfide linkage and two primary alcohol functionalities. These features make it a valuable precursor in advanced polymer chemistry, particularly for the development of dynamic and stimulus-responsive materials. This document details its physicochemical properties, outlines validated synthesis and purification protocols, discusses its reactivity, and explores its current and potential applications in materials science and drug delivery, tailored for researchers and professionals in chemical and pharmaceutical development.
Introduction
This compound is an organic compound that belongs to the family of aromatic disulfides. Its structure consists of two 4-(hydroxymethyl)phenyl groups linked by a disulfide (-S-S-) bond.[1] This central disulfide bond is the molecule's most significant feature, imparting redox sensitivity that allows for cleavage and reformation under specific chemical or electrochemical conditions.[1] This dynamic covalent bond is a cornerstone of "smart" materials design, enabling properties like self-healing, degradability, and stimulus-responsiveness.[2][3]
The terminal hydroxymethyl (-CH2OH) groups provide reactive sites for a wide range of polymerization and modification reactions, such as esterification and urethane formation, enhancing its utility as a cross-linker or monomer.[1] The combination of a dynamic disulfide core and versatile alcohol functionalities positions this molecule as a key component in the synthesis of advanced functional polymers.[4]
Physicochemical and Structural Properties
The inherent properties of this compound are dictated by its unique molecular architecture. The aromatic rings provide rigidity and thermal stability, while the disulfide bond introduces a dynamic element. The polar hydroxymethyl groups influence its solubility and provide reactive handles.[1]
| Property | Value | Source(s) |
| CAS Number | 7748-20-1 | [5] |
| Molecular Formula | C₁₄H₁₄O₂S₂ | [5] |
| Molecular Weight | 278.4 g/mol | [1][5] |
| IUPAC Name | [4-[[4-(hydroxymethyl)phenyl]disulfanyl]phenyl]methanol | [5] |
| Synonyms | Bis[4-(hydroxymethyl)phenyl] disulfide, (Disulfanediylbis(4,1-phenylene))dimethanol | [5] |
| Appearance | Typically a solid powder | N/A |
| Solubility | Enhanced solubility in polar organic solvents due to -CH2OH groups | [1] |
| Thermal Stability | The S-S bond is susceptible to thermal cleavage, which can be a limitation for high-temperature applications but is advantageous for creating dynamic materials.[1] |
Synthesis and Purification
The most common and efficient route to this compound is the oxidative coupling of its corresponding thiol precursor, 4-mercaptobenzyl alcohol. Several effective oxidation systems have been developed.
Synthetic Pathway Overview
The general reaction involves the oxidation of two thiol molecules to form a disulfide bond, with the concomitant removal of two hydrogen atoms.
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A Comprehensive Guide to the Structure Elucidation of 4,4'-Disulfanediylbis(4,1-phenylene)dimethanol
Introduction
4,4'-Disulfanediylbis(4,1-phenylene)dimethanol is a symmetric aromatic compound with a central disulfide (-S-S-) bridge connecting two para-substituted phenyl rings, each terminating in a hydroxymethyl (-CH2OH) group.[1] This unique structure, featuring a redox-active disulfide bond, makes it a valuable precursor in polymer chemistry, particularly for dynamic cross-linked networks, and as a ligand in the synthesis of coordination polymers.[1] The biological activity of this compound, including potential antioxidant and antimicrobial properties, is also an area of active research, primarily attributed to the redox characteristics of the disulfide linkage.[1]
Given its utility in both materials science and biomedical applications, the unambiguous confirmation of its molecular structure is of paramount importance for researchers, scientists, and drug development professionals.[1] This in-depth technical guide provides a comprehensive workflow for the structural elucidation of this compound, detailing the synergistic application of modern analytical techniques. The narrative emphasizes the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
Logical Workflow for Structural Elucidation
Caption: Logical workflow for the structural elucidation of this compound.
Part 1: Foundational Spectroscopic Analysis
The initial phase of structure elucidation focuses on determining the molecular formula and identifying the key functional groups present in the molecule. This is achieved through a combination of mass spectrometry and infrared spectroscopy.
Mass Spectrometry (MS): Determining the Molecular Formula and Fragmentation Pattern
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound.[2] For this compound, high-resolution mass spectrometry (HRMS) is crucial for obtaining an accurate mass measurement, which in turn allows for the confident determination of the molecular formula, C₁₄H₁₄O₂S₂ (calculated molecular weight: 278.4 g/mol ).[1]
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The disulfide bond is a relatively weak point in the molecule and can undergo cleavage under ionization conditions.[3] This can lead to characteristic fragment ions that help to confirm the presence of the disulfide linkage and the symmetric nature of the molecule.
Table 1: Expected High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Interpretation |
| [M+H]⁺ | 279.0457 | (Experimental) | Protonated molecular ion |
| [M+Na]⁺ | 301.0277 | (Experimental) | Sodiated molecular ion |
| [C₇H₇OS]⁺ | 139.0212 | (Experimental) | Fragment from S-S bond cleavage |
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent such as methanol or acetonitrile.[4]
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize in-source fragmentation and preserve the molecular ion.
-
Analysis: Acquire the mass spectrum on a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to ensure accurate mass measurement.
-
Data Interpretation: Determine the molecular formula from the accurate mass of the molecular ion. Analyze the fragmentation pattern to identify characteristic cleavages, particularly at the disulfide bond.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5] For this compound, the FT-IR spectrum will provide clear evidence for the hydroxyl (-OH) and aromatic (C-H and C=C) groups.
Table 2: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500-3200 (broad) | O-H stretch | Hydroxyl (-OH) |
| 3100-3000 | C-H stretch | Aromatic |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1260-1000 | C-O stretch | Primary Alcohol |
| 545-485 | S-S stretch | Disulfide |
The broadness of the O-H stretching band is indicative of hydrogen bonding between the alcohol groups.[6] The presence of peaks in the aromatic C-H and C=C stretching regions confirms the benzene rings.[7] The disulfide (S-S) stretch is typically weak and can be difficult to observe, but its presence in the lower frequency region can provide supporting evidence for the disulfide linkage.[8]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by intimately mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk.[4] Alternatively, for a quicker analysis, a small amount of the solid can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Part 2: Unraveling the Connectivity with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. A suite of NMR experiments, including ¹H, ¹³C, and two-dimensional (2D) techniques, provides information on the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.
¹H and ¹³C NMR: Probing the Atomic Environments
-
¹H NMR: The ¹H NMR spectrum will reveal the number of different types of protons and their relative ratios. For the symmetric structure of this compound, a relatively simple spectrum is expected. The aromatic protons on the two equivalent phenyl rings will appear as two distinct doublets due to para-substitution. The methylene protons of the -CH₂OH groups will appear as a singlet, and the hydroxyl proton will also be a singlet (which can exchange with D₂O).
-
¹³C NMR: The ¹³C NMR spectrum will show the number of chemically non-equivalent carbon atoms. For this symmetric molecule, four distinct carbon signals are anticipated: two for the aromatic carbons, one for the methylene carbon, and one for the carbon bearing the hydroxyl group.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~7.4 | Doublet | 4H | Aromatic C-H |
| ¹H | ~7.2 | Doublet | 4H | Aromatic C-H |
| ¹H | ~5.3 | Singlet | 2H | -OH |
| ¹H | ~4.5 | Singlet | 4H | -CH₂- |
| ¹³C | ~145 | Singlet | - | C-S |
| ¹³C | ~138 | Singlet | - | C-CH₂OH |
| ¹³C | ~128 | Singlet | - | Aromatic C-H |
| ¹³C | ~126 | Singlet | - | Aromatic C-H |
| ¹³C | ~63 | Singlet | - | -CH₂- |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
2D NMR: Mapping the Atomic Connections
While ¹H and ¹³C NMR provide information about the individual atoms, 2D NMR experiments establish the connectivity between them.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this molecule, COSY would show a correlation between the two aromatic doublets, confirming their adjacent positions on the phenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methylene proton signal to the methylene carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the entire molecular framework. For instance, the methylene protons would show correlations to the aromatic carbons, and the aromatic protons would show correlations to the carbon attached to the sulfur atom, confirming the overall connectivity of the molecule.
Caption: Key correlations expected in 2D NMR experiments for structural confirmation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[4]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum.
-
2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs.
-
Data Analysis: Integrate the ¹H NMR spectrum to determine proton ratios. Assign all proton and carbon signals based on chemical shifts, multiplicities, and 2D correlations.
Part 3: Definitive 3D Structure by Single-Crystal X-ray Diffraction
While spectroscopic methods provide a detailed picture of the molecular structure in solution, single-crystal X-ray diffraction provides the unambiguous, three-dimensional structure of the molecule in the solid state.[9] This technique is the gold standard for structure determination and can reveal precise bond lengths, bond angles, and the overall conformation of the molecule.
For this compound, a successful crystal structure would definitively confirm the connectivity established by NMR and provide precise measurements of the C-S and S-S bond lengths and the C-S-S-C dihedral angle, which is typically around 90° for disulfides.[10] It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding between the hydroxyl groups.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The critical and often most challenging step is to grow a single crystal of suitable quality.[9] This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound, or by vapor diffusion techniques. A variety of solvents and solvent mixtures should be screened.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final, accurate structure.[9]
-
Structural Analysis: The final structure provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated. Intermolecular interactions can also be analyzed.
Conclusion
References
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ResearchGate. (n.d.). Chemical structures of diaryl disulfides 1–3 and diaryl thiosulfonates 4–6. Retrieved from [Link]
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Wikipedia. (2023, December 1). Disulfide (biochemistry). Retrieved from [Link]
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Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]
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ACS Publications. (2006). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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PubMed. (2006). Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography. Retrieved from [Link]
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ChemRxiv. (2023). Fragment correlation mass spectrometry enables direct characterization of disulfide cleavage pathways of therapeutic peptides. Retrieved from [Link]
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MDPI. (2022). Homocouplings of Sodium Arenesulfinates: Selective Access to Symmetric Diaryl Sulfides and Diaryl Disulfides. Molecules. Retrieved from [Link]
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ResearchGate. (2006). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. Retrieved from [Link]
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Wikipedia. (2023, November 28). Diallyl disulfide. Retrieved from [Link]
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ResearchGate. (2018). Validation of High Performance Liquid Chromatography Methods for Determination of Bioactive Sulfur Compounds in Garlic Bulbs. Retrieved from [Link]
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Journal of Biological Chemistry. (2019). Allosteric disulfides: Sophisticated molecular structures enabling flexible protein regulation. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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ResearchGate. (2020). Synthesis and Characterization of 3,3'-(disulfanediylbis (methylene)) bis(1,4-bis(4-bromophenyl)azetidin-2-one). Retrieved from [Link]
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ResearchGate. (2018). (PDF) Synthesis and X-Ray Single Crystal Study of 5-(4,4,5,5 – Tetramethyl – 1,3,2 – Dioxoborolane) – 10,20 – Diphenylporphyrin. Retrieved from [Link]
-
MDPI. (2019). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). Molecules. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of Bis[4-(hydroxymethyl)phenyl] Disulfide
Introduction
Bis[4-(hydroxymethyl)phenyl] disulfide is a symmetrical aromatic disulfide that holds significant interest for researchers in medicinal chemistry and materials science. Its structure, featuring two hydroxymethyl-substituted phenyl rings linked by a disulfide bridge, provides a unique combination of functionalities. The disulfide bond can act as a cleavable linker under reductive conditions, a property exploited in drug delivery systems and dynamic covalent chemistry. The hydroxymethyl groups offer sites for further chemical modification, enabling the synthesis of more complex molecules and polymers.
Molecular Structure and Properties
Before delving into the spectroscopic data, it is essential to understand the fundamental properties of bis[4-(hydroxymethyl)phenyl] disulfide.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O₂S₂ | PubChem[1] |
| Molecular Weight | 278.4 g/mol | PubChem[1] |
| CAS Number | 7748-20-1 | PubChem[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: A Proton's Perspective
Theoretical Basis: ¹H NMR spectroscopy detects the absorption of radiofrequency energy by hydrogen nuclei (protons) in a strong magnetic field. The resonance frequency of a proton is influenced by its local electronic environment, a phenomenon known as chemical shift (δ), measured in parts per million (ppm). Protons in different chemical environments will have different chemical shifts. Furthermore, the magnetic fields of neighboring protons can interact, leading to the splitting of NMR signals into multiplets (e.g., doublets, triplets), a phenomenon called spin-spin coupling. The integration of a signal is proportional to the number of protons it represents.
Predicted ¹H NMR Spectrum of Bis[4-(hydroxymethyl)phenyl] Disulfide:
Based on the symmetrical nature of the molecule and data from analogous compounds, the following proton signals are expected:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.4-7.6 | Doublet | 4H | Aromatic (Ha) | Protons ortho to the disulfide linkage are deshielded by the electron-withdrawing effect of the sulfur atoms. |
| ~7.2-7.4 | Doublet | 4H | Aromatic (Hb) | Protons meta to the disulfide linkage are less deshielded than the ortho protons. |
| ~4.6 | Singlet | 4H | Methylene (-CH₂) | The methylene protons are adjacent to an electron-withdrawing phenyl ring and an oxygen atom. |
| ~5.3 | Singlet (broad) | 2H | Hydroxyl (-OH) | The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to hydrogen bonding and exchange. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of bis[4-(hydroxymethyl)phenyl] disulfide in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups as it can slow down proton exchange, allowing for the observation of the -OH signal.[2]
-
Instrument Setup:
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm for organic molecules).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]
-
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Theoretical Basis: ¹³C NMR spectroscopy detects the resonance of the ¹³C isotope, which has a natural abundance of about 1.1%. Due to this low abundance, ¹³C-¹³C coupling is negligible, and spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shift of a carbon atom is also sensitive to its electronic environment.
Predicted ¹³C NMR Spectrum of Bis[4-(hydroxymethyl)phenyl] Disulfide:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~137-140 | Aromatic (C-S) | The carbon atom directly attached to the electron-withdrawing disulfide group is significantly deshielded. |
| ~130-135 | Aromatic (C-CH₂OH) | The carbon atom bearing the hydroxymethyl group. |
| ~128-130 | Aromatic (CH) | Aromatic carbons ortho to the disulfide linkage. |
| ~125-128 | Aromatic (CH) | Aromatic carbons meta to the disulfide linkage. |
| ~63-65 | Methylene (-CH₂) | The methylene carbon is attached to an electronegative oxygen atom. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Instrument Setup:
-
Use a high-field NMR spectrometer.
-
Lock and shim the instrument as for ¹H NMR.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to encompass the typical range for organic molecules (0-220 ppm).
-
A larger number of scans is necessary to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the solvent signal.[3]
-
Caption: Predicted NMR assignments for bis[4-(hydroxymethyl)phenyl] disulfide.
Infrared (IR) Spectroscopy
Theoretical Basis: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds (e.g., C-H, O-H, C=C) vibrate at characteristic frequencies. An IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹).
Predicted IR Spectrum of Bis[4-(hydroxymethyl)phenyl] Disulfide:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3200-3600 | O-H stretch | Strong, broad |
| 3000-3100 | Aromatic C-H stretch | Medium |
| 2850-2960 | Aliphatic C-H stretch | Medium |
| 1580-1600, 1450-1500 | Aromatic C=C stretch | Medium to strong |
| 1000-1100 | C-O stretch | Strong |
| 400-500 | S-S stretch | Weak |
Experimental Protocol for IR Spectroscopy (Solid Sample):
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount (a few milligrams) of bis[4-(hydroxymethyl)phenyl] disulfide in a volatile solvent like dichloromethane or acetone.[4][5]
-
Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[4][5]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4][5]
-
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the salt plate or KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment (or a pure KBr pellet).
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Caption: Workflow for obtaining an IR spectrum of a solid sample.
Mass Spectrometry (MS)
Theoretical Basis: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. A sample is first ionized, and the resulting ions are then separated according to their m/z and detected. The most common ionization technique for relatively small organic molecules is Electron Ionization (EI).[6]
Predicted Mass Spectrum of Bis[4-(hydroxymethyl)phenyl] Disulfide (Electron Ionization):
Under EI conditions, the molecule is expected to ionize to form a molecular ion (M⁺˙) and then undergo fragmentation.
| m/z | Ion | Rationale |
| 278 | [C₁₄H₁₄O₂S₂]⁺˙ | Molecular ion (M⁺˙) |
| 139 | [C₇H₇OS]⁺ | Cleavage of the S-S bond |
| 109 | [C₇H₇O]⁺ | Loss of sulfur from the [C₇H₇OS]⁺ fragment |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic compounds |
Experimental Protocol for Electron Ionization Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS). For a solid like bis[4-(hydroxymethyl)phenyl] disulfide, a direct insertion probe is more likely to be used.
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: An ion detector records the abundance of each ion, and the data is plotted as a mass spectrum (relative abundance vs. m/z).
UV-Visible Spectroscopy
Theoretical Basis: UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure of the molecule.
Predicted UV-Visible Spectrum of Bis[4-(hydroxymethyl)phenyl] Disulfide:
Aromatic disulfides typically exhibit two main absorption bands in the UV region.
| Predicted λ_max (nm) | Transition |
| ~250-260 | π → π |
| ~280-300 | n → σ |
Experimental Protocol for UV-Visible Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of bis[4-(hydroxymethyl)phenyl] disulfide in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.2-1.0 absorbance units).
-
Data Acquisition:
-
Use a dual-beam UV-Visible spectrophotometer.
-
Fill a cuvette with the pure solvent to be used as a reference.
-
Fill a second cuvette with the sample solution.
-
Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum.
-
Conclusion
This technical guide provides a comprehensive framework for the spectroscopic characterization of bis[4-(hydroxymethyl)phenyl] disulfide. By leveraging established principles and data from analogous compounds, we have predicted the key features in its ¹H NMR, ¹³C NMR, IR, Mass, and UV-Visible spectra. The detailed experimental protocols provided herein offer a practical starting point for researchers to obtain high-quality spectroscopic data for this and related molecules. A thorough understanding and application of these techniques are paramount for confirming the identity, purity, and structure of bis[4-(hydroxymethyl)phenyl] disulfide, thereby enabling its confident use in drug development and materials science research.
References
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Sampling Technique for Organic Solids in IR Spectroscopy. (n.d.). Retrieved from [Link]
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IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]
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Sample preparation for FT-IR. (n.d.). Retrieved from [Link]
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IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. Retrieved from [Link]
- Studies in mass spectrometry. Part XIII. Mass spectra of disulphides; skeletal rearrangements upon electron impact. (1968). Journal of the Chemical Society B: Physical Organic, 757.
- Electronic Supporting Information. (n.d.). The Royal Society of Chemistry.
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Bis[4-(hydroxymethyl)phenyl] disulfide. (n.d.). PubChem. Retrieved from [Link]
-
Ionization Methods in Organic Mass Spectrometry. (n.d.). Retrieved from [Link]
-
ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. (n.d.). Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles of solubility with practical, field-proven methodologies for its determination. In the absence of extensive published quantitative data, this guide offers a reasoned qualitative solubility profile and a detailed experimental protocol for its empirical determination. This resource is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation of this compound.
Introduction to this compound
This compound is a symmetrical organic compound characterized by a central disulfide bond linking two 4,1-phenylene dimethanol units. Its chemical structure, featuring both polar hydroxyl (-CH₂OH) groups and a larger, more nonpolar aromatic backbone with a disulfide bridge, results in a nuanced solubility profile. The disulfide bond itself imparts redox activity to the molecule, making it a valuable precursor in polymer chemistry and for the synthesis of ligands.[1] Understanding its solubility is a critical first step in harnessing its synthetic potential.
The fundamental principle governing solubility is "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[2][3] The presence of the polar hydroxymethyl groups is expected to enhance solubility in polar solvents compared to its phenolic analogue, bisphenol S.[1] However, the large aromatic core contributes to its nonpolar character, suggesting solubility in certain nonpolar organic solvents as well.
Factors Influencing Solubility
The dissolution of this compound in an organic solvent is governed by a combination of factors:
-
Polarity: The molecule possesses both polar (two hydroxymethyl groups) and nonpolar (two phenyl rings and a disulfide bridge) regions. The overall polarity will determine its affinity for solvents of varying polarities.[4][5]
-
Hydrogen Bonding: The terminal hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be effective.
-
Molecular Size and Shape: The relatively large and rigid structure of the molecule can present steric hindrance, making it more challenging for solvent molecules to effectively solvate it.[4]
-
Temperature: For most solid solutes, solubility increases with temperature.[3][4][6] This is because the increased kinetic energy helps to overcome the intermolecular forces within the solid lattice.
Qualitative Solubility Profile
While specific quantitative solubility data for this compound is not widely available in the literature, a qualitative assessment can be inferred based on its structure and general chemical principles.
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Likely Soluble | These solvents are highly polar and can interact favorably with the polar hydroxymethyl groups. DMSO has been noted as a solvent for reactions involving this compound.[1] |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | These solvents can form hydrogen bonds with the hydroxyl groups of the solute, aiding in dissolution. Solubility may be limited by the nonpolar aromatic portion of the molecule. |
| Nonpolar Aromatic | Toluene, Benzene | Sparingly Soluble to Insoluble | The aromatic rings of the solute may have some favorable pi-pi stacking interactions with these solvents, but the polar hydroxyl groups will hinder solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly Soluble | These solvents have moderate polarity and may offer a balance for solvating both the polar and nonpolar regions of the molecule. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Sparingly Soluble to Insoluble | While capable of acting as hydrogen bond acceptors, their overall lower polarity compared to alcohols may not be sufficient to effectively dissolve the compound. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Insoluble | The significant polarity of the hydroxymethyl groups makes solubility in these nonpolar solvents highly unlikely. |
| Aqueous | Water | Insoluble | Despite the presence of hydroxyl groups, the large nonpolar surface area of the molecule is expected to make it insoluble in water. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, an empirical determination is necessary. The following protocol outlines a robust shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound.[7][8]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen analytical solvent (this may be the same as the test solvent or a different one in which the compound is freely soluble). These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is formed. Record the approximate amount of solid added.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.[7]
-
Equilibration: Tightly seal the vial and place it in a constant temperature shaker. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[7] The temperature should be carefully controlled and recorded as solubility is temperature-dependent.
-
Phase Separation: After the equilibration period, remove the vial from the shaker and allow it to stand at the same constant temperature for a few hours to permit the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial.
-
Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Be cautious not to disturb the solid at the bottom. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer. Determine the concentration of this compound in the diluted sample by comparing the instrument response to the calibration curve.
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in that specific solvent at the given temperature, typically expressed in mg/mL or mol/L.
Conclusion
While quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, a qualitative understanding can be derived from its molecular structure. The presence of polar hydroxymethyl groups suggests solubility in polar aprotic and protic solvents, while the large aromatic backbone limits its solubility in nonpolar and aqueous media. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable methodology for their determination. This foundational knowledge is essential for the effective use of this compound in research and development.
References
- This compound | 7748-20-1 | Benchchem. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
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- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19).
- AAT Bioquest. (2022, April 18). What factors affect solubility?
- BYJU'S. (n.d.). Factors Affecting Solubility.
- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
- National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls.
- An In-depth Technical Guide to the Solubility of (4-(Bromomethyl)phenyl)methanamine in Organic Solvents. (n.d.). Benchchem.
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The Pivotal Role of Redox-Active Aromatic Disulfide Bonds: From Fundamental Electrochemistry to Advanced Applications
An In-Depth Technical Guide:
Abstract
Disulfide bonds are not merely structural staples; in aromatic systems, they are dynamic, redox-sensitive functional groups whose unique properties are central to innovations in materials science, pharmacology, and biotechnology. Unlike their aliphatic counterparts, the redox behavior of aromatic disulfide bonds is finely tunable through electronic modulation of the aryl moieties, offering a sophisticated tool for creating responsive and intelligent systems. This guide provides a comprehensive exploration of the core electrochemical principles governing aromatic disulfides, the kinetics of their exchange reactions, and their practical applications. We delve into the causality behind experimental design, present validated protocols for their characterization, and survey their transformative role in self-healing polymers and targeted drug delivery.
The Unique Electronic Landscape of Aromatic Disulfides
The disulfide bond (S–S) is a covalent linkage formed by the oxidation of two thiol (–SH) groups. While fundamental to the structure of proteins and peptides, its properties are dramatically altered when flanked by aromatic rings. The direct attachment of the sulfur atoms to a π-system allows for electronic communication between the disulfide bond and substituents on the aromatic ring. This interaction is the cornerstone of their tunable redox behavior.
The relatively low bond dissociation energy of aromatic disulfides (10–50 kcal mol⁻¹) compared to aliphatic disulfides (50–100 kcal mol⁻¹) facilitates reversible cleavage and reformation under milder conditions, a key feature exploited in dynamic materials.[1] This lower energy is attributed to the resonance stabilization of the resulting arylthiyl radicals.
The fundamental redox interconversion between an aromatic disulfide and its corresponding thiols is a two-electron, two-proton process:
Ar-S-S-Ar + 2e⁻ + 2H⁺ ⇌ 2 Ar-SH
This equilibrium is highly sensitive to the electronic environment, making it a powerful design element in functional molecules and materials.
Caption: Reversible redox conversion of an aromatic disulfide to two aromatic thiols.
Electrochemical Principles and Redox Potential Modulation
The tendency of a disulfide bond to be reduced is quantified by its standard reduction potential (E°). The electrochemical reduction of diaryl disulfides is a stepwise dissociative process.[2] The initial electron transfer (ET) forms a radical anion, which then rapidly cleaves to yield a thiolate anion and a thiyl radical.
Step 1: Ar-S-S-Ar + e⁻ → [Ar-S-S-Ar]•⁻ (Radical anion formation) Step 2: [Ar-S-S-Ar]•⁻ → Ar-S• + Ar-S⁻ (S–S bond cleavage) Step 3: Ar-S• + e⁻ → Ar-S⁻ (Further reduction)
The potential at which this process occurs is profoundly influenced by substituents on the aromatic ring. Electron-withdrawing groups (EWGs) stabilize the resulting thiolate anions (Ar-S⁻), making the disulfide easier to reduce (a more positive redox potential). Conversely, electron-donating groups (EDGs) destabilize the anion, making reduction more difficult (a more negative redox potential). This relationship can be quantified using Hammett plots, which correlate the redox potential to the electronic parameter (σ) of the substituent.
| Substituent (para-position) | Hammett Constant (σp) | Standard Reduction Potential (E°) vs. SCE | Reference |
| -OCH₃ | -0.27 | -1.30 V | [2] |
| -H | 0.00 | -1.18 V | [2] |
| -Cl | +0.23 | -1.10 V | [2] |
| -CO₂Et | +0.45 | -0.96 V | [2] |
| -CN | +0.66 | -0.89 V | [2] |
| -NO₂ | +0.78 | -0.66 V | [2] |
Table 1: Influence of para-substituents on the standard reduction potential of diaryl disulfides in DMF. The data clearly show that as the electron-withdrawing character of the substituent increases (more positive σp), the reduction potential becomes less negative, indicating the disulfide is more easily reduced.
Kinetics and Mechanism of Thiol-Disulfide Exchange
Beyond direct electrochemical reduction, the primary reaction pathway for disulfide bonds in chemical and biological systems is thiol-disulfide exchange. This is a nucleophilic substitution (Sₙ2) reaction where a thiolate anion (RS⁻), not the protonated thiol (RSH), is the active nucleophile.[3]
Caption: The Sₙ2 mechanism of thiol-disulfide exchange.
The reaction rate is therefore critically dependent on two factors:
-
Nucleophilicity of the Thiolate: This is related to the basicity of the thiolate.
-
Concentration of the Thiolate: This is governed by the pKₐ of the parent thiol and the pH of the solution.
Aromatic thiols are particularly effective catalysts for thiol-disulfide exchange reactions, a property that has been shown to accelerate protein folding in vitro.[4][5] Their pKₐ values can be tuned by ring substituents, allowing for precise control over the concentration of the nucleophilic thiolate at a given pH. Aromatic thiols with lower pKₐ values are more acidic, providing a higher concentration of thiolate at neutral pH and thus leading to faster exchange rates.[5][6]
Experimental Methodologies for Characterization
Protocol: Determination of Redox Potential by Cyclic Voltammetry (CV)
Cyclic voltammetry is the principal technique for determining the reduction potentials of disulfide compounds. The causality behind this choice is its ability to probe electron transfer processes and reveal the stability of intermediates.
Objective: To measure the reduction potential (Ep,c) of a diaryl disulfide.
Materials:
-
Glassy carbon working electrode, platinum wire counter electrode, Ag/AgCl reference electrode.
-
Potentiostat.
-
Anhydrous, degassed N,N-dimethylformamide (DMF) or acetonitrile (MeCN).
-
Supporting electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP).
-
Analyte: 1-5 mM solution of the aromatic disulfide.
-
Inert gas (Argon or Nitrogen).
Step-by-Step Methodology:
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry, sonicate in deionized water and then acetone, and dry completely. This ensures a clean, reproducible surface for electron transfer.
-
Cell Assembly: Assemble the three electrodes in an electrochemical cell. Ensure the reference electrode tip is close to the working electrode to minimize iR drop.
-
Solution Preparation: Prepare a 0.1 M solution of TBAP in anhydrous DMF. The supporting electrolyte is essential to ensure conductivity of the solution. Dissolve the aromatic disulfide analyte in this solution to a final concentration of 1-5 mM.
-
Deoxygenation: Purge the solution with argon for 15-20 minutes. Oxygen is electroactive and its reduction can interfere with the measurement; this step is critical for obtaining a clean voltammogram.
-
Data Acquisition:
-
Set the potential window. For diaryl disulfides, a typical range is from 0 V to -1.5 V or -2.0 V vs. Ag/AgCl.
-
Set the scan rate, typically starting at 100 mV/s.
-
Run the cyclic voltammogram, scanning from the initial potential towards negative potentials and then reversing the scan.
-
-
Data Analysis: Identify the cathodic (reduction) peak potential (Ep,c). For the dissociative electron transfer of disulfides, this peak is typically irreversible, meaning no corresponding anodic (oxidation) peak is observed on the reverse scan. The peak potential provides a good approximation of the standard reduction potential.[2]
Caption: Workflow for determining disulfide redox potential using cyclic voltammetry.
Applications in Drug Development and Materials Science
Redox-Responsive Drug Delivery
The significant difference in redox potential between the extracellular and intracellular environments is a powerful trigger for targeted drug delivery. The concentration of the biological thiol glutathione (GSH) is approximately 1000-fold higher inside cells (2-10 mM) compared to the bloodstream (2-10 µM).[7] This creates a highly reducing intracellular environment.
Drug delivery systems (DDS) can be engineered where a therapeutic agent is conjugated to a carrier (e.g., a polymer or nanoparticle) via an aromatic disulfide linker.[7] These systems are stable in circulation. Upon entering a tumor cell, which often has even higher GSH levels than normal cells, the disulfide bond is rapidly cleaved by thiol-disulfide exchange with GSH, releasing the drug precisely at its site of action. The choice of an aromatic disulfide is causal: its redox potential can be tuned to be stable in blood but highly susceptible to the millimolar GSH concentrations in the cytosol.
Caption: Redox-responsive drug release triggered by high intracellular GSH levels.
Self-Healing and Recyclable Materials
The dynamic nature of aromatic disulfide bonds makes them ideal cross-linkers for creating self-healing and reprocessable polymers (vitrimers).[8][9] When a polymer network is cross-linked with aromatic disulfides, the bonds can break and reform in response to a stimulus like heat or light, allowing the material to repair damage or be remolded.[8][10]
The mechanism relies on disulfide exchange reactions within the polymer matrix. At elevated temperatures, the exchange reactions become rapid, allowing polymer chains to rearrange and relax stress, behaving like a viscous liquid. Upon cooling, the exchange slows, and the material re-solidifies, locking in its new shape. The lower bond dissociation energy of aromatic disulfides compared to aliphatic ones is a key advantage, as it allows these exchange reactions to occur at lower, more accessible temperatures.[1][8] This property has been used to create self-healing elastomers, recyclable thermosets, and dynamic hydrogels.[9][10]
Conclusion
The redox properties of disulfide bonds in aromatic compounds represent a highly versatile and powerful tool in modern chemistry and materials science. Their behavior is governed by fundamental electrochemical principles that can be rationally modulated through synthetic design. By understanding the interplay between electronic structure, redox potential, and reaction kinetics, researchers can develop sophisticated systems for targeted therapies and sustainable materials. The continued exploration of these dynamic covalent bonds promises to unlock further innovations, pushing the boundaries of what is possible in drug development and polymer science.
References
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Singh, R., & Whitesides, G. M. (2001). Effects of aromatic thiols on thiol-disulfide interchange reactions that occur during protein folding. The Journal of organic chemistry, 66(9), 3128–3134. [Link]
-
Nguyen, H. N., Lu, L. H., et al. (2024). Aromatic Disulfide Cross-Linkers for Self-Healable and Recyclable Acrylic Polymer Networks. ACS Applied Polymer Materials. [Link]
-
Antonello, S., & Maran, F. (2002). Formation and Cleavage of Aromatic Disulfide Radical Anions. Journal of the American Chemical Society, 124(48), 14227–14234. [Link]
-
Cravotto, G., et al. (2005). Efficient synthesis of disulfides by air oxidation of thiols under sonication. Green Chemistry. [Link]
-
Liang, Z. A., et al. (2004). Novel Synthesis of Macrocyclic Aromatic Disulfide Oligomers by Cyclodepolymerization of Aromatic Disulfide Polymers. Macromolecules. [Link]
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Nguyen, H. N., Lu, L. H., et al. (2024). Aromatic Disulfide Cross-Linkers for Self-Healable and Recyclable Acrylic Polymer Networks. ACS Applied Polymer Materials. [Link]
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Al-Shetwi, H. R., & Al-Mugren, K. S. (2022). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. MDPI. [Link]
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Singh, R., & Whitesides, G. M. (2001). Effects of aromatic thiols on thiol-disulfide interchange reactions that occur during protein folding. Semantic Scholar. [Link]
-
Wilson, R. M., & Whitesides, G. M. (2004). Theoretical Insights into the Mechanism for Thiol/Disulfide Exchange. ResearchGate. [Link]
-
Singh, R., & Whitesides, G. M. (2002). Aromatic thiol pKa effects on the folding rate of a disulfide containing protein. Protein science : a publication of the Protein Society, 11(7), 1722–1729. [Link]
-
ResearchGate. (n.d.). Standard reduction potentials of alkyl and aromatic disulfides. ResearchGate. [Link]
-
Zhang, Y., et al. (2024). Aromatic disulfide crosslinks in polymer systems: Self-healing, reprocessability, recyclability and more. ResearchGate. [Link]
-
Genaro-Mattos, T. C., & da Silva, A. B. F. (2015). Electrochemical Behavior of Diphenyl Disulfide and Thiophenol on Glassy Carbon and Gold Electrodes in Aprotic Media. ResearchGate. [Link]
-
Wang, Y., et al. (2015). Synthetic Methods of Disulfide Bonds Applied in Drug Delivery Systems. ResearchGate. [Link]
-
Tucker, J. W., & Stephenson, C. R. J. (2015). Experimental and Calculated Electrochemical Potentials of Common Organic Molecules for Applications to Single-Electron Redox Chemistry. The Journal of Organic Chemistry, 80(2), 1013-1025. [Link]
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A Technical Guide to the Thermal Stability and Degradation of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol. As a key building block in advanced polymer synthesis and various biomedical applications, a thorough understanding of its behavior under thermal stress is paramount for ensuring material integrity, predicting shelf-life, and designing robust manufacturing processes. This document delineates the fundamental principles of its thermal decomposition, outlines detailed methodologies for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and proposes a logical degradation pathway based on established chemical principles.
Introduction: The Significance of this compound
This compound is a symmetrical aromatic disulfide renowned for its utility as a versatile monomer and cross-linking agent. Its structure, featuring a redox-active disulfide bond and terminal hydroxymethyl groups, imparts unique properties to the materials it constitutes. The disulfide linkage offers dynamic covalent character, enabling the development of self-healing polymers and vitrimers, while the hydroxyl functionalities provide sites for polymerization and enhance solubility in polar solvents.[1] Applications for this compound and its derivatives are found in biodegradable polyurethanes, polyesters, and as ligands in coordination chemistry.[1]
However, the inherent reactivity of the disulfide bond also renders it susceptible to thermal and oxidative cleavage, a critical consideration for high-temperature applications.[1] This guide aims to provide the foundational knowledge necessary to anticipate and control these degradation processes.
Understanding the Thermal Profile: Key Parameters and Causality
The thermal stability of this compound is governed by the bond dissociation energies of its constituent linkages. The disulfide bond, with a relatively low bond energy compared to the carbon-carbon and carbon-sulfur bonds within the aromatic rings, is the primary site of initial thermal degradation.
Several factors influence the overall thermal stability:
-
The Disulfide Bond: The S-S bond is the weakest link and its cleavage is the initiating step in the degradation cascade.
-
Aromatic Rings: The phenyl rings themselves are highly stable and require significantly higher temperatures for decomposition. Their presence contributes to the overall thermal robustness of the molecule up to the point of disulfide cleavage.
-
Hydroxymethyl Groups: These terminal groups can undergo various reactions at elevated temperatures, including dehydration and oxidation, which can contribute to the overall degradation profile.
Proposed Thermal Degradation Pathway
The thermal degradation of this compound is proposed to proceed through a multi-step radical mechanism initiated by the homolytic cleavage of the disulfide bond.
Caption: Proposed degradation pathway of this compound.
Mechanistic Elucidation:
-
Initiation: Upon heating, the disulfide bond undergoes homolytic cleavage to form two thiyl radicals.
-
Propagation: These highly reactive thiyl radicals can then participate in a variety of subsequent reactions:
-
Hydrogen Abstraction: Abstraction of a hydrogen atom from a suitable donor (e.g., another molecule of the starting material or solvent) leads to the formation of the corresponding thiol, 4-(hydroxymethyl)benzenethiol.
-
Recombination and Disproportionation: Thiyl radicals can recombine or disproportionate to form other sulfur-containing species.
-
Oxidation: In the presence of oxygen, the sulfur-centered radicals and the resulting thiol can be oxidized to form sulfoxides and sulfones.[1]
-
-
Termination: The degradation cascade terminates through the combination of radicals or the formation of stable, non-radical products. At higher temperatures, fragmentation of the aromatic rings and the hydroxymethyl groups will occur, leading to the formation of gaseous products such as sulfur dioxide.
Experimental Characterization of Thermal Stability
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for quantitatively assessing the thermal stability of this compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2] This provides critical information on the onset of decomposition, the temperature ranges of different degradation steps, and the amount of residual mass.
Experimental Protocol:
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into an appropriate TGA pan (e.g., alumina or platinum).
-
Atmosphere: Nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min). A nitrogen atmosphere is used to study the inherent thermal stability, while an air atmosphere provides insights into the thermo-oxidative degradation.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Tonset: The temperature at which significant mass loss begins.
-
Tmax: The temperature of the maximum rate of mass loss (from the derivative of the TGA curve, DTG).
-
Mass Loss (%) : The percentage of mass lost at different temperature intervals, corresponding to specific degradation steps.
-
Residual Mass (%) : The percentage of mass remaining at the end of the experiment.
-
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] It is used to determine thermal transitions such as melting point (Tm), glass transition temperature (Tg), and the enthalpy of these transitions.
Experimental Protocol:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Atmosphere: Nitrogen, with a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heat: Ramp from ambient temperature to a temperature above the expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min. This removes the thermal history of the sample.
-
Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., 0 °C).
-
Second Heat: Ramp the temperature again at 10 °C/min to the final temperature. The data from the second heating scan is typically used for analysis of Tg and Tm.
-
-
Data Analysis:
-
Melting Point (Tm): The peak temperature of the endothermic melting transition.
-
Enthalpy of Fusion (ΔHf): The area under the melting peak, which is proportional to the crystallinity of the sample.
-
Glass Transition Temperature (Tg): A step-change in the baseline of the DSC curve, indicative of the transition from a glassy to a rubbery state in amorphous regions.
-
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Summary of Thermal Properties
The following table summarizes the key thermal properties that can be determined for this compound. The exact values will be dependent on the purity of the sample and the specific experimental conditions.
| Parameter | Technique | Typical Information Provided | Significance |
| Melting Point (Tm) | DSC | Temperature of solid-to-liquid phase transition | Purity indicator and processing parameter |
| Enthalpy of Fusion (ΔHf) | DSC | Energy required for melting | Relates to the degree of crystallinity |
| Onset Decomposition Temperature (Tonset) | TGA | Temperature at which degradation begins | Upper limit for thermal processing and storage |
| Temperature of Maximum Decomposition Rate (Tmax) | TGA (DTG) | Temperature of the fastest degradation rate | Indicates the most unstable temperature point |
| Residual Mass | TGA | Mass remaining at high temperatures | Provides information on char formation |
Conclusion and Future Perspectives
The thermal stability of this compound is a critical parameter that dictates its processing conditions and application range. The disulfide bond is the primary site of thermal instability, initiating a degradation cascade that can be characterized by TGA and DSC. A comprehensive understanding of these degradation pathways allows for the informed design of materials with enhanced thermal stability, for example, through the incorporation of radical scavengers or by modifying the chemical structure to increase the bond dissociation energy of the disulfide linkage. Future research may focus on kinetic studies of the degradation process to predict the lifetime of materials based on this monomer under various thermal conditions.
References
- This compound | 7748-20-1 | Benchchem. (n.d.).
- Aromatic disulfide polymers back to macrocyclic disulfide oligomers via cyclo-depolymerization reaction - ResearchGate. (2025, August 6).
- Unraveling the thermal stability of aromatic disulfide epoxy vitrimers: a comprehensive study using principal component analysis (PCA) - RSC Publishing. (2024, July 10).
- Thermal Analysis - Chemistry LibreTexts. (2022, August 28).
- Synthesis and Properties of 4,4′-Di(n-Tetradecyl) Diphenyl Methane Disulfonate Salt. (2025, October 22).
- Unraveling the thermal stability of aromatic disulfide epoxy vitrimers: a comprehensive study using principal component analysis (PCA) - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D4LP00156G - The Royal Society of Chemistry. (2024, July 10).
- Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - MDPI. (n.d.).
- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - NIH. (n.d.).
Sources
reaction mechanism of disulfide bond formation in diaryl compounds
An In-depth Technical Guide to the Reaction Mechanisms of Diaryl Disulfide Bond Formation
Abstract
The diaryl disulfide linkage is a crucial structural motif, underpinning the functionality of a wide array of molecules from pharmaceuticals and agrochemicals to advanced materials and biological probes. Its prevalence stems from its unique redox-sensitive nature, which allows it to act as a dynamic covalent bond in various chemical and biological systems. This guide provides an in-depth exploration of the core reaction mechanisms governing the formation of diaryl disulfide bonds. Moving beyond a simple catalog of synthetic methods, we will dissect the fundamental principles of oxidative coupling, the strategic use of electrophilic sulfur intermediates, modern reductive and cross-coupling strategies, and the nuanced control of thiol-disulfide exchange. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices to empower rational design and troubleshooting in the synthesis of these vital compounds.
The Cornerstone: Oxidative Coupling of Aryl Thiols
The most direct and classical approach to diaryl disulfide synthesis is the oxidation of two aryl thiol (ArSH) molecules. While conceptually simple, the choice of oxidant and conditions dictates the underlying mechanism, which can be broadly classified into radical and ionic pathways. The thermodynamic driving force for this reaction is the formation of a stable S-S bond and a reduced oxidant byproduct.
Radical-Mediated Mechanisms
Radical pathways are common in aerobic oxidations, particularly those catalyzed by transition metals or initiated by light. These reactions proceed via a one-electron oxidation of the thiolate anion (ArS⁻) or the thiol itself to form a thiyl radical (ArS•).
The general sequence involves:
-
Initiation: Formation of the initial arylthiyl radical (ArS•). This can be achieved through single-electron transfer (SET) to a metal catalyst, interaction with an initiator, or photochemical excitation.
-
Propagation/Dimerization: Two thiyl radicals couple directly to form the diaryl disulfide (Ar-S-S-Ar).
Gold nanoparticles, for instance, have been shown to catalyze the aerobic oxidation of thiols through the formation of sulfur radicals on the metal surface, in a mechanism that mimics sulfhydryl oxidases.[1] A more recent approach utilizes N-anomeric amides to efficiently convert thiols to sulfur radicals under mild conditions without any external oxidant or additive, highlighting a novel pathway for this transformation.[2]
Sources
Methodological & Application
Application Notes and Protocols for the Use of 4,4'-Disulfanediylbis(4,1-phenylene)dimethanol in Polymer Synthesis
Foreword: The Significance of Dynamic Bonds in Polymer Chemistry
In the pursuit of advanced materials with tailored functionalities, the incorporation of dynamic covalent bonds into polymer backbones has emerged as a transformative strategy. Among these, the disulfide bond stands out for its unique redox-responsive nature, enabling the design of intelligent polymers with applications ranging from self-healing materials to targeted drug delivery systems. This guide focuses on a key building block for such polymers: 4,4'-disulfanediylbis(4,1-phenylene)dimethanol. The presence of two primary alcohol functionalities makes it an ideal monomer for step-growth polymerization, while the centrally located disulfide bridge imparts the desired dynamic character. This document provides a comprehensive overview of its synthesis, characterization, and its application in the preparation of innovative polyurethanes and polyesters, with a particular focus on their potential in biomedical applications.
Section 1: The Monomer - this compound
The monomer, this compound, is a diol containing an aromatic disulfide linkage. This structure is pivotal; the aromatic rings provide rigidity and thermal stability to the resulting polymer, while the disulfide bond offers a cleavable site under reducing conditions, a property that is extensively exploited in the design of stimuli-responsive materials.
Synthesis of this compound
The synthesis of this monomer can be achieved through a multi-step process, with a key strategy being the etherification of a precursor diol. The following protocol is a detailed method for its preparation.
Protocol 1: Synthesis of this compound
Materials:
-
Bis(4-hydroxyphenyl)disulfide
-
3-Bromo-1-propanol
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
1N Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas (N₂)
Equipment:
-
Jacketed glass reactor with mechanical stirrer and condenser
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Crystallization dish
-
Vacuum oven
Procedure:
-
Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer and a condenser, combine bis(4-hydroxyphenyl)disulfide (100 g, 0.40 mol), 3-bromo-1-propanol (51 mL, 1.00 mol), and potassium carbonate (554 g, 4.01 mol). Add anhydrous THF to the reactor (100 wt% of the solid reagents).
-
Reaction: Purge the reactor with nitrogen gas and stir the mixture at 60°C for 48 hours under a nitrogen atmosphere.
-
Work-up: After the reaction is complete, cool the mixture and filter it to remove the solid potassium carbonate and other insoluble salts. Wash the collected solids with ethyl acetate.
-
Extraction: Combine the organic filtrates and wash with 1N HCl followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from an ethyl acetate:hexane mixture (3:5 v/v).
-
Final Drying: Collect the purified crystals and dry them at 50°C under vacuum until a constant weight is achieved.[1]
Expected Yield: ~64%
Characterization of this compound
To ensure the purity and confirm the structure of the synthesized monomer, a suite of characterization techniques should be employed.
Table 1: Characterization Data for this compound
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to aromatic protons, methylene protons adjacent to the ether oxygen, methylene protons adjacent to the hydroxyl group, and the hydroxyl proton. The integration of these peaks should match the expected proton count of the molecule. |
| ¹³C NMR | Resonances for the different carbon environments, including the aromatic carbons (with distinct signals for those attached to sulfur, oxygen, and hydrogen), and the aliphatic carbons of the hydroxypropoxy chain. |
| FT-IR (neat) | Characteristic absorption bands for O-H stretching (broad, ~3320 cm⁻¹), C-H stretching of aromatic and aliphatic groups (~3000-2850 cm⁻¹), C=C stretching of the aromatic ring (~1600-1450 cm⁻¹), and C-O ether stretching (~1240 cm⁻¹). |
| Melting Point | A sharp melting point indicates high purity. |
Section 2: Polymer Synthesis Applications
The diol functionality of this compound makes it a versatile monomer for the synthesis of various polymers through step-growth polymerization. Here, we focus on its application in the synthesis of polyurethanes and polyesters.
Synthesis of Redox-Responsive Polyurethanes
Polyurethanes are a class of polymers known for their diverse properties, ranging from rigid foams to flexible elastomers. By incorporating this compound into the polymer backbone, it is possible to create polyurethanes with self-healing or redox-responsive characteristics. The following protocol describes the synthesis of a waterborne poly(urethane-urea) as an example.
Protocol 2: Synthesis of a Self-Healing Waterborne Poly(urethane-urea) Dispersion
Materials:
-
Poly(tetrahydrofuran) (PolyTHF, Mₙ = 2000 g/mol )
-
2,2-Bis(hydroxymethyl)propionic acid (DMPA)
-
Isophorone diisocyanate (IPDI)
-
This compound
-
Dibutyltin dilaurate (DBTL)
-
Methyl ethyl ketone (MEK), anhydrous
-
Triethylamine (TEA)
-
Deionized water
-
Nitrogen gas (N₂)
Equipment:
-
Jacketed glass reactor with mechanical stirrer and condenser
-
Heating mantle
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
Prepolymer Synthesis: In a jacketed glass reactor, combine PolyTHF, DMPA, IPDI, and this compound. Add DBTL (0.3 wt% of reactants) and anhydrous MEK (60 wt%).
-
Reaction: Stir the mixture at 80°C under refluxing conditions for 8 hours. The amounts of each reactant should be calculated to achieve a desired NCO/OH ratio, typically between 1.2 and 1.5.
-
Neutralization and Dispersion: Cool the reaction mixture to room temperature. Add TEA (stoichiometrically equivalent to the amount of DMPA) to neutralize the carboxylic acid groups. Subsequently, add deionized water dropwise while stirring vigorously to form a dispersion.
-
Solvent Removal: Remove the MEK from the dispersion using a rotary evaporator at reduced pressure to obtain a final solids content of 30-35 wt%.[1]
Workflow for Polyurethane Synthesis
Caption: General workflow for the synthesis of a self-healing waterborne poly(urethane-urea) dispersion.
Synthesis of Biodegradable and Redox-Responsive Polyesters
Polyesters are another important class of polymers that can be synthesized using this compound. The resulting polyesters can exhibit both biodegradability, due to the presence of ester linkages, and redox-responsiveness from the disulfide bond. A common method for polyester synthesis is melt polycondensation.
Protocol 3: Synthesis of a Polyester via Melt Polycondensation
Materials:
-
This compound
-
A dicarboxylic acid or its dimethyl ester (e.g., dimethyl adipate, dimethyl terephthalate)
-
Polycondensation catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide)
-
Nitrogen gas (N₂)
-
Vacuum source
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head and condenser
-
Receiving flask
-
Heating mantle
-
Vacuum pump
Procedure:
-
Esterification/Transesterification: Place equimolar amounts of this compound and the dicarboxylic acid or dimethyl ester into the reaction flask. Add the catalyst (typically 0.05-0.1 mol% relative to the diacid/diester).
-
First Stage: Heat the mixture under a slow stream of nitrogen to 160-200°C with stirring. During this stage, water or methanol will be evolved and should be collected in the receiving flask. Continue this stage for 2-4 hours or until the evolution of the byproduct ceases.
-
Polycondensation: Gradually increase the temperature to 220-260°C while slowly applying a vacuum to the system. The pressure should be reduced to below 1 Torr over the course of about an hour.
-
Final Reaction: Continue the reaction under high vacuum for an additional 2-4 hours. The viscosity of the reaction mixture will increase significantly as the polymer chain grows.
-
Product Recovery: Once the desired viscosity is reached, cool the reactor and carefully extract the solid polyester. The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform, THF) and precipitating it into a non-solvent (e.g., cold methanol).
-
Drying: Dry the purified polyester under vacuum at a temperature below its glass transition temperature until a constant weight is achieved.
Workflow for Polyester Synthesis
Caption: General workflow for the synthesis of a redox-responsive polyester via melt polycondensation.
Section 3: Characterization of the Polymers
The synthesized polymers should be thoroughly characterized to determine their molecular weight, thermal properties, and mechanical behavior.
Table 2: Polymer Characterization Techniques
| Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mₙ, Mₙ) and polydispersity index (PDI).[2] |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (T₉) and melting temperature (Tₘ), providing insights into the polymer's morphology (amorphous vs. semi-crystalline).[2] |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature of the polymer.[2] |
| Dynamic Mechanical Analysis (DMA) | Viscoelastic properties, storage modulus, and loss modulus as a function of temperature. |
| Tensile Testing | Mechanical properties such as tensile strength, Young's modulus, and elongation at break. |
| FT-IR and NMR Spectroscopy | Confirmation of the polymer structure and the successful formation of urethane or ester linkages. |
Section 4: Applications in Drug Development
The redox-responsive nature of polymers derived from this compound makes them highly attractive for applications in drug delivery. The disulfide bond is stable in the oxidative extracellular environment but can be cleaved in the reducing intracellular environment, where the concentration of glutathione (GSH) is significantly higher. This differential stability allows for the targeted release of encapsulated drugs within cells, particularly in cancer cells which often exhibit elevated GSH levels.[3][4]
Concept: Redox-Responsive Nanoparticles for Drug Delivery
Polymeric nanoparticles can be formulated from the synthesized polyurethanes or polyesters to encapsulate hydrophobic drugs. These nanoparticles are stable in circulation but will disassemble and release their payload upon entering the reducing environment of the target cells.
Mechanism of Redox-Responsive Drug Release
Caption: Schematic of redox-responsive drug release from a disulfide-containing nanoparticle.
Protocol: Formulation of Drug-Loaded Nanoparticles
The following is a general protocol for the formulation of drug-loaded nanoparticles using a nanoprecipitation method.
Protocol 4: Nanoparticle Formulation
Materials:
-
Polymer synthesized from this compound
-
Hydrophobic drug (e.g., doxorubicin, paclitaxel)
-
Organic solvent (e.g., THF, acetone)
-
Aqueous solution (e.g., deionized water, phosphate-buffered saline)
-
Surfactant (optional, e.g., Pluronic F-127)
Equipment:
-
Magnetic stirrer
-
Syringe pump
-
Dialysis tubing
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Organic Phase Preparation: Dissolve the polymer and the hydrophobic drug in the organic solvent.
-
Nanoprecipitation: Under vigorous stirring, add the organic solution dropwise to the aqueous solution. The rapid solvent exchange will cause the polymer to precipitate and form nanoparticles, encapsulating the drug.
-
Solvent Removal: Stir the nanoparticle suspension overnight to allow the organic solvent to evaporate.
-
Purification: Purify the nanoparticles by dialysis against deionized water for 24-48 hours to remove any remaining free drug and solvent.
-
Characterization: Characterize the nanoparticles for their size, size distribution, and zeta potential using DLS. The drug loading content and encapsulation efficiency can be determined using UV-Vis spectroscopy or HPLC after dissolving the nanoparticles in a suitable solvent.
Section 5: Self-Healing Applications
The dynamic nature of the disulfide bond also allows for the creation of self-healing polymers. When a crack forms in the material, the disulfide bonds at the fracture interface can exchange and reform upon the application of a stimulus such as heat, leading to the repair of the damage and recovery of mechanical properties.
Sources
Application Notes and Protocols: 4,4'-Disulfanediylbis(4,1-phenylene)dimethanol as a Redox-Responsive Monomer for Advanced Polyurethanes
Introduction: The Advent of Stimuli-Responsive Polyurethanes
Polyurethanes (PUs) are a cornerstone of polymer science, renowned for their exceptional versatility, mechanical resilience, and biocompatibility, which has led to their widespread use in biomedical applications.[1][2][3][4] A new frontier in polyurethane research is the development of "smart" polymers that respond to specific physiological cues. This has led to the design of stimuli-responsive PUs, particularly those that can be triggered by changes in the redox environment.[5][6] The disulfide bond (-S-S-), a dynamic covalent linkage, is an ideal candidate for imparting such redox sensitivity.[7][8][9] This is because the disulfide bond is stable in the oxidizing environment of the bloodstream but can be readily cleaved in the reducing intracellular environment, where the concentration of glutathione (GSH) is significantly higher.[5][10][11]
This application note details the use of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol as a key monomer for the synthesis of advanced, redox-responsive polyurethanes. This aromatic diol, containing a centrally located and accessible disulfide bond, serves as a "cleavable" linker within the polymer backbone.[12][13] The incorporation of this monomer allows for the creation of sophisticated materials for applications such as triggered drug delivery, self-healing materials, and tissue engineering scaffolds.[1][10][14][15]
Monomer Overview: this compound
This compound is a symmetrical aromatic compound featuring a disulfide bridge connecting two para-substituted phenyl rings, each terminating in a hydroxymethyl group.[12] This structure provides a unique combination of properties:
-
Redox Activity: The disulfide bond is the key functional group, enabling cleavage under reducing conditions.[12]
-
Rigidity: The aromatic rings contribute to the rigidity and thermal stability of the resulting polyurethane hard segments.
-
Reactivity: The two primary hydroxyl groups (-CH2OH) readily participate in polyaddition reactions with diisocyanates to form the urethane linkage.[16]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 7748-20-1 | [12][17][18][19] |
| Molecular Formula | C14H14O2S2 | [12] |
| Molecular Weight | 278.4 g/mol | [12] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF) | [12] |
Synthesis of Redox-Responsive Polyurethanes: A Step-by-Step Protocol
The synthesis of polyurethanes from this compound follows a standard step-growth polymerization, typically a one-shot or two-step prepolymer method.[16][20][21] The choice of diisocyanate and polyol soft segment allows for the tuning of the final polymer's mechanical and thermal properties.
Protocol 1: One-Shot Synthesis of a Linear Redox-Responsive Polyurethane
This protocol describes the synthesis of a linear polyurethane where this compound acts as a chain extender.
Materials:
-
Diisocyanate: 4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
Polyol (Soft Segment): Poly(ε-caprolactone) diol (PCL, Mn = 2000 g/mol )
-
Chain Extender (Hard Segment): this compound
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Catalyst: Dibutyltin dilaurate (DBTDL)
Experimental Workflow:
Caption: One-shot synthesis workflow for redox-responsive polyurethane.
Detailed Steps:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve poly(ε-caprolactone) diol and this compound in anhydrous DMF. The molar ratio of the diol components (PCL and the disulfide diol) will determine the hard segment content and thus the polymer's properties.
-
Reaction: While maintaining a nitrogen atmosphere and vigorous stirring, add the stoichiometric amount of MDI to the solution dropwise. The NCO:OH ratio should be carefully controlled, typically around 1.05:1 to ensure complete reaction.
-
Catalysis: Add a few drops of DBTDL to catalyze the urethane formation.
-
Polymerization: Heat the reaction mixture to 70-80°C and allow the polymerization to proceed for 4-6 hours. The viscosity of the solution will increase significantly as the polymer chains grow.
-
Purification: After cooling to room temperature, precipitate the polyurethane by slowly pouring the viscous solution into a large volume of a non-solvent like methanol.
-
Isolation: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomers and catalyst, and dry it under vacuum at 60°C to a constant weight.
Mechanism of Redox-Responsiveness and Drug Release
The key feature of polyurethanes synthesized with this compound is their ability to degrade in a reducing environment. This is particularly relevant for drug delivery applications.[1][10][11]
Caption: Redox-triggered drug release mechanism.
In the oxidizing environment of the bloodstream, the disulfide bonds within the polyurethane backbone remain intact, ensuring the stability of the drug carrier and minimizing premature drug leakage.[10][11] Upon cellular uptake, particularly by cancer cells which have a significantly higher concentration of glutathione (GSH), the disulfide bonds are cleaved via a thiol-disulfide exchange reaction.[5][11] This cleavage leads to the degradation of the polymer backbone and the subsequent release of the encapsulated therapeutic agent directly at the target site, enhancing therapeutic efficacy and reducing systemic toxicity.[10][11]
Applications in Drug Development and Beyond
The unique properties of polyurethanes derived from this compound open up a wide range of applications for researchers and drug development professionals.
Targeted Cancer Therapy
The redox-responsive nature of these polyurethanes makes them excellent candidates for the targeted delivery of anticancer drugs.[1][10][11] Nanoparticles formulated from these polymers can encapsulate hydrophobic drugs, protecting them from degradation in the bloodstream and releasing them specifically within cancer cells.[11] This targeted approach can significantly improve the therapeutic index of potent chemotherapeutic agents.
Self-Healing Materials
The dynamic nature of the disulfide bond can also be exploited to create self-healing materials.[14][22][23] When a fracture occurs, the disulfide bonds at the fracture interface can reform upon application of a stimulus such as heat or UV light, restoring the material's integrity.[22][23] This has potential applications in medical implants and devices where durability and longevity are critical.
Tissue Engineering
Biodegradable and biocompatible polyurethanes are extensively used as scaffolds in tissue engineering to support cell growth and tissue regeneration.[2][3] By incorporating this compound, the degradation rate of the scaffold can be tailored to match the rate of new tissue formation, with the degradation being triggered by the cellular redox environment.
Characterization of Disulfide-Containing Polyurethanes
A comprehensive characterization of the synthesized polyurethanes is crucial to ensure they meet the desired specifications for a particular application.
| Characterization Technique | Purpose | Expected Outcome |
| FTIR Spectroscopy | Confirm the formation of urethane linkages and the presence of disulfide bonds. | Appearance of characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching (~1700 cm⁻¹), and C-N stretching. |
| ¹H NMR Spectroscopy | Elucidate the chemical structure and confirm the incorporation of the disulfide monomer. | Resonances corresponding to the protons of the polyol, diisocyanate, and the aromatic and methylene protons of the disulfide diol. |
| Gel Permeation Chromatography (GPC) | Determine the molecular weight and molecular weight distribution (polydispersity index, PDI). | A monomodal peak indicating successful polymerization. |
| Differential Scanning Calorimetry (DSC) | Analyze thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm). | Provides information on the phase separation between the soft and hard segments. |
| Thermogravimetric Analysis (TGA) | Evaluate the thermal stability of the polymer. | Determines the decomposition temperature of the polyurethane. |
| Dynamic Light Scattering (DLS) | For nanoparticle formulations, to determine the size, size distribution, and zeta potential. | Provides crucial information for drug delivery applications. |
| In vitro Degradation Studies | Assess the redox-responsive degradation by incubating the polymer in solutions with and without a reducing agent (e.g., GSH or DTT). | Significant degradation and molecular weight decrease in the presence of the reducing agent. |
| In vitro Drug Release Studies | Quantify the release of an encapsulated drug under different redox conditions. | Accelerated drug release in a reducing environment, mimicking intracellular conditions. |
| Biocompatibility Assays (e.g., MTT assay) | Evaluate the cytotoxicity of the polymer and its degradation products. | High cell viability, indicating good biocompatibility.[4][24] |
Conclusion and Future Perspectives
This compound is a highly valuable monomer for the development of advanced, redox-responsive polyurethanes. Its incorporation into the polymer backbone imparts a "smart" functionality that can be harnessed for a variety of biomedical applications, most notably in the field of targeted drug delivery. The protocols and characterization methods outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the potential of these innovative materials. Future research will likely focus on the synthesis of more complex architectures, such as branched or cross-linked polyurethanes, to further enhance their properties and expand their utility in regenerative medicine and advanced drug delivery systems.
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- Disulfide cross-linked polyurethane micelles as a reduction-triggered drug delivery system for cancer therapy - PubMed. (2013-10-31). (URL: )
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Biomedical Polyurethanes for Anti-Cancer Drug Delivery Systems: A Brief, Comprehensive Review - MDPI. (URL: [Link])
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Polyurethanes in Biomedical Applications - ResearchGate. (URL: [Link])
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Synthesis and Characterization of Redox-Responsive Disulfide Cross-Linked Polymer Particles for Energy Storage Applications | ACS Macro Letters - ACS Publications. (2021-12-09). (URL: [Link])
-
Sulfur-Mediated Polycarbonate Polyurethane for Potential Application of Blood-Contacting Materials - PubMed Central. (2022-03-09). (URL: [Link])
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Development of cleavable linkers for polymer-drug conjugates - American Chemical Society. (URL: [Link])
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PH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery - MDPI. (URL: [Link])
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Self-healing polyurethane elastomers based on charge-transfer interactions for biomedical applications | Request PDF - ResearchGate. (URL: [Link])
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Combining uretdione and disulfide reversibly degradable polyurethanes: route to alternating block copolymers - Polymer Chemistry (RSC Publishing). (2018-04-09). (URL: [Link])
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Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches. (2025-08-10). (URL: [Link])
-
Polyurethane (PU): Latest Biomedical Applications | Plastics Engineering. (2024-06-10). (URL: [Link])
-
Biological Effects, Applications and Design Strategies of Medical Polyurethanes Modified by Nanomaterials - PMC - NIH. (2022-12-29). (URL: [Link])
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Functional Polyolefins Containing Disulfide and Phosphoester Groups: Synthesis and Orthogonal Degradation | Macromolecules - ACS Publications. (URL: [Link])
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Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties - NIH. (URL: [Link])
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2.1. Polyurethane Synthesis - Bio-protocol. (URL: [Link])
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Disulfide-containing fragments commonly used in polymers - ResearchGate. (URL: [Link])
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Biomedical applications of polyurethane materials and coatings - ResearchGate. (URL: [Link])
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Disulfide-containing monomers in chain-growth polymerization - Polymer Chemistry (RSC Publishing). (URL: [Link])
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Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches - JSTA. (2023-04-05). (URL: [Link])
-
Polyurethane networks based on disulfide bonds: from tunable multi-shape memory effects to simultaneous self-healing | Request PDF - ResearchGate. (URL: [Link])
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Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes - MDPI. (URL: [Link])
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Novel disulfide-containing diols: synthesis and application in self-healing fluorescent polyurethane elastomers - New Journal of Chemistry (RSC Publishing). (URL: [Link])
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Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes - MDPI. (URL: [Link])
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Designer Reagents for Mass Spectrometry-Based Proteomics: Clickable Cross-Linkers for Elucidation of Protein Structures and Interactions - PMC - PubMed Central. (URL: [Link])
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Facile synthesis of poly(disulfide)s through one-step oxidation polymerization for redox-responsive drug delivery - Biomaterials Science (RSC Publishing). (URL: [Link])
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Polyurethane -Synthesis, properties and application- Module-3 and series-2 - YouTube. (2022-03-15). (URL: [Link])
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This compound | CAS 7748-20-1 - Chemical Suppliers. (URL: [Link])
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A Novel Self-Healing Polyurethane Based on Disulfide Bonds - ResearchGate. (URL: [Link])
-
Biocompatibility of Polyurethanes - Madame Curie Bioscience Database - NCBI Bookshelf. (URL: [Link])
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Polyurethane medical applications: biocompatibility and resistance. (URL: [Link])
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Pyridyl disulfide-based thiol-disulfide exchange reaction: Shaping the design of redox-responsive polymeric materials | Request PDF - ResearchGate. (URL: [Link])
-
4,4′-Disulfanediylbis(4,1-phenylene)dimethanol CAS 7748-20-1 - Watson International. (URL: [Link])
-
Synthesis and characterization of novel polyurethanes based on 4,4 '-[1,4-phenylenedi-diazene-2,1-dlyl] bis(2-carboxyphenol) and 4,4 ' - ResearchGate. (URL: [Link])
-
New Thermoplastic Segmented Polyurethanes with Hard Segments Derived from 4,4'-Diphenylmethane Diisocyanate and Methylenebis(1,4- phenylenemethylenethio)dialcanols | Request PDF - ResearchGate. (URL: [Link])
-
Construction of Bio-Based Polyurethanes via Olefin Metathesis and Their Thermal Reversible Behavior - MDPI. (2022-08-31). (URL: [Link])
-
Synthesis and characterization of novel polyurethanes based on 4,4′-{1,4-phenylenebis[methylylidenenitro]}diphenol | Request PDF - ResearchGate. (URL: [Link])
-
Polyurethane anionomers based on poly(butylene succinate), 4,4′-methylenebis(phenyl isocyanate), and 2,2-bis(hydroxymethyl)propionic acid | Request PDF - ResearchGate. (URL: [Link])
- US20080275269A1 - Process for the preparation of 4,4'-diphenylmethane diisocyanate - Google P
-
Synthesis of Phenylenediamines via [4+1+1] Photocycloaddition of 1,3-Dienes and Isocyanides Enabled by a Gallium(I)/(III) Redox: The Key Role of a Phenalenyl-Based Ligand | Organic Chemistry | ChemRxiv. (2025-02-21). (URL: [Link])
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Chemical Properties of 4,4'-Diaminodiphenyl disulphide (CAS 722-27-0) - Cheméo. (URL: [Link])
-
Synthesis and characterization of aromatic poly(ether-imide)s based on bis(4-(3,4-dicarboxyphenoxy)phenyl)-R,R-silane anhydrides (R= Me, Ph) - Spontaneous formation of surface micropores from THF solutions - ResearchGate. (URL: [Link])
-
Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Plat- form for Electrochemical Evaluation of Intramolecular Conc - ChemRxiv. (URL: [Link])
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Application Notes and Protocols for the Incorporation of 4,4'-Disulfanediylbis(4,1-phenylene)dimethanol into Epoxy Resins
Introduction
Epoxy resins are a cornerstone of high-performance materials, valued for their exceptional mechanical strength, chemical resistance, and adhesive properties. The versatility of the epoxy chemistry allows for a wide range of modifications to tailor the final properties of the cured material. One such modification is the incorporation of functional additives that can impart unique characteristics, such as enhanced toughness, self-healing capabilities, and tailored thermomechanical responses.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the incorporation of a specialty diol, 4,4'-disulfanediylbis(4,1-phenylene)dimethanol , into epoxy resin systems. This aromatic disulfide-containing diol offers a unique combination of a rigid aromatic backbone, reactive hydroxyl groups, and a dynamic disulfide linkage. The incorporation of this molecule can lead to epoxy networks with modified thermal and mechanical properties, and potentially introduce reversible covalent bonds that enable self-healing or reprocessability.
The protocols outlined herein are designed to be a comprehensive resource, explaining not only the "how" but also the "why" behind the experimental choices. We will delve into the underlying chemistry, provide step-by-step methodologies, and detail the analytical techniques required to validate the successful incorporation and characterize the resulting material.
Materials and Equipment
Materials
-
Epoxy Resin: A standard liquid epoxy resin, such as Diglycidyl ether of bisphenol A (DGEBA) with a known epoxy equivalent weight (EEW).
-
Curing Agent: A primary amine curing agent, for example, isophorone diamine (IPDA) or diethylenetriamine (DETA), with a known amine hydrogen equivalent weight (AHEW).
-
Diol Modifier: this compound (DSBPDM). If not commercially available, a synthesis protocol is provided in Appendix A.
-
Catalyst: A suitable catalyst for promoting the alcohol-epoxy reaction, such as a tertiary amine (e.g., benzyldimethylamine, BDMA) or a phosphine-based catalyst.
-
Solvents: Anhydrous solvents for synthesis and cleaning, such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and acetone.
Equipment
-
Magnetic stirrer with hotplate
-
Vacuum oven
-
Molds for casting specimens (e.g., silicone or Teflon)
-
Analytical balance
-
Standard laboratory glassware
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Differential Scanning Calorimeter (DSC)
-
Dynamic Mechanical Analyzer (DMA)
-
Thermogravimetric Analyzer (TGA)
Protocol 1: Formulation and Stoichiometry Calculations
The successful incorporation of DSBPDM and the final properties of the cured epoxy resin are critically dependent on the correct stoichiometric balance between the epoxy resin, the diol modifier, and the amine curing agent. The following protocol outlines the steps to calculate the required amounts of each component.
Principle of Stoichiometry
The curing of an epoxy resin with a primary amine hardener involves the reaction of each active hydrogen on the amine with an epoxy group. When incorporating a diol like DSBPDM, the hydroxyl groups of the diol can also react with the epoxy groups, acting as a chain extender. This reaction is generally slower than the amine-epoxy reaction and often requires a catalyst and elevated temperatures.
The overall stoichiometry should be calculated to ensure that the total number of reactive functional groups (amine hydrogens and hydroxyl groups) is equivalent to the number of epoxy groups.
Step-by-Step Calculation
-
Determine the Equivalent Weights:
-
Epoxy Equivalent Weight (EEW): This value is typically provided by the manufacturer and represents the weight of resin in grams that contains one mole of epoxy groups.
-
Amine Hydrogen Equivalent Weight (AHEW): This is calculated by dividing the molecular weight of the amine by the number of active hydrogens. For example, for IPDA (MW = 170.3 g/mol , 4 active hydrogens), the AHEW is 42.58 g/eq.
-
Hydroxyl Equivalent Weight (HEW) of DSBPDM: The molecular weight of DSBPDM (C₁₄H₁₄O₂S₂) is 278.4 g/mol . Since it has two hydroxyl groups, the HEW is 139.2 g/eq.
-
-
Define the Formulation Ratio: Decide on the desired molar ratio of diol hydroxyl groups to epoxy groups. This will depend on the desired level of modification. For this protocol, we will use a molar ratio of hydroxyl groups to epoxy groups of 0.2:1 as an example.
-
Calculate the Mass of Each Component: Let's assume we want to prepare a 100g batch of the formulation.
-
Basis of Calculation: Let's start with a basis of 1 equivalent of epoxy groups.
-
Mass of epoxy resin = 1 eq * EEW (g/eq)
-
-
Calculate the Equivalents of Diol:
-
Equivalents of hydroxyl groups = 0.2 eq
-
Mass of DSBPDM = 0.2 eq * HEW (g/eq)
-
-
Calculate the Equivalents of Amine Hardener:
-
The remaining epoxy groups must be reacted with the amine hardener.
-
Equivalents of amine hydrogens = 1 eq (total epoxy) - 0.2 eq (reacted with diol) = 0.8 eq
-
Mass of amine hardener = 0.8 eq * AHEW (g/eq)
-
-
Normalize to a 100g Batch:
-
Calculate the total mass of the formulation from the calculated masses of epoxy, DSBPDM, and amine hardener.
-
Determine the weight percentage of each component.
-
Multiply these percentages by 100g to get the mass of each component for the final formulation.
-
-
Example Calculation Table
| Component | Equivalent Weight (g/eq) | Molar Ratio (vs. Epoxy) | Equivalents | Mass (g) for 1 eq Epoxy | Weight % | Mass for 100g Batch (g) |
| DGEBA Epoxy | 180 | 1.0 | 1.0 | 180.0 | 76.1 | 76.1 |
| DSBPDM | 139.2 | 0.2 | 0.2 | 27.84 | 11.8 | 11.8 |
| IPDA | 42.58 | 0.8 | 0.8 | 34.06 | 12.1 | 12.1 |
| Total | 241.9 | 100.0 | 100.0 |
Protocol 2: Incorporation and Curing Procedure
This protocol employs a two-stage curing process. The first stage is designed to promote the reaction between the diol (DSBPDM) and the epoxy resin. The second stage completes the curing with the primary amine hardener.
Step-by-Step Procedure
-
Preparation of the Diol-Epoxy Adduct:
-
Weigh the calculated amount of DGEBA epoxy resin into a suitable reaction vessel.
-
Add the calculated amount of DSBPDM to the epoxy resin.
-
Heat the mixture to 80-100°C while stirring continuously until the DSBPDM is completely dissolved and a homogenous, clear mixture is obtained.
-
Add the catalyst (e.g., 0.5-1.0 wt% of the total resin and diol mass of benzyldimethylamine) to the mixture and continue stirring at this temperature for 1-2 hours. This step initiates the reaction between the hydroxyl groups of the diol and the epoxy groups.
-
-
Incorporation of the Curing Agent:
-
Cool the diol-epoxy adduct to approximately 40-50°C. This is important to control the exotherm when the amine curing agent is added.
-
Slowly add the stoichiometrically calculated amount of the amine curing agent (e.g., IPDA) to the mixture while stirring.
-
Continue stirring for 5-10 minutes to ensure a homogenous mixture.
-
-
Degassing and Casting:
-
Place the formulation in a vacuum oven at 40-50°C for 15-20 minutes, or until all air bubbles have been removed.
-
Carefully pour the degassed mixture into pre-heated molds.
-
-
Two-Stage Curing:
-
Stage 1: Place the molds in an oven and cure at a moderate temperature, for example, 80°C for 2 hours. This allows for the completion of the diol-epoxy reaction and the initial amine-epoxy reaction.
-
Stage 2: Increase the temperature to a higher level, for example, 120-150°C, and cure for an additional 2-3 hours. This higher temperature ensures the full cure of the epoxy-amine network.
-
Allow the cured samples to cool slowly to room temperature inside the oven to minimize internal stresses.
-
Workflow Diagram
Caption: Workflow for incorporating DSBPDM into an epoxy resin using a two-stage curing process.
Protocol 3: Characterization of the Cured Epoxy Resin
To validate the successful incorporation of DSBPDM and to understand its effect on the properties of the epoxy resin, a series of analytical techniques should be employed.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a powerful tool to monitor the curing reaction and to confirm the formation of new chemical bonds.
-
Procedure:
-
Obtain FTIR spectra of the individual components: DGEBA, DSBPDM, and the amine curing agent.
-
During the curing process, periodically take a small sample of the reacting mixture and record its FTIR spectrum.
-
Obtain the FTIR spectrum of the fully cured material.
-
-
Expected Observations:
-
Disappearance of the epoxy peak: The characteristic peak for the epoxy group (oxirane ring) at approximately 915 cm⁻¹ will decrease in intensity as the curing reaction proceeds and should be absent in the fully cured sample.[1][2]
-
Formation of hydroxyl groups: An increase in the broad absorbance band for hydroxyl (-OH) groups in the region of 3200-3600 cm⁻¹ will be observed due to the ring-opening of the epoxide.[3]
-
Formation of ether linkages: The reaction between the hydroxyl groups of DSBPDM and the epoxy groups will form new ether linkages, which can be observed by changes in the C-O stretching region (around 1000-1100 cm⁻¹).[3][4]
-
Changes in amine peaks: The primary amine N-H stretching bands (around 3300-3400 cm⁻¹) will decrease, while the secondary amine N-H bending (around 1600 cm⁻¹) may initially appear and then also decrease as it reacts to form a tertiary amine.
-
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the cured resin and to monitor the curing exotherm.
-
Procedure: A small sample of the uncured mixture is heated at a constant rate (e.g., 10°C/min) in the DSC to observe the curing exotherm. A fully cured sample is then subjected to a heat-cool-heat cycle to determine its Tg.
-
Expected Observations: The incorporation of the rigid aromatic DSBPDM is expected to influence the Tg. Depending on the formulation, an increase or decrease in Tg compared to the unmodified epoxy-amine system may be observed. The breadth of the glass transition can also provide insights into the homogeneity of the network.
-
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the cured material.
-
Procedure: A small sample of the cured resin is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate, and the weight loss as a function of temperature is recorded.
-
Expected Observations: The onset of decomposition temperature and the char yield can be determined. The incorporation of the aromatic disulfide structure may alter the thermal degradation profile of the epoxy resin.
-
Mechanical Analysis
-
Dynamic Mechanical Analysis (DMA): DMA provides information on the viscoelastic properties of the cured material, including the storage modulus (E'), loss modulus (E''), and tan delta.
-
Procedure: A rectangular specimen of the cured resin is subjected to a sinusoidal stress, and the resulting strain is measured as a function of temperature.
-
Expected Observations: The storage modulus in the glassy and rubbery regions, as well as the peak of the tan delta curve (which is another measure of Tg), can be determined. The incorporation of DSBPDM can affect the crosslink density and chain mobility, which will be reflected in the DMA results.[5][6]
-
Causality and Trustworthiness of the Protocol
The protocols described above are designed to be self-validating systems. The causality behind the experimental choices is rooted in the fundamental principles of polymer chemistry.
-
Two-Stage Curing: The slower reaction kinetics of alcohols with epoxides compared to amines necessitates a two-stage curing process.[7] The initial higher temperature stage with a catalyst is crucial to ensure the reaction of the DSBPDM, effectively incorporating it into the polymer backbone as a chain extender. Without this dedicated step, the faster amine reaction would dominate, potentially leading to a phase-separated or incompletely reacted system.
-
Stoichiometric Control: Precise stoichiometric control is paramount for achieving a well-defined network structure and optimal material properties. An imbalance in the reactive groups can lead to an incomplete cure, resulting in a material with inferior mechanical and thermal properties. The provided calculation method ensures that all reactive groups are consumed, leading to a highly crosslinked and stable network.
-
Comprehensive Characterization: The suite of analytical techniques described provides a multi-faceted approach to validating the success of the incorporation. FTIR confirms the chemical transformations, DSC and TGA provide insights into the thermal properties and stability, and DMA elucidates the thermomechanical behavior. Together, these techniques provide a complete picture of the material's structure-property relationships.
Visualization of the Curing Mechanism
The following diagram illustrates the key chemical reactions occurring during the curing process.
Caption: A simplified schematic of the two-stage curing reaction for the DSBPDM-modified epoxy system.
Conclusion
The incorporation of this compound into epoxy resins offers a promising route to developing advanced materials with tailored properties. By following the detailed protocols for formulation, curing, and characterization outlined in this document, researchers can confidently explore the potential of this unique modifier. The emphasis on understanding the underlying chemistry and the use of a comprehensive suite of analytical techniques will enable the rational design and validation of novel epoxy systems for a wide range of applications.
Appendix A: Synthesis of this compound (DSBPDM)
This protocol is based on the oxidation of a thiol precursor.
Materials
-
4-(Hydroxymethyl)thiophenol
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine solution
Procedure
-
In a round-bottom flask, dissolve 4-(hydroxymethyl)thiophenol in DMSO.
-
Heat the solution to 80°C and stir for 24 hours. The DMSO acts as the oxidizing agent.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
References
- G. L. et al. Applications of FTIR on Epoxy Resins - Identification, Monitoring the Curing Process, Phase Separation and Water Uptake. In: Theophile T. (eds) Infrared Spectroscopy - Materials Science, Engineering and Technology. IntechOpen.
- G. L. et al.
- The Chemistry Behind Amine-Cured Epoxy Systems. (2025).
- Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers.
- Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. (2010).
- Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts.
- In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms. (2024). Frontiers.
- β-Amino alcohol synthesis by amination (alkyl
- Two-step curing reaction of epoxy resin studied by thermal analysis and infrared spectroscopy. (2012). PubMed.
- Catalysts, Crosslinking Agents, and Activators for Epoxy resins- Session 26. (2024). YouTube.
- The Reactivity of Amines with Epoxy Resins: Factors and Optimiz
- Effect of Variations of Amine Content and Network Branching on Thermomechanical Properties of Epoxy Systems. (2024).
- Two-Step Curing Reaction of Epoxy Resin Studied by Thermal Analysis and Infrared Spectroscopy.
- Dual-Curing Systems of Epoxy Resin for Using in Prepreg Manufacturing.
- Effect of Variations of Amine Content and Network Branching on Thermomechanical Properties of Epoxy Systems.
- Mechanical properties of epoxy networks based on DGEBA and aliph
- Influence of Epoxy Functional Chain-Extenders on the Thermal and Rheological Properties of Bio-Based Polyamide 10.10. (2021). MDPI.
- Effect of Variations of Amine Content and Network Branching on Thermomechanical Properties of Epoxy Systems. ACS Figshare.
- Curing of epoxy resins with amines.
- Study of the curing process of epoxy-amine compositions by differential scanning calorimetry. (2023). E3S Web of Conferences.
- Synthesis and Characterization of 3,3'-(disulfanediylbis (methylene)) bis(1,4-bis(4-bromophenyl)azetidin-2-one).
- Process for the preparation of 4,4'-diphenylmethane diisocyanate. (2008).
- Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Plat- form for Electrochemical Evalu
- Synthesis and Characterization of Poly (4,4'- Isopropylidene diphenylene diphenyl ether-4,4'-disulfonate).
- Synthesis and Application of Polyaspartimides from 1,4-Phenylenebismaleimide. Benchchem.
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- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Effect of Variations of Amine Content and Network Branching on Thermomechanical Properties of Epoxy Systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. hanepoxy.net [hanepoxy.net]
Application Notes & Protocols: Leveraging 4,4'-Disulfanediylbis(4,1-phenylene)dimethanol for Advanced Redox-Responsive Materials
<
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol in the development of cutting-edge redox-responsive materials. This unique aromatic disulfide diol serves as a critical building block for creating intelligent polymers and hydrogels that exhibit controlled degradation and release profiles in response to specific biological reducing environments. We will delve into the core principles of its chemistry, provide step-by-step synthesis and characterization protocols, and showcase its utility in drug delivery systems. This document is intended for researchers, scientists, and professionals in the fields of materials science, polymer chemistry, and drug development who are seeking to design and implement novel stimuli-responsive biomaterials.
Introduction: The Power of the Disulfide Bond in Smart Materials
The disulfide bond (–S–S–) is a dynamic covalent linkage that plays a pivotal role in biological systems, most notably in stabilizing the tertiary and quaternary structures of proteins.[1] Nature's use of this bond as a reversible covalent crosslink has inspired materials scientists to incorporate it into synthetic polymers, creating materials that can respond to specific chemical stimuli.[2] These "redox-responsive" materials are particularly valuable in biomedical applications due to the significant difference in redox potential between the extracellular and intracellular environments.[1]
The intracellular milieu is characterized by a high concentration of glutathione (GSH), a tripeptide thiol, with concentrations ranging from 1-10 mM.[1][3] In stark contrast, the extracellular environment maintains a much lower GSH concentration (2-20 µM).[1] This substantial gradient provides a highly specific trigger for the cleavage of disulfide bonds within materials that have been internalized by cells. This selective degradation is the cornerstone of targeted drug delivery systems, where a therapeutic payload can be stably encapsulated within a nanocarrier in the bloodstream and then rapidly released upon entry into the target cell.[4][5]
This compound is a particularly attractive monomer for constructing such materials. Its rigid aromatic core imparts mechanical strength and thermal stability to the resulting polymers, while the two primary alcohol functional groups offer versatile handles for polymerization reactions, such as the formation of polyesters and polyurethanes.[6] The centrally located disulfide bond remains accessible for redox-mediated cleavage, making it an ideal candidate for creating a new generation of intelligent biomaterials.[6]
The Chemistry of this compound
Synthesis of the Monomer
The synthesis of this compound can be achieved through several routes. A common and efficient method involves the oxidation of a corresponding thiol precursor, 4-mercapto-(4,1-phenylene)dimethanol.
Protocol 1: Synthesis via Oxidation of 4-mercapto-(4,1-phenylene)dimethanol
-
Materials:
-
4-mercapto-(4,1-phenylene)dimethanol
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-mercapto-(4,1-phenylene)dimethanol in DMSO.
-
Heat the reaction mixture to 80°C and stir. DMSO serves as both the solvent and the oxidizing agent in this reaction.[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.[6]
-
After completion, cool the reaction mixture to room temperature and pour it into deionized water to precipitate the product.
-
Collect the crude product by vacuum filtration and wash thoroughly with deionized water.
-
For further purification, dissolve the crude product in ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The final product, this compound, should be a white to off-white solid.
-
The Redox-Responsive Cleavage Mechanism
The core functionality of materials derived from this monomer lies in the cleavage of the disulfide bond in the presence of reducing agents like glutathione (GSH).
Figure 1: Glutathione-mediated cleavage of a disulfide bond.
The process is a thiol-disulfide exchange reaction. A thiol group from a GSH molecule attacks one of the sulfur atoms in the disulfide bond, forming a mixed disulfide intermediate and releasing a polymer fragment with a newly formed thiol group. A second GSH molecule then reacts with the mixed disulfide, regenerating another thiol-containing polymer fragment and producing oxidized glutathione (GSSG).[4] This cascade of reactions leads to the degradation of the polymer backbone and the subsequent release of any encapsulated cargo.[1][5]
Application in Redox-Responsive Drug Delivery Systems
A prime application for this compound is in the creation of nanocarriers for targeted drug delivery. By incorporating this monomer into the backbone of a block copolymer, it is possible to synthesize amphiphilic macromolecules that self-assemble into micelles or nanoparticles in an aqueous environment.[7]
Synthesis of a Redox-Responsive Polyurethane
Protocol 2: Synthesis of a Disulfide-Containing Polyurethane
-
Materials:
-
This compound
-
A diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate - MDI)
-
A hydrophilic diol (e.g., polyethylene glycol - PEG, Mn = 2000 g/mol )
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dibutyltin dilaurate (DBTDL) as a catalyst
-
Anhydrous diethyl ether
-
-
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve this compound and PEG in anhydrous DMF.
-
Add the diisocyanate to the solution and stir to ensure homogeneity.
-
Add a catalytic amount of DBTDL to initiate the polymerization.
-
Heat the reaction mixture to 70-80°C and stir for 24-48 hours. Monitor the reaction progress by observing the increase in viscosity.
-
After the desired polymerization time, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold, stirred anhydrous diethyl ether.
-
Collect the precipitated polyurethane by filtration and wash several times with diethyl ether to remove unreacted monomers and catalyst.
-
Dry the final polymer product under vacuum at a slightly elevated temperature (e.g., 40°C) for 24 hours.
-
Figure 2: Workflow for the synthesis of drug-loaded nanoparticles.
Characterization of the Redox-Responsive Polymer
A thorough characterization of the synthesized polymer is crucial to ensure its suitability for drug delivery applications.
| Characterization Technique | Purpose | Expected Outcome |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and composition of the polymer. | Peaks corresponding to the aromatic protons of the disulfide monomer, the methylene protons of the diisocyanate, and the ethylene glycol units of PEG should be present in the expected ratios. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. | A monomodal distribution with a relatively low PDI (typically < 1.5) indicates a controlled polymerization. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution of the self-assembled nanoparticles in an aqueous solution. | Uniformly sized nanoparticles (e.g., 50-200 nm) are desirable for in vivo applications. |
| Transmission Electron Microscopy (TEM) | To visualize the morphology of the self-assembled nanoparticles. | Spherical or core-shell structures are typically observed. |
Evaluation of Redox-Responsive Behavior and Drug Release
The key feature of these materials is their ability to degrade and release their payload in a reducing environment.
Protocol 3: In Vitro Drug Release Study
-
Materials:
-
Drug-loaded nanoparticles (prepared by a suitable method such as nanoprecipitation or dialysis, using a model hydrophobic drug like Doxorubicin or Paclitaxel).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Glutathione (GSH).
-
Dialysis membrane (with a molecular weight cut-off appropriate for the drug).
-
-
Procedure:
-
Prepare two sets of release media:
-
Control: PBS (pH 7.4).
-
Reductive: PBS (pH 7.4) containing 10 mM GSH (to mimic the intracellular environment).[1]
-
-
Disperse a known amount of the drug-loaded nanoparticles in a specific volume of the release medium.
-
Transfer the nanoparticle dispersion into a dialysis bag.
-
Place the dialysis bag into a larger container with a known volume of the corresponding release medium.
-
Incubate the setup at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug released into the withdrawn aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative drug release as a function of time for both the control and reductive conditions.
-
Expected Results: A significantly faster and more complete drug release profile should be observed in the presence of GSH compared to the control group, demonstrating the redox-responsive nature of the nanoparticles.[5][8]
Broader Applications and Future Perspectives
While drug delivery is a prominent application, the unique properties of materials derived from this compound extend to other fields:
-
Redox-Responsive Hydrogels: By using multi-functional crosslinkers, it is possible to create hydrogels that degrade and release encapsulated cells or therapeutic proteins in a controlled manner, which is highly relevant for tissue engineering and regenerative medicine.[9][10][11]
-
Self-Healing Materials: The dynamic nature of the disulfide bond can be exploited to create self-healing polymers. Upon damage, the disulfide bonds can be reformed through oxidation, restoring the material's integrity.[2][12][13]
Conclusion
This compound is a versatile and powerful building block for the creation of advanced redox-responsive materials. Its rigid aromatic structure, coupled with the cleavable disulfide linkage, provides a robust platform for designing intelligent systems with tunable degradation and release properties. The protocols and principles outlined in this guide offer a solid foundation for researchers and professionals to explore and innovate in the exciting field of stimuli-responsive biomaterials.
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Disulfide-containing Macromolecules for Therapeutic Delivery - PMC - NIH. Available at: [Link]
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Poly(disulfide)s: From Synthesis to Drug Delivery | Biomacromolecules - ACS Publications. Available at: [Link]
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Glutathione-triggered disassembly of dual disulfide located degradable nanocarriers of polylactide-based block copolymers for rapid drug release - PubMed. Available at: [Link]
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Synthesis and Characterization of Redox-Responsive Disulfide Cross-Linked Polymer Particles for Energy Storage Applications - PMC - NIH. Available at: [Link]
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Synthesis of Phenylenediamines via [4+1+1] Photocycloaddition of 1,3-Dienes and Isocyanides Enabled by a Gallium(I)/(III) Redox: The Key Role of a Phenalenyl-Based Ligand | Organic Chemistry | ChemRxiv. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Disulfide-Containing Macromolecules for Therapeutic Delivery
Introduction: The Strategic Imperative of Disulfide Bonds in Therapeutic Delivery
The precise delivery of therapeutic agents to target sites within the body remains a paramount challenge in modern medicine. A successful drug delivery system must navigate the complex biological milieu, protecting its cargo from degradation while minimizing off-target effects.[1] Stimuli-responsive materials, which undergo physicochemical changes in response to specific biological cues, have emerged as a highly promising strategy to achieve this targeted release.[2][3] Among these, macromolecules featuring disulfide bonds have garnered significant attention for their ability to respond to the unique redox gradients present in the body.[1][4]
The rationale for employing disulfide linkages lies in the stark difference between the oxidizing extracellular environment and the reducing intracellular environment.[5] The extracellular space, including the bloodstream, is characterized by low concentrations of reducing agents, ensuring the stability of disulfide bonds and the integrity of the macromolecular carrier.[6] Conversely, the intracellular environment, particularly within tumor cells, exhibits a significantly higher concentration of glutathione (GSH), a tripeptide with a free thiol group that readily cleaves disulfide bonds through thiol-disulfide exchange reactions.[1][6][7] This differential redox potential provides a highly specific trigger for the disassembly of the carrier and the subsequent release of the therapeutic payload directly at the site of action, thereby enhancing therapeutic efficacy and reducing systemic toxicity.[1][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of disulfide-containing macromolecules for therapeutic delivery. We will delve into the fundamental chemistry of disulfide bond formation and explore various synthetic strategies to incorporate these redox-sensitive linkages into a range of macromolecular architectures. Detailed, field-proven protocols are provided to enable the reproducible synthesis and evaluation of these promising therapeutic delivery platforms.
I. Core Principles of Disulfide Chemistry for Drug Delivery
The lynchpin of this technology is the reversible nature of the disulfide bond. This covalent linkage, formed by the oxidation of two thiol groups, can be readily cleaved back to its constituent thiols in a reducing environment.
The Intracellular Trigger: Glutathione-Mediated Cleavage
The intracellular concentration of GSH is approximately 2-10 mM, which is orders of magnitude higher than in the extracellular matrix and blood plasma (approximately 2-20 µM).[9] This steep gradient is the primary driver for the selective cleavage of disulfide bonds within the cell. The mechanism involves a thiol-disulfide exchange reaction where the thiol group of GSH attacks the disulfide bond in the macromolecule, leading to the formation of a mixed disulfide and a free thiol on the carrier. A subsequent reaction with another GSH molecule fully reduces the carrier's disulfide bond and releases the therapeutic agent.
Caption: Workflow for the synthesis of redox-responsive nanoparticles.
IV. Characterization of Disulfide-Containing Macromolecules
Thorough characterization is essential to ensure the successful synthesis and desired properties of the macromolecules.
Table 1: Key Characterization Techniques
| Technique | Purpose | Expected Outcome |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm chemical structure and purity. | Peaks corresponding to the polymer backbone, side chains, and disulfide linkages. |
| Gel Permeation Chromatography (GPC) | Determine molecular weight (Mn, Mw) and dispersity (Đ). | A narrow, monomodal peak for well-controlled polymerizations. |
| Mass Spectrometry (MS) | Confirm the mass of the synthesized molecules, especially for smaller macromolecules and to identify disulfide linkages. [10][11][12] | A molecular ion peak corresponding to the expected mass. |
| Dynamic Light Scattering (DLS) | Measure the hydrodynamic diameter and size distribution of self-assembled nanoparticles. | A narrow size distribution in the desired nanometer range. |
| Transmission Electron Microscopy (TEM) | Visualize the morphology of nanoparticles. | Images showing spherical or other expected morphologies. |
Protocol 3: In Vitro Drug Release Study
This protocol evaluates the redox-responsive release of a therapeutic agent from the nanoparticles.
Materials:
-
DOX-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dithiothreitol (DTT) or Glutathione (GSH)
-
Dialysis tubing (MWCO 3.5 kDa)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare two release media: PBS (pH 7.4) and PBS (pH 7.4) containing 10 mM DTT (to mimic the intracellular reducing environment).
-
Transfer 1 mL of the DOX-loaded nanoparticle solution into two separate dialysis tubes.
-
Place one tube in 20 mL of PBS and the other in 20 mL of PBS with DTT.
-
Incubate both at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.
-
Measure the absorbance of the withdrawn samples at 480 nm using a UV-Vis spectrophotometer to determine the concentration of released DOX.
-
Calculate the cumulative percentage of drug release over time.
Expected Results: A significantly faster and higher cumulative release of DOX is expected in the presence of DTT compared to the non-reducing PBS control, demonstrating the redox-responsive nature of the nanoparticles.
V. Conclusion and Future Perspectives
The synthesis of disulfide-containing macromolecules offers a powerful and versatile platform for the development of advanced therapeutic delivery systems. The ability to precisely control the release of therapeutic agents in response to the intracellular reducing environment holds immense promise for improving the efficacy and safety of a wide range of treatments, particularly in oncology. [1][8]Future research will likely focus on the development of multi-stimuli-responsive systems that can respond to a combination of biological cues (e.g., redox and pH) for even greater targeting specificity. [1][13]Additionally, the exploration of novel disulfide-containing monomers and polymerization techniques will continue to expand the library of available materials, enabling the design of next-generation drug delivery vehicles with tailored properties for specific therapeutic applications.
VI. References
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Pięta, M., Purohit, V. B., Pietrasik, J., & Plummer, C. M. (2022). Disulfide-containing monomers in chain-growth polymerization. Polymer Chemistry. [Link]
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Architecture-Controlled Ring-Opening Polymerization for Dynamic Covalent Poly(disulfide)s. (n.d.). OSTI.GOV. [Link]
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Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. (2012). ACS Macro Letters. [Link]
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Versatile and Controlled Synthesis of Degradable, Water-Soluble Bottlebrush Polymers with Poly(disulfide) Backbones Derived from α-Lipoic Acid. (n.d.). NIH. [Link]
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Cleavage of disulfide bonds in endocytosed macromolecules. A processing not associated with lysosomes or endosomes. (n.d.). Semantic Scholar. [Link]
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Techniques to Monitor Disulfide Bond Formation and the Reduction Potential of Cysteine–Cystine Couples In vitro and In vivo. (2018). Books. [Link]
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Disulfide bonds as switches for protein function. (n.d.). LSU School of Medicine. [Link]
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Identification and Characterization of Disulfide Bonds in Proteins and Peptides from Tandem MS Data by Use of the MassMatrix MS/MS Search Engine. (n.d.). NIH. [Link]
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Formation of Disulfide Bonds in Synthetic Peptides and Proteins. (n.d.). Unknown. [Link]
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Controlled Radical Polymerization. (n.d.). Carnegie Mellon University. [Link]
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How Are Disulfide Bonds Formed?. (2025). YouTube. [Link]
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Biological regulation through protein disulfide bond cleavage. (n.d.). PubMed. [Link]
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ROS-responsive drug delivery systems for biomedical applications. (n.d.). ScienceOpen. [Link]
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Synthetic Methods of Disulfide Bonds Applied in Drug Delivery Systems. (2015). Unknown. [Link]
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Advances in redox-responsive drug delivery systems of tumor microenvironment. (n.d.). Unknown. [Link]
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A Multifunctional Hydrogel Incorporating Luteolin-Encapsulated ROS-Responsive Nanoparticles and Stem Cells Promotes Bacterial-Infected Wound Healing. (2026). MDPI. [Link]
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Thiol--Disulfide Exchange Reactions in the Mammalian Extracellular Environment. (n.d.). PMC. [Link]
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Steps of synthesis of disulfide derivative grafting on one side the terminal alkyne group (A) and on the other side rhodamine (B). (n.d.). ResearchGate. [Link]
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Disulfide (biochemistry). (n.d.). Wikipedia. [Link]
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Redox Sensitive Nanoparticles with Disulfide Bond Linked Sheddable Shell for Intracellular Drug Delivery. (2014). Hilaris Publisher. [Link]
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NMR and IR spectroscopy of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol polymers
An Application Guide to the Spectroscopic Characterization of Redox-Responsive Disulfide-Containing Polymers
Introduction: Bridging Polymer Chemistry and Advanced Drug Delivery
The synthesis of functional polymers with stimuli-responsive characteristics is a cornerstone of modern materials science, particularly in the realm of advanced drug delivery.[1][2][3] Among these, polymers incorporating disulfide bonds have garnered significant attention. The disulfide linkage (S-S) is relatively stable under physiological conditions but can be readily cleaved in a reducing environment, such as the intracellular space with high concentrations of glutathione. This redox-responsiveness makes polymers like those derived from 4,4'-disulfanediylbis(4,1-phenylene)dimethanol ideal candidates for creating "smart" drug delivery systems that release their therapeutic payload specifically at the target site.[4]
The successful synthesis and application of these materials hinge on precise structural verification. This guide provides a detailed technical overview and robust protocols for the characterization of this compound-based polymers using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a senior application scientist, this document is structured not as a rigid template but as a logical workflow, explaining the causality behind experimental choices to ensure both technical accuracy and field-proven insight for researchers, scientists, and drug development professionals.
Molecular Structure and Rationale for Analysis
The polymerization of the monomer, this compound, results in a polymer chain with repeating units containing key functional groups. Verifying the incorporation of the monomer into the polymer and confirming the integrity of the crucial disulfide bond are paramount.
Figure 1: Chemical structures of the monomer and the resulting polymer repeating unit.
Part I: Infrared (IR) Spectroscopy Analysis
IR spectroscopy is an indispensable, non-destructive technique for identifying functional groups within a polymer.[5][6] For this specific polymer, IR analysis serves as a rapid confirmation of its primary chemical architecture. The principle relies on the absorption of infrared radiation by specific molecular vibrations (stretching, bending), providing a unique "fingerprint" of the molecule.[7]
Causality in Spectral Interpretation: Key Vibrational Modes
The utility of IR spectroscopy lies in identifying characteristic absorption bands. For the target polymer, we are primarily concerned with confirming the presence of hydroxyl end-groups, the aromatic backbone, the benzylic C-O bond, and, critically, the C-S and S-S linkages.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale & Comments |
| 3550–3200 | O–H Stretch (Alcohol) | Strong, Broad | Indicates the presence of hydroxyl (-CH₂OH) groups, which may be terminal groups on the polymer chain. Its broadness is due to hydrogen bonding. |
| 3100–3000 | C–H Stretch (Aromatic) | Medium | Confirms the presence of the phenylene rings in the polymer backbone. These absorptions are typically found at a higher frequency than aliphatic C-H stretches.[7] |
| 3000–2850 | C–H Stretch (Aliphatic) | Medium | Corresponds to the methylene (-CH₂) groups. The presence of both aromatic and aliphatic C-H stretches is a key feature.[7] |
| 1600, 1500, 1450 | C=C Stretch (Aromatic Ring) | Medium-Strong | These multiple sharp bands are characteristic of the aromatic rings and confirm the integrity of the backbone. |
| 1250–1000 | C–O Stretch (Primary Alcohol) | Strong | A strong absorption band in this region is indicative of the primary alcohol's C-O bond.[8] |
| 700–600 | C–S Stretch | Weak-Medium | The carbon-sulfur bond vibration is often weak but its presence is a key indicator of the disulfide linkage to the phenyl ring.[9] |
| 540–500 | S–S Stretch (Disulfide) | Weak | The disulfide bond stretch is notoriously weak in IR spectroscopy and can be difficult to observe.[7][9][10][11] Its identification may require a high-quality spectrum and careful analysis of the fingerprint region. |
Experimental Workflow: IR Analysis
Figure 2: Standard workflow for FTIR-ATR analysis of polymer samples.
Protocol 1: FTIR-ATR Data Acquisition
Attenuated Total Reflectance (ATR) is the preferred sampling technique for polymers as it requires minimal sample preparation and provides high-quality, reproducible spectra.[12]
-
Instrument Setup:
-
Ensure the FTIR spectrometer, equipped with a diamond or zinc selenide (ZnSe) ATR accessory, is powered on and has been allowed to stabilize.[12] Diamond is recommended for its durability.[12]
-
Set the spectral resolution to 4 cm⁻¹ and the number of scans to be co-added to at least 32 for a good signal-to-noise ratio.[6]
-
-
Background Collection:
-
Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.
-
Record a background spectrum. This is a critical step to account for atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
-
Sample Measurement:
-
Place a small amount of the dried polymer powder or a small piece of the polymer film onto the center of the ATR crystal.
-
Use the ATR's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface.[12]
-
Collect the sample spectrum.
-
-
Data Processing:
-
The resulting spectrum should be automatically ratioed against the background.
-
Apply an ATR correction if available in the software. This accounts for the wavelength-dependent depth of penetration of the IR beam.
-
Perform a baseline correction to ensure all peaks originate from a flat baseline.
-
Part II: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
While IR confirms the presence of functional groups, NMR spectroscopy provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for unambiguous structure elucidation and confirmation of polymerization.[13][14][15]
Causality in Spectral Interpretation: Expected Chemical Shifts
The symmetry of the 1,4-disubstituted (para) phenylene rings in the polymer backbone simplifies the ¹H and ¹³C NMR spectra, leading to a set of distinct, predictable signals.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three to four distinct signals corresponding to the different proton environments in the repeating unit.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comments |
| ~7.5 – 7.2 | Doublet (x2) | 8H | Aromatic (Ar-H) | The para-substituted aromatic rings create an AA'BB' spin system, which appears as two distinct doublets. Protons closer to the electron-withdrawing sulfur will be slightly downfield.[16] |
| ~4.6 – 4.8 | Singlet | 4H | Methylene (-CH₂-) | These are benzylic protons adjacent to an oxygen atom, shifting them downfield.[17][18][19] In the polymer, this signal should remain a sharp singlet, confirming the structure. |
| Variable (~5.0 – 2.0) | Broad Singlet | 2H | Hydroxyl (-OH) | This signal corresponds to the terminal hydroxyl groups. Its chemical shift is highly dependent on solvent, concentration, and temperature. It may not be observed if deuterium exchange occurs with a protic solvent.[17][18] |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. Due to the symmetry of the repeating unit, fewer signals than the total number of carbons are expected.
| Chemical Shift (δ, ppm) | Assignment | Rationale & Comments |
| ~145 – 135 | Ar-C (Quaternary) | Includes the ipso-carbons attached to the sulfur (C-S) and the methylene group (C-CH₂). The C-S carbon will be influenced by the electronegativity and bonding of sulfur. |
| ~130 – 125 | Ar-CH | Two distinct signals are expected for the protonated aromatic carbons, corresponding to the two different environments in the para-substituted ring. |
| ~64 – 63 | Methylene (-CH₂-) | The chemical shift for a benzylic carbon attached to a hydroxyl group is highly characteristic and typically falls in this range.[17][18] Confirmation of this signal is strong evidence for the integrity of the monomer unit within the polymer. |
Experimental Workflow: NMR Analysis
Figure 3: Standard workflow for ¹H and ¹³C NMR analysis of polymer samples.
Protocol 2: NMR Sample Preparation and Data Acquisition
-
Solvent Selection & Sample Preparation:
-
Select a suitable deuterated solvent that can fully dissolve the polymer. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polymers containing polar groups. Chloroform-d (CDCl₃) can also be tested.[20]
-
Accurately weigh 10-20 mg of the dried polymer sample into a clean vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Gently agitate or sonicate the sample until the polymer is completely dissolved. This may take some time.
-
Transfer the solution to a 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool directly into the tube.
-
-
Instrumental Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover a range of approximately -2 to 12 ppm.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse experiment (e.g., zgpg30).
-
Set the spectral width to cover a range of approximately 0 to 200 ppm.
-
A much larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C (e.g., 1024 or more). A longer relaxation delay may be needed for quantitative analysis of quaternary carbons.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Carefully phase the spectra to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
For ¹H NMR, integrate the signals and normalize them to a known number of protons (e.g., the 8 aromatic protons).
-
Conclusion
The combined application of FTIR and NMR spectroscopy provides a comprehensive and definitive characterization of this compound polymers. FTIR offers a rapid and effective method for confirming the presence of key functional groups, while ¹H and ¹³C NMR provide unambiguous structural proof and detailed insight into the polymer's chemical environment. These protocols and interpretive guides form a self-validating system for researchers, ensuring the structural integrity of these advanced materials destined for critical applications like targeted drug delivery.
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Trofimov, B. A., et al. (2009). Vibrations of the S–S bond in elemental sulfur and organic polysulfides: a structural guide. Journal of Sulfur Chemistry, 30(5), 508-546. [Link]
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Rao, C. N. R., et al. (1963). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Canadian Journal of Chemistry, 41(4), 940-947. [Link]
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Journal of Sulfur Chemistry. (2009). Vibrations of the S–S bond in elemental sulfur and organic polysulfides: a structural guide. Journal of Sulfur Chemistry, 30(5). [Link]
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Reich, H. J. Organic Chemistry Data: 1H NMR Chemical Shifts. [Link]
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ResearchGate. 1 H-and 13 C-NMR data and the results of elemental analysis of tetraalkylthiuram disulfides. [Link]
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Steudel, R., & Chivers, T. (1987). Infrared Spectra of New Sulfur-Nitrogen Species in Solid Argon. Inorganic Chemistry, 26(23), 3849-3854. [Link]
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Otálora, J., et al. (2021). Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches. Polymers, 13(16), 2736. [Link]
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George, G. N., et al. (2005). A new spectroscopic approach to examining the role of disulfide bonds in the structure and unfolding of soybean trypsin inhibitor. Biochemistry, 44(1), 125-132. [Link]
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Application Notes and Protocols for Chain-Growth Polymerization of Disulfide-Containing Monomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Dynamic Disulfide Bond in Polymer Chemistry
The incorporation of disulfide bonds into polymer architectures has emerged as a transformative strategy in materials science and drug delivery.[1][2] These covalent yet dynamic linkages offer a unique handle for creating "smart" materials that can respond to specific biological cues.[3] The rationale for this burgeoning interest lies in the significant redox potential difference between the extracellular and intracellular environments. The cytoplasm of mammalian cells maintains a highly reducing environment due to a high concentration of glutathione (GSH), a tripeptide thiol. This stark contrast with the oxidizing extracellular space provides a selective trigger for the cleavage of disulfide bonds, enabling the controlled release of therapeutic payloads specifically within target cells.[4][5]
Chain-growth polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), have proven to be exceptionally well-suited for the synthesis of well-defined, disulfide-containing polymers.[6][7] These methods allow for precise control over molecular weight, architecture, and functionality, which are critical parameters for designing effective drug delivery systems. This guide provides detailed protocols and insights into the synthesis and characterization of redox-responsive polymers, empowering researchers to harness the potential of disulfide chemistry in their own work.
I. Controlled Radical Polymerization of Monomers with Pendant Disulfide Groups
Polymers with disulfide bonds in their side chains are a versatile class of materials. The disulfide moiety can be used as a conjugation point for drugs or targeting ligands, or it can be incorporated into crosslinkers to form degradable hydrogels and nanogels.[2][8]
A. RAFT Polymerization of Pyridyl Disulfide-Containing Monomers
Pyridyl disulfide groups are particularly useful as they can readily undergo thiol-disulfide exchange reactions, making them ideal for bioconjugation.[9][10][11]
Protocol 1: RAFT Polymerization of N-(2-(pyridin-2-yldisulfanyl)ethyl)methacrylamide (PySSMA)
This protocol describes the synthesis of a well-defined homopolymer of PySSMA using RAFT polymerization.
Materials:
-
N-(2-(pyridin-2-yldisulfanyl)ethyl)methacrylamide (PySSMA) (Monomer)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (Initiator)
-
Anhydrous 1,4-Dioxane (Solvent)
-
Cold diethyl ether (Precipitation solvent)
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve PySSMA (e.g., 1.0 g, 3.93 mmol) and CPADB (e.g., 27.9 mg, 0.1 mmol) in anhydrous 1,4-dioxane (e.g., 5 mL).
-
Initiator Addition: Add AIBN (e.g., 3.3 mg, 0.02 mmol). The molar ratio of [Monomer]:[RAFT agent]:[Initiator] is crucial for controlling the polymerization and is typically in the range of 100:1:0.2.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours). The polymerization progress can be monitored by taking aliquots and analyzing the monomer conversion via ¹H NMR.
-
Termination and Precipitation: Terminate the polymerization by exposing the mixture to air and cooling it in an ice bath. Precipitate the polymer by slowly adding the reaction mixture to an excess of cold diethyl ether.
-
Purification: Decant the supernatant and redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF or DMF). Repeat the precipitation process two more times to remove unreacted monomer and initiator fragments.
-
Drying: Dry the purified polymer under vacuum at room temperature to a constant weight.
Characterization:
-
¹H NMR: To confirm the polymer structure and determine monomer conversion.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn), molecular weight distribution (Đ), and assess the controlled nature of the polymerization.
| Parameter | Typical Value | Purpose |
| [Monomer]:[RAFT agent]:[Initiator] | 100:1:0.2 | Controls molecular weight and polydispersity |
| Temperature | 70 °C | Affects polymerization rate and initiator decomposition |
| Reaction Time | 6-24 h | Determines the final monomer conversion and molecular weight |
Diagram 1: RAFT Polymerization Workflow
Caption: Workflow for RAFT polymerization of disulfide-containing monomers.
B. ATRP Synthesis of Polymers with Disulfide Bonds in the Backbone
Introducing disulfide bonds into the polymer backbone creates materials that can degrade into smaller fragments in a reducing environment. This is particularly advantageous for drug delivery applications, as it facilitates the complete release of the payload and the clearance of the polymer from the body.[6][7]
Protocol 2: ATRP using a Disulfide-Containing Initiator
This protocol describes the synthesis of a polymer with a central disulfide bond using a bifunctional initiator.
Materials:
-
Methyl methacrylate (MMA) (Monomer)
-
Bis[2-(2-bromoisobutyryloxy)ethyl] disulfide (Initiator)
-
Copper(I) bromide (CuBr) (Catalyst)
-
2,2'-Bipyridine (bpy) (Ligand)
-
Anisole (Solvent)
-
Methanol (Precipitation solvent)
Procedure:
-
Catalyst/Ligand Complex Formation: In a Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol) and bpy (e.g., 31.2 mg, 0.2 mmol).
-
Reaction Setup: Add MMA (e.g., 2.0 g, 20 mmol) and anisole (e.g., 2 mL).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles.
-
Initiator Addition: While under a positive pressure of nitrogen, add the disulfide-containing initiator (e.g., 46.4 mg, 0.1 mmol) dissolved in a small amount of anisole.
-
Polymerization: Place the flask in a preheated oil bath at 50 °C and stir.
-
Termination and Purification: After the desired time (e.g., 4-8 hours), terminate the reaction by opening the flask to air and diluting with THF. Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitation: Precipitate the polymer by adding the filtered solution to an excess of methanol.
-
Drying: Collect the polymer by filtration and dry under vacuum.
Characterization:
-
¹H NMR and GPC: As described in Protocol 1.
-
Reductive Cleavage: To confirm the presence of the disulfide bond, the polymer can be treated with a reducing agent like dithiothreitol (DTT) or tributylphosphine. The resulting polymer should have approximately half the molecular weight of the parent polymer, as determined by GPC.[7]
| Component | Molar Ratio (to Initiator) | Purpose |
| Monomer (MMA) | 200 | Determines the target degree of polymerization |
| Initiator | 1 | Initiates polymerization from both sides of the disulfide bond |
| CuBr | 1 | Catalyst for the ATRP process |
| bpy | 2 | Ligand to solubilize and activate the copper catalyst |
Diagram 2: ATRP Mechanism with a Disulfide Initiator
Caption: ATRP mechanism using a disulfide-containing initiator and subsequent reductive cleavage.
II. Synthesis of Redox-Responsive Nanogels
Nanogels are crosslinked polymer networks that can swell in an aqueous environment. When crosslinked with disulfide bonds, these nanogels can be degraded in a reducing environment, making them excellent candidates for controlled drug delivery.[12][13][14]
Protocol 3: Synthesis of Disulfide-Crosslinked Nanogels via Inverse Miniemulsion ATRP
This protocol describes the synthesis of biodegradable, crosslinked nanogels with a high degree of halide end-functionality for further modification.
Materials:
-
Oligo(ethylene glycol) methyl ether methacrylate (OEGMA) (Monomer)
-
Disulfide-functionalized dimethacrylate (Crosslinker)
-
Ethyl α-bromoisobutyrate (EBiB) (Initiator)
-
CuBr/bpy (Catalyst/Ligand system)
-
Hexadecane (Co-surfactant)
-
Sorbitan monooleate (Span 80) (Surfactant)
-
Toluene (Oil phase)
-
Deionized water (Aqueous phase)
Procedure:
-
Aqueous Phase Preparation: Dissolve OEGMA, the disulfide crosslinker, and EBiB in deionized water.
-
Oil Phase Preparation: Dissolve Span 80 and hexadecane in toluene.
-
Miniemulsion Formation: Add the aqueous phase to the oil phase and sonicate for a few minutes to form a stable miniemulsion.
-
ATRP Reaction: Transfer the miniemulsion to a Schlenk flask, add the CuBr/bpy catalyst, and degas with several freeze-pump-thaw cycles. Polymerize at room temperature for a specified time.
-
Purification: Terminate the polymerization by exposure to air. The nanogels can be purified by repeated centrifugation and resuspension in a suitable solvent (e.g., THF) to remove the oil phase and unreacted components, followed by dialysis against water.
Characterization:
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanogels.
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanogels.
-
Redox-Responsive Degradation: The degradation of the nanogels can be monitored by DLS after incubation with a reducing agent like GSH. A significant decrease in the scattering intensity and the appearance of smaller species indicate the breakdown of the nanogel structure.
III. Application: Redox-Triggered Drug Release
The primary application of these disulfide-containing polymers is in the development of drug delivery systems that can release their payload in response to the intracellular reducing environment.[3][5][15]
Protocol 4: Loading and Redox-Triggered Release of a Model Drug
This protocol describes the encapsulation of a hydrophobic model drug (e.g., Nile Red) into disulfide-containing nanoparticles and monitoring its release in the presence of GSH.
Materials:
-
Disulfide-crosslinked PLA-PEG nanoparticles (from a procedure similar to Protocol 3, but with PLA blocks)[16]
-
Nile Red (Model hydrophobic drug)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
Procedure:
-
Drug Loading:
-
Dissolve the disulfide-crosslinked nanoparticles and Nile Red in a common organic solvent (e.g., DMF).
-
Slowly add this solution to water under vigorous stirring to allow for the self-assembly of the polymer into drug-loaded nanoparticles.
-
Dialyze the solution against water to remove the organic solvent and unloaded drug.
-
-
Drug Release Study:
-
Divide the nanoparticle solution into two groups: one with and one without GSH (e.g., 10 mM, to mimic intracellular concentrations).
-
Incubate both groups at 37 °C.
-
At predetermined time points, take aliquots from each group and separate the released drug from the nanoparticles (e.g., using a dialysis membrane or centrifugation).
-
Quantify the amount of released Nile Red using fluorescence spectroscopy.
-
Data Analysis:
Plot the cumulative percentage of drug release as a function of time for both the control and the GSH-treated groups. A significantly faster and higher drug release in the presence of GSH demonstrates the redox-responsive nature of the delivery system.
IV. Conclusion and Future Perspectives
The chain-growth polymerization of disulfide-containing monomers offers a powerful and versatile platform for the development of advanced, stimuli-responsive materials. The protocols outlined in this guide provide a starting point for researchers to synthesize and characterize these polymers for a variety of applications, particularly in the field of drug delivery. Future research will likely focus on the development of more complex architectures, such as multi-block copolymers and core-shell nanoparticles with multiple functionalities, to further enhance the targeting and therapeutic efficacy of these systems. The continued exploration of novel disulfide-containing monomers and polymerization techniques will undoubtedly lead to the next generation of intelligent materials for biomedical applications.
References
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Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches. (2025). Journal of Science with Technological Applications. [Link]
-
Degradable Redox-Responsive Disulfide-Based Nanogel Drug Carriers via Dithiol Oxidation Polymerization. (n.d.). PMC. [Link]
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Synthesis and Characterization of Redox-Responsive Disulfide Cross-Linked Polymer Particles for Energy Storage Applications. (2021). ACS Macro Letters. [Link]
-
Disulfide-containing monomers in chain-growth polymerization. (2022). Polymer Chemistry. [Link]
-
Synthesis of Stimuli-responsive Nanogels using Aqueous One-step Crosslinking and Co-nanopolymerization. (2024). JoVE. [Link]
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Preparation and use of nanogels as carriers of drugs. (n.d.). PMC. [Link]
-
Multiresponsive Polymer Nanoparticles Based on Disulfide Bonds. (2021). ACS Publications. [Link]
-
Synthesis and micellization of redox-responsive dynamic covalent multi-block copolymers. (n.d.). Polymer Chemistry. [Link]
-
Synthesis and characterization of poly(methylene disulfide) and poly(ethylene disulfide) polymers in the presence of a phase transfer catalyst. (2025). ResearchGate. [Link]
-
Combining Atom Transfer Radical Polymerization and Disulfide/Thiol Redox Chemistry: A Route to Well-Defined (Bio)degradable Polymeric Materials. (2005). Semantic Scholar. [Link]
-
Facile synthesis of poly(disulfide)s through one-step oxidation polymerization for redox-responsive drug delivery. (n.d.). Biomaterials Science. [Link]
-
Direct Synthesis of Pyridyl Disulfide-Terminated Polymers by RAFT Polymerization. (2025). ResearchGate. [Link]
-
Nanogels: Recent Advances in Synthesis and Biomedical Applications[v1]. (2024). Preprints.org. [Link]
-
Ring-opening radical polymerization of cyclic disulfides as a tool for the synthesis of (bio)degradable polymers. (n.d.). American Chemical Society. [Link]
-
ATRP in the design of functional materials for biomedical applications. (n.d.). PMC. [Link]
-
Direct synthesis of pyridyl disulfide-terminated polymers by RAFT polymerization. (n.d.). UQ eSpace. [Link]
-
Reversible Redox Cleavage/Coupling of Polystyrene with Disulfide or Thiol Groups Prepared by Atom Transfer Radical Polymerization. (2025). ResearchGate. [Link]
-
Redox-Responsive Hydrogels for Tunable and “On-Demand” Release of Biomacromolecules. (2022). ACS Publications. [Link]
-
Radical ring-opening polymerization of cyclic disulfides: From reaction mechanisms and equilibria to materials and applications. (n.d.). American Chemical Society. [Link]
-
Aminooxy and Pyridyl Disulfide Telechelic Poly(Polyethylene Glycol Acrylate) by RAFT Polymerization. (2012). PMC. [Link]
-
Disulfide-Cross-Linked Nanogel-Based Nanoassemblies for Chemotherapeutic Drug Delivery. (2023). ACS Applied Materials & Interfaces. [Link]
-
Redox-Responsive Hydrogels for Tunable and “On-Demand” Release of Biomacromolecules. (2022). PMC. [Link]
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Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches. (2023). JSTA. [Link]
-
Recent advances in the ring-opening polymerization of sulfur-containing monomers. (2022). Polymer Chemistry. [Link]
-
Architecture-Controlled Ring-Opening Polymerization for Dynamic Covalent Poly(disulfide)s. (n.d.). OSTI.GOV. [Link]
-
Redox-Responsive Nanoparticles from the Single Disulfide Bond-Bridged Block Copolymer as Drug Carriers for Overcoming Multidrug Resistance in Cancer Cells. (n.d.). Bioconjugate Chemistry. [Link]
-
Redox-Responsive Disulfide Cross-Linked PLA–PEG Nanoparticles. (2017). Macromolecules. [Link]
-
Combining Atom Transfer Radical Polymerization and Disulfide/Thiol Redox Chemistry: A Route to Well-Defined (Bio)degradable Polymeric Materials. (n.d.). Macromolecules. [Link]
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Application Notes and Protocols for the Synthesis of Coordination Polymers Using 4,4'-disulfanediylbis(4,1-phenylene)dimethanol
Introduction: A Redox-Active Building Block for Functional Coordination Polymers
4,4'-disulfanediylbis(4,1-phenylene)dimethanol is a compelling organic ligand for the construction of novel coordination polymers. Its structure is characterized by two phenyl rings linked by a redox-active disulfide bond, with each phenyl ring functionalized with a hydroxymethyl (-CH₂OH) group. This unique combination of features offers intriguing possibilities for the design of functional materials. The disulfide linkage can be reversibly cleaved and reformed, imparting stimuli-responsive properties to the resulting coordination polymers, which could be advantageous in applications such as drug delivery and sensing. The benzylic alcohol moieties, while less conventional than carboxylic acids or nitrogen-containing heterocycles, can act as coordination sites for metal ions, typically through deprotonation to form alkoxide bridges under solvothermal conditions.
This guide provides detailed application notes and protocols for the synthesis of coordination polymers using this compound as the primary building block. We will explore synthetic strategies, provide step-by-step experimental procedures for the synthesis of representative coordination polymers with both transition metals and lanthanides, and discuss the essential characterization techniques to elucidate the structure and properties of these novel materials. While direct literature precedents for coordination polymers based solely on this ligand are scarce, the protocols herein are founded on well-established principles of solvothermal synthesis and the coordination chemistry of alcoholic ligands.
PART 1: The Ligand - this compound
The structure of this compound is presented below:
Chemical Structure:
(where Ph represents a 1,4-phenylene group)
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄O₂S₂ | [1] |
| Molecular Weight | 278.4 g/mol | [1] |
| Appearance | Typically a white to off-white solid | |
| Key Functional Groups | Disulfide (-S-S-), Hydroxymethyl (-CH₂OH) | [1] |
| Redox Activity | The disulfide bond can be cleaved by reducing agents and reformed by oxidizing agents. | [1] |
PART 2: Synthetic Strategies and Causality
The synthesis of coordination polymers with alcoholic ligands like this compound generally requires conditions that facilitate the deprotonation of the hydroxyl groups to form more strongly coordinating alkoxides. Solvothermal synthesis is the method of choice for this purpose.[2]
Solvothermal Synthesis: This technique involves heating the reactants in a sealed vessel (an autoclave) in a suitable solvent at temperatures above its boiling point. The elevated temperature and pressure promote the dissolution of reactants and facilitate the deprotonation of the alcohol groups, leading to the formation of crystalline coordination polymers. The choice of solvent is critical and can influence the final structure of the product.[3] Common solvents for solvothermal synthesis include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and various alcohols.
In-Situ Deprotonation: The benzylic alcohol protons are not highly acidic. The elevated temperatures in solvothermal synthesis can promote their dissociation, allowing them to coordinate to the metal center. The presence of a base, even a weak one like DMF which can decompose to generate dimethylamine at high temperatures, can also facilitate this process.
Choice of Metal Ions: The coordination geometry and preferences of the metal ion will dictate the final structure of the coordination polymer.
-
Transition Metals (e.g., Zn(II), Cu(II), Co(II)): These metals offer a variety of coordination numbers and geometries, leading to diverse network topologies.
-
Lanthanide Metals (e.g., Eu(III), Tb(III)): Lanthanides are known for their high coordination numbers and can lead to the formation of highly connected networks. Furthermore, the organic ligand can act as an "antenna" to sensitize the characteristic luminescence of the lanthanide ions.
PART 3: Experimental Protocols
The following protocols are proposed based on established solvothermal synthesis methodologies for coordination polymers with alcohol-functionalized ligands. Researchers should consider these as starting points and may need to optimize conditions such as temperature, reaction time, and reactant ratios to obtain high-quality crystalline materials.
Protocol 1: Synthesis of a Zinc(II) Coordination Polymer
This protocol describes the synthesis of a hypothetical zinc(II) coordination polymer using this compound.
Materials:
-
This compound
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Equipment:
-
20 mL Teflon-lined stainless-steel autoclave
-
Analytical balance
-
Oven
Procedure:
-
In a 20 mL Teflon-lined autoclave, combine this compound (0.05 mmol, 13.9 mg) and Zn(NO₃)₂·6H₂O (0.05 mmol, 14.9 mg).
-
Add a solvent mixture of 8 mL of DMF and 2 mL of ethanol.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C at a rate of 5 °C/min.
-
Maintain the temperature at 120 °C for 72 hours.
-
Cool the autoclave to room temperature at a rate of 0.1 °C/min.
-
Collect the resulting crystals by filtration, wash with fresh DMF and then ethanol, and dry in air.
Causality Behind Experimental Choices:
-
Solvent Mixture: DMF is a common solvent for solvothermal synthesis due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds. Ethanol is added to modify the polarity of the solvent system, which can influence crystal growth.
-
Temperature and Time: The temperature of 120 °C is chosen to be high enough to promote deprotonation of the alcohol and facilitate the reaction, while the 72-hour reaction time allows for slow crystal growth, leading to higher quality crystals.
-
Slow Cooling: The slow cooling rate is crucial for obtaining single crystals suitable for X-ray diffraction analysis.
Protocol 2: Synthesis of a Europium(III) Coordination Polymer for Luminescence Applications
This protocol outlines the synthesis of a potential europium(III) coordination polymer. The incorporation of Eu(III) is intended to produce a luminescent material.
Materials:
-
This compound
-
Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)
-
N,N-Diethylformamide (DEF)
-
Deionized water
Equipment:
-
20 mL Teflon-lined stainless-steel autoclave
-
Analytical balance
-
Oven
Procedure:
-
In a 20 mL Teflon-lined autoclave, dissolve this compound (0.05 mmol, 13.9 mg) in 10 mL of DEF.
-
In a separate vial, dissolve Eu(NO₃)₃·6H₂O (0.05 mmol, 22.3 mg) in 2 mL of deionized water.
-
Slowly add the europium nitrate solution to the ligand solution in the autoclave with gentle stirring.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 140 °C at a rate of 5 °C/min.
-
Maintain the temperature at 140 °C for 48 hours.
-
Cool the autoclave to room temperature at a rate of 0.1 °C/min.
-
Collect the resulting crystals by filtration, wash with fresh DEF, and dry in air.
Causality Behind Experimental Choices:
-
Higher Temperature: A slightly higher temperature of 140 °C is used to accommodate the typically higher coordination numbers and harder Lewis acid nature of lanthanide ions.
-
DEF as Solvent: DEF has a higher boiling point than DMF and can be a good solvent for lanthanide coordination polymer synthesis.
-
Aqueous Addition: The small amount of water helps to dissolve the lanthanide salt and can also play a role in the hydrolysis and condensation reactions that can lead to the formation of the coordination network.
PART 4: Characterization of the Coordination Polymers
A thorough characterization is essential to confirm the successful synthesis of the coordination polymers and to understand their structure and properties.
Primary Characterization Techniques:
| Technique | Purpose | Expected Outcome |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and the coordination environment of the metal ion. | A definitive crystal structure confirming the formation of a coordination polymer, showing the connectivity between the ligand and the metal centers. |
| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk sample and to compare the experimental pattern with the one simulated from the SCXRD data. | A PXRD pattern that matches the simulated pattern, indicating a pure, crystalline product. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the ligand and the coordination polymer and to confirm the coordination of the ligand to the metal ion. | Disappearance or shift of the O-H stretching band of the alcohol in the coordination polymer compared to the free ligand, indicating coordination to the metal center. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the coordination polymer and to identify the temperature at which it decomposes. | A TGA curve showing the decomposition temperature and any solvent loss, providing information on the thermal stability of the material. |
Techniques for Functional Property Analysis:
| Technique | Purpose | Expected Outcome |
| Photoluminescence Spectroscopy | To investigate the luminescent properties of the coordination polymers, particularly the lanthanide-based materials. | For the Eu(III) polymer, characteristic sharp emission peaks corresponding to the ⁵D₀ → ⁷Fⱼ transitions of Eu(III) upon excitation of the ligand, indicating energy transfer from the ligand to the metal ion. |
| Redox-Responsiveness Studies | To investigate the cleavage and reformation of the disulfide bond in the coordination polymer in response to redox stimuli. | Changes in the material's properties (e.g., crystal structure, luminescence) upon treatment with reducing agents (like dithiothreitol) and subsequent re-oxidation. |
PART 5: Visualizations
Experimental Workflow
Caption: Solvothermal synthesis workflow for coordination polymers.
Logical Relationship for Luminescence
Caption: Antenna effect in a luminescent lanthanide coordination polymer.
Conclusion
The use of this compound as a ligand for the synthesis of coordination polymers represents a promising avenue for the development of new functional materials. The combination of a redox-active disulfide bond and coordinating alcohol groups allows for the potential creation of stimuli-responsive and luminescent materials. The protocols provided in these application notes, based on established solvothermal methods, offer a solid foundation for researchers to begin exploring the synthesis and properties of these novel compounds. Successful synthesis and characterization will pave the way for further investigation into their potential applications in areas such as chemical sensing, drug delivery, and catalysis.
References
-
Solvothermal Synthesis of Multifunctional Coordination Polymers. Zeitschrift für Naturforschung B, 2010. [Link]
-
Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. CrystEngComm, 2014. [Link]
-
A transition metal alkoxide complex. Wikipedia. [Link]
-
Direct and Linker-Exchange Alcohol-Assisted Hydrothermal Synthesis of Imide-Linked Covalent Organic Frameworks. Chemistry of Materials, 2022. [Link]
-
Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions. Chemical Science, 2024. [Link]
-
Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG)—Based Hydrogel for Biomedical Applications. ResearchGate, 2025. [Link]
-
Coordination Polymers: Synthesis, Crystal Structure and Multifunctional Applications. MDPI. [Link]
-
Benzyl alcohol synthesis by benzylic substitution. Organic Chemistry Portal. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your reaction yields and purity.
Section 1: Overview of Synthetic Routes
The synthesis of this compound is most commonly achieved through the oxidative homocoupling of its precursor, (4-(hydroxymethyl)phenyl)methanethiol. The core of this transformation is the formation of a disulfide (S-S) bond from two thiol (S-H) groups. While various methods exist for this type of coupling, a few stand out for their efficiency and scalability.[1][2]
The general transformation is illustrated below:
Caption: General reaction scheme for disulfide synthesis.
The choice of oxidant and reaction conditions is critical and directly impacts yield, purity, and scalability. Below is a summary of common, effective methods.
Table 1: Comparison of Key Synthetic Methods
| Method | Oxidizing Agent | Solvent | Base/Catalyst | Temp. | Typical Yield | Key Advantages |
| DMSO Oxidation | Dimethyl sulfoxide (DMSO) | DMSO | None | 80°C | Up to 99% | High yield, no additional oxidant needed, scalable.[3] |
| Air Oxidation | Atmospheric Oxygen (Air) | DMF | Triethylamine (Et3N) | 80°C | ~Quantitative | "Green" oxidant, mild conditions, high yields.[4] |
| Microwave-Assisted | NaSH (promoter) | PEG-300 | None | 25 W | ~87% | Significantly reduced reaction times.[3] |
| Radical Coupling | N-anomeric amide | Dichloromethane | None | Room Temp. | Good to Excellent | Mild conditions, no metal catalysts or harsh oxidants.[1] |
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a practical Q&A format.
Caption: Decision tree for diagnosing low reaction yield.
Q1: My reaction yield is significantly lower than expected or has failed completely. What are the common causes?
A: This is a frequent issue that can usually be traced to one of three areas: reagent quality, reaction conditions, or competing side reactions.
-
Inactive Reagents:
-
Oxidant: If using DMSO as the oxidant, ensure it is dry and of high purity. Old or wet DMSO can be ineffective. For air oxidation, the reaction relies on dissolved molecular oxygen; ensure good aeration or stir vigorously to maximize air-liquid interface.
-
Base/Catalyst: In base-catalyzed methods, the base (e.g., triethylamine) facilitates the deprotonation of the thiol to the more reactive thiolate anion.[5] Ensure the base is not degraded and is used in the correct stoichiometric amount.
-
-
Suboptimal Conditions:
-
Temperature: While heating accelerates the reaction, excessive temperatures can promote side reactions or product degradation. For the DMSO method, 80°C is optimal.[3] For air oxidation, elevated temperatures increase oxygen solubility and reaction rate, but monitor for byproduct formation.[4]
-
Atmosphere: For air oxidation protocols, an inert atmosphere (like nitrogen or argon) will completely inhibit the reaction. The flask should be open to the air (e.g., via a loosely fitted cap or a drying tube) or have air bubbled through the solution.
-
-
Side Reactions:
-
Over-oxidation: Aggressive oxidizing conditions can lead to the formation of sulfinic or sulfonic acids, which are highly polar and difficult to remove. This is less common with mild oxidants like DMSO or air but can occur if stronger, un-controlled oxidants are present.
-
Disproportionation: In some cases, disulfides can disproportionate into monosulfides and elemental sulfur, especially at high temperatures or in the presence of certain catalysts.[6]
-
Q2: My final product is impure after workup. How can I identify and remove common contaminants?
A: Purity is critical. The most common impurities are unreacted starting material, the solvent used for reaction or extraction, and minor side-products.
-
Identifying Impurities:
-
Unreacted Thiol: The starting material, (4-(hydroxymethyl)phenyl)methanethiol, is a primary contaminant if the reaction is incomplete. It can be detected by TLC (it will have a different Rf value) or LC-MS.
-
Solvent Residue: High-boiling point solvents like DMSO or DMF can be difficult to remove completely. Ensure you are using a high-vacuum drying process. Washing the crude product with a solvent in which the product is insoluble but the impurity is soluble (like diethyl ether or cold water) can be effective.
-
Byproducts: Small amounts of ortho-isomers or other byproducts from the synthesis of the starting thiol may carry through.[6]
-
-
Purification Strategies:
-
Recrystallization: This is the most effective method for purifying solid products. A good solvent system is one in which the product is sparingly soluble at room temperature but highly soluble when hot. For this compound, solvent systems like ethanol/water or ethyl acetate/hexane are good starting points.
-
Aqueous Workup: The product is generally insoluble in water. Washing the reaction mixture with water after completion can help remove water-soluble impurities like salts or residual base.[3]
-
Column Chromatography: If recrystallization fails, silica gel chromatography can be used. A gradient elution from a non-polar solvent (like hexane) to a more polar one (like ethyl acetate) should effectively separate the non-polar disulfide product from more polar impurities.
-
Q3: The reaction seems to stall, with starting material still present after the recommended reaction time. What should I investigate?
A: A stalled reaction points to a limiting factor.
-
Re-evaluate Reagents: As a first step, confirm the activity of your oxidant and/or catalyst. If you suspect an issue, adding a fresh batch can sometimes restart the reaction.
-
Check pH (for base-catalyzed reactions): The formation of the thiolate anion is pH-dependent. The pKa of aromatic thiols can vary, influencing their reactivity.[7][8] If the medium is not sufficiently basic, the concentration of the reactive thiolate will be too low for the reaction to proceed efficiently.
-
Improve Aeration (for air oxidation): For air oxidation, the rate can be limited by the diffusion of oxygen into the solvent. Increase the stirring speed to create a vortex or bubble a gentle stream of air through the reaction mixture. Using sonication has also been shown to dramatically accelerate these reactions.[4]
Section 3: Detailed Experimental Protocols
These protocols are provided as a reliable starting point for your experiments.
Protocol 1: Synthesis via DMSO Oxidation
This method leverages DMSO as both the solvent and the oxidizing agent, offering a straightforward and high-yielding procedure.[3]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve (4-(hydroxymethyl)phenyl)methanethiol (1 equivalent) in dimethyl sulfoxide (DMSO). Aim for a concentration of approximately 0.1-0.5 M.
-
Reaction: Heat the reaction mixture to 80°C under an inert atmosphere (e.g., Nitrogen or Argon). Note: While the reaction uses DMSO as an internal oxidant, an inert atmosphere prevents potential air oxidation side reactions and ensures reproducibility.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting thiol spot indicates reaction completion. The reaction typically takes 12-24 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing deionized water. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual DMSO.
-
Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water). A purity of >99% can be achieved.[3]
Protocol 2: Base-Catalyzed Air Oxidation
This protocol uses atmospheric oxygen as a green and inexpensive oxidant, accelerated by a base and sonication for rapid conversion.[4]
-
Setup: In a flask open to the atmosphere, dissolve (4-(hydroxymethyl)phenyl)methanethiol (1 equivalent) in N,N-Dimethylformamide (DMF).
-
Catalyst Addition: Add triethylamine (Et3N) (approximately 1.5 equivalents) to the solution.
-
Reaction: Immerse the flask in an ultrasonic bath at room temperature. The reaction is typically complete within minutes. Alternatively, the mixture can be stirred vigorously at 80°C for several hours.
-
Monitoring: Follow the disappearance of the starting material using TLC. The reaction is often marked by a color change.
-
Workup & Isolation: Once complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by recrystallization or column chromatography to yield the final product in near-quantitative yields.[4]
Section 4: Frequently Asked Questions (FAQs)
-
Q: How can I best monitor the reaction progress?
-
A: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system like 30-50% ethyl acetate in hexane. The disulfide product will be less polar (higher Rf) than the starting thiol. Staining with potassium permanganate (KMnO4) can help visualize the spots. For more precise tracking, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
-
Q: What are the optimal storage conditions for the starting material and final product?
-
A: The thiol precursor, (4-(hydroxymethyl)phenyl)methanethiol, can slowly oxidize to the disulfide upon exposure to air over time. It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated. The final disulfide product is generally more stable but should still be stored in a cool, dry, dark place to prevent potential photochemical degradation or cleavage.
-
-
Q: Are there any specific safety precautions for this synthesis?
-
A: Yes. Aromatic thiols are known for their strong, unpleasant odors. All manipulations involving the thiol starting material should be performed in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
-
Q: How stable is the disulfide bond in the final product?
-
A: The disulfide bond is a covalent but reversible linkage. It is stable under neutral conditions but can be cleaved by reducing agents.[9] Common laboratory reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) will readily reduce the disulfide back to the corresponding thiols. Avoid exposing the final product to reducing environments if cleavage is not desired. The disulfide bond's redox activity is a key feature of its chemical utility.[3]
-
References
-
Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide. RSC Advances. Available at: [Link]
-
Efficient synthesis of disulfides by air oxidation of thiols under sonication. Green Chemistry. Available at: [Link]
-
Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide. RSC Publishing. Available at: [Link]
-
Disulfide synthesis by S-S coupling. Organic Chemistry Portal. Available at: [Link]
-
Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. Available at: [Link]
-
Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. Available at: [Link]
-
Effects of aromatic thiols on thiol-disulfide interchange reactions that occur during protein folding. PubMed. Available at: [Link]
-
Synthesis of bis(4-hydroxyphenyl)disulfide and alkylated derivatives. Sciencemadness.org. Available at: [Link]
-
ChemInform Abstract: Effects of Aromatic Thiols on Thiol-Disulfide Interchange Reactions that Occur During Protein Folding. ResearchGate. Available at: [Link]
-
Serinol-Based Versatile Disulfide-Reducing Reagent. PubMed Central. Available at: [Link]
Sources
- 1. Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Efficient synthesis of disulfides by air oxidation of thiols under sonication - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Synthesis of bis(4-hydroxyphenyl)disulfide and alkylated derivatives - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Effects of aromatic thiols on thiol-disulfide interchange reactions that occur during protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Serinol-Based Versatile Disulfide-Reducing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol
This guide provides in-depth troubleshooting and practical advice for the purification of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol from its common starting materials and reaction byproducts. As a key precursor in polymer chemistry and ligand synthesis, achieving high purity is critical for downstream applications.[1] This document is structured to help researchers, scientists, and drug development professionals diagnose and solve common purification challenges.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: My final product is contaminated with the starting material, 4-mercapto-(4,1-phenylene)dimethanol. How do I remove it?
Question: I've run my reaction, which involves the oxidation of 4-mercapto-(4,1-phenylene)dimethanol, but my NMR and TLC analysis clearly show the presence of the starting thiol in the final product. What is the best way to remove this impurity?
Answer: Contamination with the starting thiol is a common issue resulting from an incomplete oxidation reaction. The thiol is structurally similar to the desired disulfide product, but its free thiol (-SH) group makes it more polar and reactive. There are two primary strategies to address this: chemical and physical separation.
Causality & Strategy: The thiol impurity persists because the oxidizing agent (e.g., DMSO, air, H₂O₂) was not sufficient in quantity or the reaction was not allowed to proceed to completion.
-
Chemical Approach (Recommended for >10% Impurity): The most efficient way to remove a significant thiol impurity is to complete the reaction. Re-subjecting the crude product to mild oxidative conditions will convert the remaining thiol to the desired disulfide.
-
Mechanism: The thiol is oxidized to form a disulfide bond (2 R-SH + [O] → R-S-S-R + H₂O). Using a mild oxidant ensures that the desired product is not over-oxidized to sulfonic acids.
-
Procedure: Dissolve the crude mixture in a suitable solvent like DMSO and heat to approximately 80°C for several hours, as DMSO can serve as both the solvent and the oxidizing agent.[1] Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the thiol spot disappears.
-
-
Physical Separation (Recommended for <10% Impurity): If the contamination is minor, or if you wish to avoid further reaction steps, chromatographic separation is the most effective method.
-
Principle: The free thiol group on the starting material is more polar than the disulfide bridge in the product. This difference in polarity allows for separation using column chromatography.
-
Procedure: See Protocol 2: Flash Column Chromatography for a detailed methodology. The more polar thiol will have a stronger affinity for the silica gel and will thus elute later than the desired disulfide product.
-
Issue 2: The purified product has a low and broad melting point range. What does this indicate and how can I improve its purity?
Question: I have purified my product, but the melting point is 5-10°C lower than the literature value and melts over a range of several degrees. How can I sharpen the melting point and increase purity?
Answer: A low and broad melting point is a classic indicator of impurities in a crystalline solid. Impurities disrupt the crystal lattice, requiring less energy (a lower temperature) to transition to a liquid state. The broad range indicates that different parts of the material are melting at different temperatures due to a heterogeneous composition.
Troubleshooting Steps:
-
Identify the Impurity: First, try to identify the nature of the impurity using analytical techniques like ¹H NMR or LC-MS. Common culprits include residual solvent (e.g., DMSO, toluene), unreacted starting materials, or side-products.
-
Recrystallization: This is the most powerful technique for purifying crystalline solids. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly. The desired compound will selectively crystallize out, leaving the impurities behind in the solvent (mother liquor).[2]
-
Rationale: The concentration of the desired product is high, allowing it to reach saturation and crystallize upon cooling. Impurities are present in much lower concentrations and will remain dissolved.
-
For a detailed method, see Protocol 1: Recrystallization. The choice of solvent is critical; an ideal solvent dissolves the compound well when hot but poorly when cold.[2]
-
Logical Workflow for Purity Issues
Caption: Troubleshooting workflow for purity issues.
Issue 3: My product is off-white or yellowish instead of a pure white solid. What causes this discoloration and how can I fix it?
Question: The final product I isolated is a pale yellow powder, but I expected a white solid. What is the source of this color, and is it a sign of significant impurity?
Answer: A yellow tint in aromatic sulfur compounds often indicates the presence of trace amounts of oxidized species or other highly conjugated impurities. While it may not represent a significant mass percentage of impurity, it can be problematic for applications where color is a critical parameter.
Common Causes:
-
Polysulfides: Minor side reactions can sometimes lead to the formation of species with S-S-S or longer sulfur chains, which can be colored.
-
Oxidation of the Aromatic Ring: Although less common under mild conditions, some minor oxidation of the phenyl rings can create chromophores.
-
Trace Impurities from Reagents: Impurities present in the starting materials or solvents can carry through the synthesis.
Troubleshooting Steps:
-
Activated Charcoal Treatment: The most effective method for removing colored impurities is to use activated charcoal during recrystallization.
-
Mechanism: Activated charcoal has a very high surface area with pores that adsorb large, flat, conjugated molecules (which are often the source of color) while leaving your smaller product molecules in solution.
-
Procedure: During the recrystallization protocol (see Protocol 1 ), after the product is fully dissolved in the hot solvent, add a very small amount of activated charcoal (typically 1-2% of the product's weight). Stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Caution: Using too much charcoal can lead to significant loss of your desired product due to non-specific adsorption.[2]
-
-
Solvent Wash: Sometimes, a simple wash (or trituration) with a solvent in which the product is poorly soluble can remove surface impurities that cause discoloration. A solvent like diethyl ether can be effective for this purpose.
Frequently Asked Questions (FAQs)
FAQ 1: What is the most effective general-purpose method for purifying this compound?
Answer: The choice between recrystallization and column chromatography depends on the scale of the synthesis and the nature of the impurities.
-
For multi-gram scales (>5 g) with relatively low impurity levels (<10-15%): Recrystallization is generally more efficient. It is faster, uses less solvent, and is easier to scale up than chromatography. See Protocol 1 for details.
-
For smaller scales (<5 g) or for mixtures with multiple, closely related impurities: Flash Column Chromatography provides superior separation power.[3] It can separate compounds with very similar properties that might co-crystallize during recrystallization. See Protocol 2 for details.
Purification Method Selection Guide
Sources
Technical Support Center: Polymerization of 4,4'-Disulfanediylbis(4,1-phenylene)dimethanol
A Foreword from the Senior Application Scientist:
Welcome to the dedicated technical resource for the polymerization of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol. As a specialty aromatic diol, this monomer offers a unique combination of structural rigidity from its phenylene groups and dynamic covalent chemistry through its disulfide (-S-S-) linkage. This positions it as a key building block for advanced polymers such as self-healing elastomers, recyclable thermosets (vitrimers), and stimuli-responsive materials.[1][2]
However, the very feature that makes this monomer attractive—the disulfide bond—is also the primary source of synthetic challenges. Unlike standard diols, the disulfide linkage is sensitive to temperature, redox conditions, and even certain catalysts. This guide is structured to address these specific challenges head-on. It moves beyond generic polymerization advice to provide targeted, mechanism-driven troubleshooting for the issues you are most likely to encounter.
Let's begin by understanding the molecule we are working with.
Part 1: Monomer Overview & Key Considerations
The structure of this compound presents two primary reactive sites: the terminal primary alcohol (-CH₂OH) groups and the central disulfide (-S-S-) bond.
Caption: Structure of this compound.
Polymerization will primarily occur via the alcohol groups in polyaddition or polycondensation reactions (e.g., forming polyurethanes or polyesters). The main challenge is to conduct these reactions under conditions that preserve the integrity of the disulfide bond.
Part 2: Troubleshooting Guide - Question & Answer Format
This section addresses specific problems you may encounter during polymerization.
Issue 1: Low Molecular Weight and/or Gel Formation in Melt Polycondensation (e.g., Polyesterification)
Q: I am attempting a melt polycondensation with a diacid at high temperatures (>180°C) and consistently obtain low molecular weight, brittle polymers. In some cases, the product is an insoluble gel. What is happening?
A: This is a classic symptom of disulfide bond instability at elevated temperatures. Aromatic disulfide bonds, while more stable than aliphatic ones, are susceptible to two primary degradation pathways at high temperatures:
-
Disulfide Exchange/Metathesis: At high temperatures, disulfide bonds can undergo exchange reactions.[3] Instead of a linear chain, this scrambling can lead to branching and, eventually, cross-linking, resulting in an insoluble gel.
-
Thermal Decomposition: The S-S bond has a lower dissociation energy compared to the C-C or C-S bonds in the polymer backbone.[4] Prolonged exposure to high temperatures can cause irreversible cleavage, leading to chain scission and thus low molecular weight polymers. Studies have shown that for aromatic disulfide-based materials, processing time and temperature are the most influential variables impacting degradation.[5][6]
| Solution ID | Approach | Detailed Protocol & Explanation |
| SOL-1.1 | Lower Temperature Polycondensation | Rationale: Avoid thermal degradation by using a more reactive co-monomer. Instead of a diacid, use a diacyl chloride. Protocol: Dissolve the disulfide diol and a non-nucleophilic base (e.g., pyridine) in an anhydrous solvent like THF or DCM. Cool the solution in an ice bath (0-5°C). Add the diacyl chloride dropwise with vigorous stirring. Allow the reaction to proceed at low temperature for several hours before warming to room temperature. This method forms the ester linkages at temperatures that preserve the disulfide bond.[7] |
| SOL-1.2 | Enzyme-Catalyzed Polymerization | Rationale: Lipases can catalyze polyesterification under much milder conditions (typically 40-80°C), well below the degradation temperature of the disulfide bond. Protocol: Use an immobilized lipase (e.g., Novozym 435) in a suitable organic solvent. Add stoichiometric amounts of the disulfide diol and a diacid (or an activated ester like a divinyl adipate). The reaction is often run under vacuum to remove the condensation product (water or vinyl alcohol) and drive the reaction to completion. While effective, this method can be slower and more costly. |
| SOL-1.3 | Focus on Polyurethane Synthesis | Rationale: Polyurethane formation from diols and diisocyanates is highly efficient at moderate temperatures (40-80°C), making it an ideal pathway for this monomer.[1][8] This avoids the high-temperature challenges of melt polycondensation entirely. See Issue 2 for details on this pathway. |
Issue 2: Slow or Stalled Reaction in Polyurethane Synthesis
Q: I am reacting the disulfide diol with an isocyanate (e.g., MDI or HDI) using a standard organotin catalyst like Dibutyltin Dilaurate (DBTDL), but the reaction is extremely slow or fails to reach high conversion. Why?
A: The likely culprit is catalyst poisoning. The sulfur atoms in the disulfide bond are Lewis basic and can coordinate with the Lewis acidic tin center of the catalyst.[9] This interaction deactivates the catalyst, preventing it from effectively activating the isocyanate or alcohol groups, thereby stalling the polymerization.
Caption: Decision workflow for troubleshooting slow polyurethane synthesis.
| Solution ID | Approach | Detailed Protocol & Explanation |
| SOL-2.1 | Switch to Amine Catalysts | Rationale: Tertiary amine catalysts (e.g., DABCO, DBU) operate through a different mechanism (nucleophilic activation) that is less susceptible to poisoning by sulfur.[8] Protocol: Replace the organotin catalyst with a tertiary amine catalyst. The optimal loading will vary, but a starting point is 0.1-1.0 mol% relative to the diol. The reaction can be run neat or in a dry, aprotic solvent like DMF or NMP at 60-80°C. |
| SOL-2.2 | Increase Catalyst Loading | Rationale: If an organotin catalyst must be used, it may be possible to overcome the poisoning effect by increasing its concentration. This is a less ideal approach as it can lead to side reactions and higher residual metal content in the final polymer. Protocol: Incrementally increase the DBTDL concentration. Monitor the reaction kinetics (e.g., by tracking the disappearance of the NCO peak at ~2270 cm⁻¹ in FTIR) to find a balance between reaction rate and potential side reactions. |
| SOL-2.3 | Use a Non-Catalytic Approach (Higher Temp) | Rationale: The reaction between an aromatic diol and an aliphatic diisocyanate can proceed without a catalyst at elevated temperatures (e.g., >100°C). However, this re-introduces the risk of disulfide exchange. This method is only recommended if the co-monomer is highly reactive and the reaction time can be kept short. |
Issue 3: Poor Solubility of the Final Polymer
Q: My final polymer, which I believe to be linear, has very poor solubility in common organic solvents (THF, Chloroform, DMF), making characterization by GPC or NMR difficult. What could be the cause?
A: Several factors related to the monomer's structure can lead to poor solubility:
-
Chain Rigidity: The aromatic rings in the polymer backbone lead to a rigid, planar structure. This promotes strong intermolecular π-π stacking, which can significantly reduce solubility.[2]
-
Crystallinity: The regular, symmetric nature of the monomer can lead to semi-crystalline polymers, which are often insoluble in their crystalline domains.
-
Unintended Cross-linking: As discussed in Issue 1, even a small degree of disulfide exchange during polymerization can introduce cross-links, drastically reducing solubility.
| Solution ID | Approach | Detailed Protocol & Explanation |
| SOL-3.1 | Introduce Flexible Co-monomers | Rationale: Copolymerization with a flexible aliphatic diol or diacid can disrupt the chain packing and reduce crystallinity, improving solubility. Protocol: Introduce a flexible comonomer, such as 1,6-hexanediol or adipic acid, into your polymerization feed. A 10-30 mol% incorporation is often sufficient to see a significant improvement in solubility. |
| SOL-3.2 | Use Aggressive Solvents for Characterization | Rationale: For characterization, you may need to use more aggressive solvent systems. Protocol: For GPC, consider using solvents like hexafluoroisopropanol (HFIP) or a DMF/LiBr mixture at an elevated temperature (e.g., 50°C). For NMR, deuterated trifluoroacetic acid (TFA-d) can be used to dissolve highly rigid polymers, though it may cause degradation over time. |
| SOL-3.3 | Confirm Linearity with Redox Test | Rationale: A simple chemical test can help determine if the insolubility is due to disulfide cross-linking. Protocol: Take a small, swollen sample of the insoluble polymer and treat it with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in a suitable solvent.[10] If the polymer dissolves, it confirms that disulfide cross-links were the cause of insolubility. This indicates that the polymerization conditions need to be milder (lower temperature, shorter time) to prevent disulfide exchange. |
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best general polymerization method for this compound? A: Polyurethane synthesis via polyaddition with a diisocyanate is arguably the most robust method.[1] It proceeds under mild conditions (40-80°C) that are highly compatible with the disulfide bond's stability and can be catalyzed by amine catalysts that are not prone to sulfur poisoning.[8][11]
Q2: How can I confirm the disulfide bond is intact in my final polymer? A: Raman spectroscopy is an excellent non-destructive technique. The S-S stretch typically appears as a distinct peak between 500-550 cm⁻¹. Its presence is a strong confirmation of bond integrity. For quantitative analysis, ¹H NMR can be used by integrating the peaks corresponding to protons adjacent to the sulfur atoms.[12]
Q3: Can I intentionally cleave the disulfide bonds in the polymer backbone? A: Yes, this is a key feature of these materials. The disulfide bonds can be cleaved by adding a reducing agent like DTT or TCEP, or by exposure to certain thiols.[3][10] This allows for the polymer to be degraded on demand, which is useful for applications in drug delivery or recyclable materials.
Q4: What is the expected thermal stability of a polymer made from this monomer? A: The onset of thermal degradation will be dictated by the disulfide bond. Thermogravimetric Analysis (TGA) should be performed. While the aromatic structure provides good general stability, expect the 5% weight loss temperature (Td5%) to be lower than a comparable polymer without the disulfide bond, likely in the range of 250-320°C, depending on the polymer structure and heating environment.[4][13][14]
Part 4: Example Protocol - Amine-Catalyzed Polyurethane Synthesis
This protocol describes the synthesis of a linear polyurethane using this compound and Hexamethylene Diisocyanate (HDI).
Materials:
-
This compound (1.0 eq)
-
Hexamethylene Diisocyanate (HDI) (1.0 eq, freshly distilled)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
Monomer Dissolution: In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve this compound and DABCO in anhydrous DMF.
-
Reactant Addition: Heat the solution to 70°C. Once the temperature is stable, add the freshly distilled HDI dropwise via syringe over 15 minutes.
-
Polymerization: Maintain the reaction at 70°C under a nitrogen atmosphere. Monitor the reaction progress by periodically taking a sample and analyzing it via FTIR, observing the disappearance of the isocyanate (-NCO) peak at ~2270 cm⁻¹. The reaction is typically complete within 8-16 hours.
-
Precipitation & Purification: Once the reaction is complete, cool the viscous solution to room temperature and precipitate the polymer by slowly pouring the solution into a large excess of a non-solvent like methanol with vigorous stirring.
-
Drying: Collect the white, fibrous polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 50°C to a constant weight.
References
-
Chen, Y., Wu, Y., Zhang, L., & Feng, Z. (2020). Novel disulfide-containing diols: synthesis and application in self-healing fluorescent polyurethane elastomers. New Journal of Chemistry. Available at: [Link]
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Ruiz de Luzuriaga, A., Martin, R., & Odriozola, I. (2024). Unraveling the thermal stability of aromatic disulfide epoxy vitrimers: a comprehensive study using principal component analysis (PCA). RSC Applied Polymers. Available at: [Link]
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Giannantonio, D., Haktaniyan, M., Brandolese, A., Arno, M. C., & Dove, A. P. (2025). Introducing Disulfide Bonds into Polyester Biomaterials via Nucleophilic Thiol–yne Polymerization. ACS Macro Letters. Available at: [Link]
-
Kultys, A., & Podkoscielny, W. (1990). Polyesters containing sulfur. I. Products of melt polycondensation of diphenylmethane‐4,4′‐di(methylthioacetic acid) with some diols. Journal of Applied Polymer Science. Available at: [Link]
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Guryeva, V. V., & Gorshkov, A. V. (2022). Disulfide-containing monomers in chain-growth polymerization. Polymer Chemistry. Available at: [Link]
-
Tseng, C.-H., Chen, Y.-C., & Chuo, C.-C. (2022). Aromatic Disulfide Cross-Linkers for Self-Healable and Recyclable Acrylic Polymer Networks. ACS Applied Polymer Materials. Available at: [Link]
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Ruiz de Luzuriaga, A., Martin, R., & Odriozola, I. (2024). Unraveling the thermal stability of aromatic disulfide epoxy vitrimers: a comprehensive study using principal component analysis (PCA). ResearchGate. Available at: [Link]
-
Li, J., & Agarwal, S. (2014). Disulfide-containing Macromolecules for Therapeutic Delivery. PMC - NIH. Available at: [Link]
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Giannantonio, D., Haktaniyan, M., et al. (2025). Introducing Disulfide Bonds into Polyester Biomaterials via Nucleophilic Thiol–yne Polymerization. Semantic Scholar. Available at: [Link]
-
Giannantonio, D., Haktaniyan, M., Brandolese, A., Arno, M. C., & Dove, A. P. (2025). Introducing Disulfide Bonds into Polyester Biomaterials via Nucleophilic Thiol-yne Polymerization. PubMed. Available at: [Link]
-
Diaz, D. E., & Theato, P. (2025). Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches. ResearchGate. Available at: [Link]
-
Tseng, C.-H., Chen, Y.-C., & Chuo, C.-C. (2022). Aromatic Disulfide Cross-Linkers for Self-Healable and Recyclable Acrylic Polymer Networks. ACS Publications. Available at: [Link]
-
Zhao, J.-Z., Yue, T.-J., Ren, B.-H., Ma, Y.-X., Lu, X.-B., & Ren, W.-M. (2025). Newly Developed Multicomponent Polycondensation Involving Sulfur for the Successful Synthesis of Biobased Polythioureas. ResearchGate. Available at: [Link]
-
Liu, Y., Zhang, Y., & Wang, Y. (2023). High-Molecular-Weight and Light-Colored Disulfide-Bond-Embedded Polyesters: Accelerated Hydrolysis Triggered by Redox Responsiveness. Biomacromolecules. Available at: [Link]
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Akiyama, H., & Yamashita, T. (2025). Creation of polymersomes with changes in the membrane structure via disulfide crosslinking under reductive conditions for controlled gradual cargo release. RSC Publishing. Available at: [Link]
- CN108586299B - A kind of preparation method and use of aromatic disulfide compound capable of initiating, polymerizing and reducing volume shrinkage. Google Patents.
-
Zhang, Z., & Liu, Y. (2022). Disulfide-Mediated Reversible Polymerization toward Intrinsically Dynamic Smart Materials. Journal of the American Chemical Society. Available at: [Link]
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Konkolewicz, D., & Kade, M. J. (2018). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. PMC - PubMed Central. Available at: [Link]
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Tzani, A., & Topham, P. D. (2025). Novel Sulfur-Containing Polyurethanes using 5-(Chloromethyl)Furfural as a Renewable Building Block. ResearchGate. Available at: [Link]
-
Zhang, L., & Liu, G. (2021). Copolymerization Involving Sulfur-Containing Monomers. Chemical Reviews. Available at: [Link]
-
Koyama, Y., & Suzuki, M. (2025). Preparation of polythioamides from dialdehydes and diamines with sulfur by the Willgerodt–Kindler type reaction. ResearchGate. Available at: [Link]
-
Li, Y., Zhang, Y., & Xu, C. (2023). Synthesis of Degradable Polyolefins Bearing Disulfide Units via Metathesis Copolymerization. PMC - PubMed Central. Available at: [Link]
-
Lee, D., & Kim, H. (2022). Epoxy-Based Catalyst-Free Self-Healing Elastomers at Room Temperature Employing Aromatic Disulfide and Hydrogen Bonds. MDPI. Available at: [Link]
-
Meier, M. A. R., & Esen, C. (2019). Sulfur-Containing Polymers Prepared from Fatty Acid-Derived Monomers: Application of Atom-Economical Thiol-ene/Thiol-yne Click Reactions and Inverse Vulcanization Strategies. MDPI. Available at: [Link]
-
Fernandez-Francos, X., & Ramis, X. (2024). Harnessing disulfide and transesterification bond exchange reactions for recyclable and reprocessable 3D-printed vitrimers. UPCommons. Available at: [Link]
-
Sardon, A., & Dove, A. P. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective. ACS Publications. Available at: [Link]
-
Kultys, A. (2000). Polyesters containing sulfur. VIII. New benzophenone-derivative thiopolyesterdiols synthesis and characterization. Their use for thermoplastic polyurethanes preparation. Semantic Scholar. Available at: [Link]
-
The chemistry of polyurethanes. Lawrence Industries. Available at: [Link]
-
Patel, K. C., & Patel, R. D. (2025). Synthesis and Characterization of Poly (4,4'- Isopropylidene diphenylene diphenyl ether-4,4'-disulfonate). ResearchGate. Available at: [Link]
Sources
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preventing side reactions in the synthesis of disulfide-containing polymers
Welcome to the technical support center for the synthesis of disulfide-containing polymers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these dynamic materials. Here, you will find in-depth answers to common questions, a comprehensive troubleshooting guide to tackle experimental challenges, and detailed protocols for key synthetic methods. Our goal is to provide you with the expertise and practical insights needed to minimize side reactions and achieve your desired polymeric structures with high fidelity.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common side reactions in disulfide polymer synthesis?
-
How does pH influence the rate of thiol-disulfide exchange?
-
What is the role of a pyridyl disulfide monomer?
-
Can I use radical polymerization to synthesize disulfide-containing polymers?
-
How can I characterize my disulfide-containing polymer to check for side products?
-
-
Troubleshooting Guide
-
Problem: Low Molecular Weight or Broad Polydispersity Index (PDI)
-
Problem: Unwanted Crosslinking or Gelation During Polymerization
-
Problem: Incomplete or Slow Reaction
-
Problem: Discoloration of the Final Polymer Product
-
-
Key Protocols
-
Protocol 1: Oxidative Polymerization of Dithiols to Linear Polydisulfides
-
Protocol 2: Ring-Opening Polymerization (ROP) of α-Lipoic Acid (LA)
-
Protocol 3: Synthesis of a Pyridyl Disulfide-Functionalized Polymer via RAFT
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in disulfide polymer synthesis?
The primary side reactions stem from the dynamic nature of the disulfide bond itself. The two most prevalent are:
-
Thiol-Disulfide Exchange: This is a ubiquitous reaction where a free thiol (or more accurately, a thiolate anion) attacks a disulfide bond, leading to the formation of a new disulfide bond and a new thiol. This can lead to chain scrambling, where the polymer chains exchange segments, resulting in a broadening of the molecular weight distribution (polydispersity). In episulfide polymerization, this exchange can act as a chain transfer reaction, compromising control over molecular weight.[1][2]
-
Disulfide-Disulfide Metathesis (or Exchange): In this reaction, two disulfide bonds react with each other, leading to a shuffling of the constituent parts.[3] This process is often responsible for the self-healing properties of some disulfide-containing polymers but can be an unwanted side reaction during synthesis, again affecting the polymer's structural integrity and polydispersity. This exchange can be initiated by radicals, heat, or certain catalysts.[3]
Q2: How does pH influence the rate of thiol-disulfide exchange?
The pH of the reaction medium is a critical parameter. The reactive species in thiol-disulfide exchange is the thiolate anion (RS⁻), not the protonated thiol (RSH).[3] Therefore, the rate of this exchange reaction is highly pH-dependent.
-
At acidic to neutral pH (below ~7): The concentration of thiolate is low, and thus the rate of thiol-disulfide exchange is generally slow.
-
At alkaline pH (above ~8): The concentration of thiolate increases significantly, leading to a much faster rate of thiol-disulfide exchange.
For many thiol oxidations, a slightly alkaline pH of around 7.5-8.5 is optimal to facilitate the formation of the reactive thiolate anion.[4] However, if you wish to suppress exchange reactions, for example during purification or storage, maintaining a lower pH is advisable. The optimal pH for maximizing the rate of thiol-disulfide exchange is typically near the pKa of the reacting thiol, which is often around 7.[3]
Q3: What is the role of a pyridyl disulfide monomer?
Pyridyl disulfide-containing monomers are valuable tools for creating well-defined, functional polymers. The pyridyl disulfide group is highly reactive towards thiols via thiol-disulfide exchange.[5] A key advantage is that the byproduct of this reaction, 2-pyridinethione, is stable and unreactive, which drives the reaction to completion.[6][7] This allows for:
-
Post-polymerization modification: Polymers can be synthesized with pendant pyridyl disulfide groups, which can then be efficiently reacted with thiol-containing molecules (e.g., peptides, drugs, targeting ligands) to form well-defined conjugates.[5][6][8]
-
Controlled initiation: Initiators for controlled radical polymerizations like ATRP and RAFT can be functionalized with a pyridyl disulfide group, allowing for the direct synthesis of polymers with a reactive handle at one end.[6][7][8]
Q4: Can I use radical polymerization to synthesize disulfide-containing polymers?
Yes, but with caution. Disulfide bonds can be susceptible to radical-induced side reactions. Thiyl radicals can be generated, which can participate in the polymerization process in unintended ways, such as acting as chain transfer agents or leading to disulfide exchange.[3]
However, controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) and ATRP (Atom Transfer Radical Polymerization) have been successfully used to synthesize disulfide-containing polymers with good control over molecular weight and dispersity.[9][10][11][12] Key strategies include:
-
Using disulfide-containing monomers in copolymerizations: For instance, α-lipoic acid can undergo radical ring-opening copolymerization with vinyl monomers.[9][10][11]
-
Employing disulfide-functionalized initiators or chain transfer agents: This allows for the introduction of a disulfide bond at a specific position in the polymer chain.[7]
Q5: How can I characterize my disulfide-containing polymer to check for side products?
A combination of analytical techniques is recommended:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is essential for determining the molecular weight (Mn, Mw) and polydispersity index (PDI) of your polymer.[13][14][15] A broad or multimodal PDI can be indicative of side reactions like thiol-disulfide exchange or uncontrolled polymerization. Comparing the GPC trace of your polymer before and after treatment with a reducing agent like dithiothreitol (DTT) can confirm the presence of disulfide linkages; cleavage of these bonds will result in a shift to lower molecular weights.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the chemical structure of your polymer.[13][17] Specific chemical shifts can indicate the formation of disulfide bonds.[18] For example, in the ring-opening polymerization of lipoic acid, the disappearance of signals corresponding to the cyclic dithiolane ring and the appearance of new signals for the linear disulfide can be monitored.[9] New, unexpected peaks may suggest the formation of side products.[18]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF can provide detailed information about the polymer structure, including end groups and the presence of cyclic byproducts.[18]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of disulfide-containing polymers, providing potential causes and actionable solutions.
Problem: Low Molecular Weight or Broad Polydispersity Index (PDI)
| Potential Cause | Explanation | Recommended Solution(s) |
| Thiol-Disulfide Exchange | Free thiols in the reaction mixture (from impurities or generated during the reaction) can initiate chain cleavage and scrambling, leading to a decrease in average molecular weight and a broadening of the PDI.[1][2] | 1. Optimize pH: Conduct the polymerization at a pH that minimizes the concentration of reactive thiolate anions (typically neutral to slightly acidic), if the polymerization chemistry allows.[3] 2. Purify Monomers: Ensure dithiol monomers are free from monofunctional thiol impurities. 3. Control Reaction Time: For step-growth polymerizations, prolonged reaction times can increase the extent of exchange reactions. Monitor the reaction and quench it once the desired molecular weight is achieved. |
| Disulfide-Disulfide Metathesis | This exchange reaction can also lead to chain scrambling, especially at elevated temperatures or in the presence of radical initiators.[3] | 1. Lower Reaction Temperature: If possible, perform the polymerization at a lower temperature to reduce the rate of metathesis.[19] 2. Avoid Unnecessary Initiators: In non-radical polymerizations, ensure the absence of adventitious radical sources (e.g., light, certain metal ions). |
| Inefficient Initiation or Chain Transfer | In living/controlled polymerizations (e.g., RAFT, ATRP), inefficient initiation or chain transfer to monomer or solvent will result in a broad PDI. Disulfides themselves can act as chain transfer agents in some radical systems.[1] | 1. Optimize Initiator/Catalyst Concentration: Ensure the correct stoichiometry of initiator and catalyst for your system. 2. Choose Appropriate Solvent: Select a solvent that does not participate in chain transfer. 3. Monomer Choice: Be aware of the inherent reactivity of your disulfide-containing monomer in the chosen polymerization system. |
| Premature Termination | Impurities in the monomers or solvent (e.g., water in anionic polymerizations) can terminate growing polymer chains. | 1. Purify Reagents: Thoroughly purify and dry all monomers, solvents, and initiators. 2. Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-induced termination. |
Problem: Unwanted Crosslinking or Gelation During Polymerization
| Potential Cause | Explanation | Recommended Solution(s) |
| Oxidation of Pendant Thiols | If the target polymer has pendant thiol groups, these can be oxidized to form intermolecular disulfide crosslinks, leading to gelation. | 1. Use Thiol Protecting Groups: Synthesize the polymer with protected thiols (e.g., as thioacetates) and deprotect them in a separate step after polymerization.[12] 2. Inert Atmosphere: Strictly maintain an inert atmosphere to exclude oxygen, which can cause oxidative crosslinking. |
| High Monomer Concentration | In some systems, particularly those involving multifunctional monomers, high concentrations can favor intermolecular reactions over intramolecular cyclization or linear chain growth, leading to crosslinking. | 1. High Dilution: Perform the polymerization at a lower concentration to favor the desired intramolecular or linear propagation steps.[4] |
| Radical-Induced Branching/Crosslinking | In radical polymerizations, side reactions can lead to branching and eventual gelation, especially at high monomer conversions. | 1. Limit Monomer Conversion: Stop the polymerization at a moderate conversion (e.g., 50-70%) to avoid excessive branching. 2. Use a Chain Transfer Agent: Incorporate a chain transfer agent to control molecular weight and reduce the likelihood of branching. |
| Instability of Monomer or Polymer | Some disulfide-containing monomers or the resulting polymers may be unstable under the polymerization conditions, leading to degradation and subsequent side reactions that cause crosslinking. | 1. Optimize Reaction Conditions: Adjust the temperature, pH, or catalyst to ensure the stability of all components throughout the reaction. For example, some disulfide-based polyesters require lower polymerization temperatures to prevent side reactions.[19] |
Problem: Incomplete or Slow Reaction
| Potential Cause | Explanation | Recommended Solution(s) |
| Incorrect pH | For oxidative polymerizations or thiol-disulfide exchange reactions, the pH must be appropriate to generate the reactive species (thiolate).[3] | 1. Adjust pH: For oxidative coupling, a slightly basic pH is often required. Use a pH meter or indicators to ensure the reaction medium is at the optimal pH for your specific system.[20] |
| Ineffective Catalyst or Oxidant | The chosen catalyst or oxidizing agent may be inappropriate for the specific monomers or may have degraded. | 1. Select an Appropriate Catalyst/Oxidant: For oxidative polymerization, common oxidants include dimethyl sulfoxide (DMSO), hydrogen peroxide, or simply air (oxygen).[21] Ensure the chosen reagent is compatible with your monomers. 2. Use Fresh Reagents: Catalysts and oxidants can degrade over time. Use fresh or properly stored reagents. |
| Steric Hindrance | Bulky substituents near the reacting thiol or disulfide groups can sterically hinder the reaction, slowing it down. | 1. Increase Reaction Temperature: If the reactants are stable at higher temperatures, increasing the temperature can provide the necessary activation energy to overcome steric hindrance. 2. Monomer Design: If possible, redesign the monomer to reduce steric bulk around the reactive sites. |
| Low Reactant Concentration | The reaction rate is dependent on the concentration of the reactants. | 1. Increase Concentration: If gelation is not a concern, increasing the monomer concentration can speed up the reaction. |
Problem: Discoloration of the Final Polymer Product
| Potential Cause | Explanation | Recommended Solution(s) |
| Thermal Degradation | High polymerization temperatures can cause the degradation of disulfide bonds or other functional groups in the polymer, leading to colored byproducts.[19] | 1. Lower Reaction Temperature: Conduct the polymerization at the lowest effective temperature.[19] Monitor the reaction for any color changes. 2. Reduce Reaction Time: Minimize the time the polymer is exposed to high temperatures. |
| Catalyst Residues | Some catalysts, particularly metal-based catalysts used in controlled radical polymerizations, can be colored and difficult to remove completely. | 1. Thorough Purification: Use appropriate purification methods to remove the catalyst, such as passing the polymer solution through a column of neutral alumina or silica gel, or extensive dialysis. |
| Oxidation of Other Functional Groups | If the polymer contains other easily oxidizable groups, these may be reacting to form colored species. | 1. Use a Milder Oxidant: If using an oxidative polymerization method, consider a milder oxidizing agent. 2. Maintain Inert Atmosphere: Protect the reaction from atmospheric oxygen if other sensitive groups are present. |
Key Protocols
Protocol 1: Oxidative Polymerization of Dithiols to Linear Polydisulfides
This protocol is a general method for synthesizing poly(disulfides) through the oxidation of dithiol monomers.
Materials:
-
Dithiol monomer (e.g., 3,6-dioxa-1,8-octanedithiol)
-
Triethylamine (TEA) or another suitable base
-
Hydrogen peroxide (H₂O₂), 3% aqueous solution
-
Methanol (for precipitation)
-
Chloroform or Tetrahydrofuran (THF) for dissolution and analysis
Procedure:
-
In a flask equipped with a magnetic stir bar, dissolve the dithiol monomer in triethylamine. The base activates the thiol groups.
-
At room temperature, add the dilute aqueous hydrogen peroxide solution to the organic dithiol/amine solution while stirring vigorously. The formation of a two-phase system is often critical for this polymerization.
-
Continue stirring. As the polymerization proceeds, a third phase, the polymer, may appear and separate from the reaction mixture.
-
Allow the reaction to proceed for 2-4 hours, or until the desired molecular weight is achieved (this can be monitored by taking aliquots and analyzing via GPC).
-
Quench the reaction by adding a small amount of a reducing agent or by acidifying the solution slightly.
-
Isolate the polymer by precipitating the reaction mixture into a large volume of cold methanol.
-
Collect the polymer by filtration or centrifugation, wash with methanol, and dry under vacuum.
-
Characterize the polymer using GPC (for Mn, Mw, and PDI) and NMR (to confirm the structure).[22]
Protocol 2: Ring-Opening Polymerization (ROP) of α-Lipoic Acid (LA)
This protocol describes the thermal ring-opening polymerization of α-lipoic acid.
Materials:
-
α-Lipoic acid (LA)
-
Schlenk flask or other suitable reaction vessel for vacuum
-
High vacuum line
-
Methanol (for precipitation)
-
THF or Chloroform (for dissolution and analysis)
Procedure:
-
Place the desired amount of α-lipoic acid into a Schlenk flask.
-
Attach the flask to a high vacuum line and evacuate to remove any air and moisture. This is crucial to prevent side reactions.
-
Heat the flask to a temperature above the melting point of LA (typically 65-70°C) under vacuum.[23][24]
-
Maintain the temperature and vacuum for the desired reaction time (e.g., 1-24 hours). The degree of polymerization will increase with time.[23]
-
After the desired time, cool the reaction to room temperature. The product will be a viscous liquid or a solid.
-
Dissolve the polymer in a suitable solvent like THF or chloroform.
-
Precipitate the polymer into cold methanol to remove any unreacted monomer.
-
Collect the polymer by filtration and dry under vacuum.
-
Characterize the polymer by GPC and NMR. The ¹H NMR spectrum should show the disappearance of the characteristic signals of the dithiolane ring and the appearance of broad signals corresponding to the linear polymer chain.[9]
Protocol 3: Synthesis of a Pyridyl Disulfide-Functionalized Polymer via RAFT
This protocol provides a general method for synthesizing a well-defined polymer with a terminal pyridyl disulfide group using RAFT polymerization.
Materials:
-
Monomer (e.g., butyl acrylate)
-
Pyridyl disulfide-functionalized RAFT agent (e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate modified with a pyridyl disulfide group)
-
Radical initiator (e.g., AIBN)
-
An appropriate solvent (e.g., dioxane, DMF)
-
Methanol or hexane (for precipitation)
Procedure:
-
In a Schlenk flask, combine the monomer, the pyridyl disulfide-functionalized RAFT agent, and the initiator.
-
Add the solvent and degas the solution by performing at least three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with an inert gas (argon or nitrogen) and place it in a preheated oil bath at the desired temperature (e.g., 60-80°C).
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight. Monitor the conversion by taking aliquots and analyzing them via ¹H NMR.
-
Quench the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Dilute the polymer solution with a small amount of solvent (e.g., THF) and precipitate it into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Redissolve and reprecipitate the polymer two more times to ensure the removal of unreacted monomer and initiator.
-
Dry the final polymer under vacuum.
-
Characterize the polymer by GPC to confirm a narrow PDI and by ¹H NMR to verify the presence of the terminal pyridyl disulfide group. A UV-Vis absorption test can also be used to confirm the presence and reactivity of the pyridyl disulfide end group.[7]
Visualizations
Thiol-Disulfide Exchange Mechanism
Caption: Mechanism of thiol-disulfide exchange.
Troubleshooting Workflow: Low Molecular Weight / Broad PDI
Caption: Troubleshooting decision tree for low MW / broad PDI.
References
-
Vázquez-Dorbatt, V., Tolstyka, Z. P., Chang, C.-W., & Maynard, H. D. (2008). Synthesis of a Pyridyl Disulfide End-Functionalized Glycopolymer for Conjugation to Biomolecules and Patterning on Gold Surfaces. Biomacromolecules, 9(10), 2975–2981. [Link]
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Nap, R. J., Szleifer, I., & Hubbell, J. A. (2010). Synthesis of Pyridyl Disulfide-Functionalized Nanoparticles for Conjugating Thiol-Containing Small Molecules, Peptides, and Proteins. Bioconjugate Chemistry, 21(3), 517–525. [Link]
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Jenkins, C. L., & Wunder, S. L. (2021). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Molecules, 26(16), 4968. [Link]
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Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. [Link]
-
Lee, K., Han, S., Morris, P. T., Bates, C. M., Hawker, C. J., & Boyer, C. (2023). Controlled-Radical Polymerization of α-Lipoic Acid: A General Route to Degradable Vinyl Copolymers. Journal of the American Chemical Society, 145(41), 22728–22734. [Link]
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Bulmus, V., Girmay, C., & You, Y. (2007). Direct Synthesis of Pyridyl Disulfide-Terminated Polymers by RAFT Polymerization. Macromolecular Rapid Communications, 28(3), 305-314. [Link]
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Lee, K., Han, S., Morris, P. T., Bates, C. M., Hawker, C. J., & Boyer, C. (2023). Controlled-Radical Polymerization of α-Lipoic Acid: A General Route to Degradable Vinyl Copolymers. Journal of the American Chemical Society. [Link]
-
Vázquez-Dorbatt, V., Tolstyka, Z. P., Chang, C.-W., & Maynard, H. D. (2008). Synthesis of a Pyridyl Disulfide End-Functionalized Glycopolymer for Conjugation to Biomolecules and Patterning on Gold Surfaces. Biomacromolecules. [Link]
-
Lee, K., Han, S., Morris, P. T., Bates, C. M., Hawker, C. J., & Boyer, C. (2023). Controlled-Radical Polymerization of α-Lipoic Acid: A General Route to Degradable Vinyl Copolymers. Journal of the American Chemical Society. [Link]
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Park, C., Kim, A., Yoon, H., & Lee, J. (2006). Ring opening and polymerization of alpha-lipoic acid. POLYMER-KOREA, 30(4), 357-361. [Link]
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Rosenthal-Kim, E. Q., & Puskas, J. (2012). Green Polymer Chemistry: Living Oxidative Polymerization of Dithiols. Pure and Applied Chemistry, 84(10), 2121-2133. [Link]
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Palencia, M., et al. (2023). Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches. Journal of Science and Technological Applications. [Link]
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Palencia, M., et al. (2023). Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches. JSTA. [Link]
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Soars, J. C., et al. (2022). Radical-Disulfide Exchange in Thiol-Ene-Disulfidation Polymerizations. Polymer Chemistry. [Link]
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Li, G., et al. (2022). Ultrafast Poly(disulfide) Synthesis in the Presence of Organocatalysts. ACS Macro Letters. [Link]
- Puskas, J. E., & Kim, E. Q. (2015). Method for preparation of poly(alpha-lipoic acid) polymers.
- Puskas, J. E., & Rosenthal-Kim, E. Q. (2011). Method for the preparation of poly (disulfide) polymers and gels.
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Wang, L., Kilcher, G., & Tirelli, N. (2009). Avoiding disulfides: improvement of initiation and end-capping leactions in the synthesis of polysulfide block copolf mers. Macromolecular Chemistry and Physics, 210(6), 447-456. [Link]
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Kilcher, G., Wang, L., & Tirelli, N. (2008). Thiol-Disulfide Exchange in Episulfide Polymerization. Scribd. [Link]
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ResearchGate. (n.d.). Scheme 2. Synthesis of disulfide crosslinked network polymer by oxidation reaction of BDT-BDT, BPDT. [Link]
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Reisz, J. A., et al. (2013). Quantification of Thiols and Disulfides. Free Radical Biology and Medicine. [Link]
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Wu, H., et al. (2022). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. [Link]
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Kim, Y., et al. (2020). Synthesis of poly(disulfide)s with narrow molecular weight distributions via lactone ring-opening polymerization. Chemical Science. [Link]
-
ResearchGate. (n.d.). Normalized RI traces by the analytical GPC studies of thioacetate... [Link]
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Kim, Y., et al. (2020). Synthesis of poly(disulfide)s with narrow molecular weight distributions via lactone ring-opening polymerization. Chemical Science. [Link]
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ResearchGate. (n.d.). Mechanistic and Kinetic Details of Catalysis of Thiol-Disulfide Exchange by Glutaredoxins and Potential Mechanisms of Regulation. [Link]
-
Chen, Y., et al. (2023). Synthesis of Degradable Polyolefins Bearing Disulfide Units via Metathesis Copolymerization. Polymers. [Link]
-
Soars, J. C., et al. (2022). Radical-disulfide exchange in thiol–ene–disulfidation polymerizations. Polymer Chemistry. [Link]
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van der Laan, T., et al. (2020). Reversibly Cross-Linking Polymer Brushes Using Interchain Disulfide Bonds. Macromolecules. [Link]
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Singh, R., & Whitesides, G. M. (1994). Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry. The Journal of Organic Chemistry. [Link]
-
Wang, Y., et al. (2021). High-Molecular-Weight and Light-Colored Disulfide-Bond-Embedded Polyesters: Accelerated Hydrolysis Triggered by Redox Responsiveness. Biomacromolecules. [Link]
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Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. [Link]
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Bachi, M. D., & G-A, A. (2014). Disulfide Formation Strategies in Peptide Synthesis. ResearchGate. [Link]
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ResearchGate. (n.d.). Mechanisms of thiol‐disulfide exchange reactions catalyzed by... [Link]
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Zhang, K., et al. (2017). Photo-crosslinking polymers by dynamic covalent disulfide bonds. RSC Publishing. [Link]
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ResearchGate. (n.d.). Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches. [Link]
-
Agilent. (n.d.). GPC/SEC Applications - What you should know when you need to analyze polymers, biopolymers, and proteins. [Link]
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Dove Medical Press. (2026). Advances in Sprayable Hydrogel Formulations for Cancer Management. International Journal of Nanomedicine. [Link]
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Jenkins, C. L., & Wunder, S. L. (2021). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. PMC. [Link]
-
Jain, A., et al. (2020). Modulating Thiol pKa Promotes Disulfide Formation at Physiological pH: An Elegant Strategy To Design Disulfide Cross-Linked Hyaluronic Acid Hydrogels. Biomacromolecules. [Link]
-
Agilent. (n.d.). Analysis of Polymers by GPC/SEC. [Link]
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Technical Support Center: Optimizing Disulfide Exchange in Polymers
Welcome to the technical support center for disulfide exchange in polymers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your reaction conditions for robust and reproducible results.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.
Problem 1: Slow or Incomplete Disulfide Exchange Reaction
You've set up your disulfide exchange reaction, but the reaction is proceeding much slower than anticipated, or it has stalled before reaching completion.
Possible Causes and Solutions:
-
Incorrect pH: The rate of thiol-disulfide exchange is highly dependent on the concentration of the thiolate anion (RS⁻), which is the primary nucleophile in the reaction.[1][2] The concentration of thiolate is, in turn, dictated by the pH of the medium and the pKa of the thiol.
-
Explanation: For most aliphatic thiols, the pKa is in the range of 8-9.[2] At a neutral pH of 7, only a small fraction of the thiol groups are deprotonated to the more reactive thiolate form.
-
Solution: Increase the pH of the reaction mixture. A pH range of 8.0-9.0 is often optimal for accelerating the reaction rate by increasing the thiolate concentration.[3] However, be mindful that higher pH can also lead to side reactions, such as hydrolysis of other functional groups in your polymer. It's a balancing act. For systems sensitive to high pH, consider using thiols with lower pKa values.[4] For instance, thiols with adjacent electron-withdrawing groups can have a lower pKa, promoting thiolate formation at physiological pH.[4]
-
-
Insufficient Catalyst: In many systems, especially those involving more stable aromatic disulfides, a catalyst is necessary to achieve a reasonable reaction rate.[5]
-
Explanation: Catalysts can facilitate the exchange reaction through various mechanisms, including promoting the formation of reactive S-based anions or radicals.[5]
-
Solution: Introduce a suitable catalyst. Tertiary amines, such as triethylamine (NEt₃), are commonly used to enhance disulfide exchange.[5][6] Phosphines, like tri-n-butylphosphine (TBP), can also be effective.[7] The choice and concentration of the catalyst should be optimized for your specific polymer system.
-
-
Low Temperature: Like most chemical reactions, the rate of disulfide exchange is temperature-dependent.
-
Explanation: Insufficient thermal energy can lead to a slow reaction rate.
-
Solution: Increase the reaction temperature. Even a modest increase of 10-20 °C can significantly accelerate the exchange process.[1][8] However, be cautious of potential polymer degradation or side reactions at elevated temperatures.
-
-
Steric Hindrance: Bulky substituents near the disulfide bond or the exchanging thiol can sterically hinder the approach of the nucleophilic thiolate.[9]
-
Explanation: The SN2-like mechanism of thiol-disulfide exchange is sensitive to steric crowding around the reacting centers.
-
Solution: If possible, redesign your polymer or thiol-containing molecule to reduce steric hindrance. If redesign is not an option, you may need to compensate with more aggressive reaction conditions (higher pH, temperature, or catalyst concentration).
-
Problem 2: Undesirable Side Reactions and Gelation
You observe the formation of insoluble gels, or your product characterization reveals unexpected byproducts.
Possible Causes and Solutions:
-
Oxidative Side Reactions: In the presence of oxygen, free thiols can undergo oxidative coupling to form new, unintended disulfide bonds. This can lead to uncontrolled crosslinking and gelation, especially with multifunctional polymers.
-
Explanation: Atmospheric oxygen can oxidize thiols, particularly at higher pH and in the presence of trace metal ions.
-
Solution: Deoxygenate all your solvents and reagents before use by sparging with an inert gas like nitrogen or argon. Maintain an inert atmosphere over the reaction mixture throughout the experiment.
-
-
Radical-Mediated Reactions: Disulfide exchange can also proceed through a radical-mediated pathway, especially when initiated by heat or UV light.[1][5][10] This can lead to a different product distribution and potentially unwanted side reactions.
-
Explanation: Homolytic cleavage of the disulfide bond generates thiyl radicals that can participate in exchange reactions.[10]
-
Solution: If a radical mechanism is not desired, minimize exposure to UV light and high temperatures. If a radical-mediated exchange is intended, ensure you have the appropriate initiator and conditions to control the process.[11]
-
-
Thiol-Maleimide Reaction: If your polymer system contains maleimide groups, free thiols can undergo a rapid and often irreversible Michael addition reaction with the maleimide double bond.[12]
-
Explanation: This reaction is often faster than thiol-disulfide exchange and can lead to unintended conjugation.
-
Solution: If both functionalities are required, carefully plan the reaction sequence. For example, you might perform the thiol-disulfide exchange first, and then introduce the maleimide-containing component. Alternatively, you can use protecting groups for the thiols that can be selectively removed after the maleimide reaction is complete.
-
Problem 3: Difficulty in Monitoring Reaction Progress
You are unsure if your reaction has reached completion or what the current conversion is.
Possible Causes and Solutions:
-
Inadequate Analytical Technique: The chosen method for monitoring the reaction may not be sensitive or specific enough for your system.
-
Explanation: A reliable analytical method is crucial for optimizing reaction conditions and ensuring reproducibility.
-
Solution: Employ a suitable analytical technique to monitor the disappearance of reactants and the appearance of products.
-
Ellman's Test: This is a widely used colorimetric assay to quantify free thiol groups.[13][14] The reaction of a thiol with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) produces a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.[13][15]
-
Chromatography (HPLC/GPC): High-performance liquid chromatography (HPLC) or gel permeation chromatography (GPC) can be used to separate and quantify the different polymer species in your reaction mixture.[13][16] This is particularly useful for tracking changes in molecular weight or the formation of new polymer conjugates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can be a powerful tool to follow the kinetics of disulfide exchange by monitoring the changes in the chemical shifts of the carbon atoms adjacent to the sulfur atoms.[5]
-
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles and practical aspects of disulfide exchange in polymers.
Q1: What is the fundamental mechanism of thiol-disulfide exchange?
A1: The most common mechanism for thiol-disulfide exchange is a series of reversible nucleophilic substitution (SN2) reactions.[9] The key steps are:
-
Deprotonation: A thiol (R-SH) is deprotonated to form a more reactive thiolate anion (R-S⁻). This step is highly pH-dependent.[2]
-
Nucleophilic Attack: The thiolate anion attacks one of the sulfur atoms of a disulfide bond (R'-S-S-R').
-
Formation of a New Disulfide Bond: This attack cleaves the existing disulfide bond, forming a new disulfide bond (R-S-S-R') and releasing a new thiolate anion (R'-S⁻).
This process is dynamic and reversible, eventually reaching an equilibrium that is dependent on the relative concentrations and reduction potentials of the thiols and disulfides present.[1] Disulfide exchange can also occur via a radical-mediated pathway, particularly under UV irradiation or at high temperatures.[5][11]
Q2: How do I choose the right pH for my disulfide exchange reaction?
A2: The optimal pH is a trade-off between reaction rate and potential side reactions.
-
For rapid exchange: A pH above the pKa of the reacting thiol (typically pH 8-9 for aliphatic thiols) will maximize the concentration of the reactive thiolate and thus accelerate the reaction.[2][3]
-
For sensitive substrates: If your polymer contains pH-sensitive groups (e.g., esters that can hydrolyze), you may need to work at a lower pH (e.g., physiological pH 7.4). In this case, you can promote the reaction by using a higher concentration of reactants, a catalyst, or a thiol with a lower pKa.[4] The rate constant for thiol-disulfide exchange is often at its maximum when the thiol pKa is around 7.[1][17]
Q3: What are the common catalysts for disulfide exchange, and how do they work?
A3:
-
Tertiary Amines (e.g., Triethylamine - NEt₃): These bases can increase the concentration of the nucleophilic thiolate by promoting the deprotonation of the thiol.[6] They can also enhance the exchange reaction through the formation of S-based anions.[5]
-
Phosphines (e.g., Tri-n-butylphosphine - TBP): Phosphines can directly attack the disulfide bond, leading to its cleavage and facilitating the exchange process.[7]
The choice of catalyst and its concentration should be empirically determined for your specific system to achieve the desired reaction rate without causing unwanted side reactions.
Q4: Can I perform disulfide exchange in organic solvents?
A4: Yes, disulfide exchange can be performed in a variety of organic solvents. The choice of solvent will depend on the solubility of your polymer and other reactants. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often good choices. It is important to ensure that the chosen solvent does not react with the thiols or disulfides. When working in organic solvents, a base is typically required to generate the necessary thiolate anions.
Q5: How does the structure of the polymer affect disulfide exchange?
A5: The polymer architecture and chemical composition can significantly influence disulfide exchange:
-
Steric Hindrance: As mentioned in the troubleshooting section, bulky groups near the disulfide bond can slow down the reaction rate.[9]
-
Neighboring Group Effects: Electron-withdrawing groups adjacent to the thiol can lower its pKa, making it more acidic and increasing the thiolate concentration at a given pH.[4]
-
Polymer Backbone Flexibility: A more flexible polymer backbone can allow for easier access to the disulfide bonds, potentially increasing the reaction rate.
-
Hydrophilicity/Hydrophobicity: In aqueous media, the local environment of the disulfide bond (hydrophilic vs. hydrophobic) can affect its accessibility to the exchanging thiol.
Section 3: Experimental Protocols and Data
Protocol 1: General Procedure for Thiol-Disulfide Exchange in an Aqueous Buffer
This protocol provides a general framework for performing a thiol-disulfide exchange reaction to form a hydrogel.[18][19]
-
Preparation of Polymer Solutions:
-
Dissolve the disulfide-containing polymer and the thiol-containing polymer in a deoxygenated buffer (e.g., phosphate-buffered saline, PBS) at the desired pH (typically 7.4-8.5).
-
The concentration of the polymer solutions will depend on the desired final gel concentration.
-
-
Initiation of the Reaction:
-
Mix the two polymer solutions in the desired stoichiometric ratio.
-
Maintain the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of free thiols.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37 °C).
-
Monitor the gelation process visually or by rheological measurements.
-
-
Monitoring Reaction Progress:
-
At various time points, take aliquots of the reaction mixture (if it has not yet gelled) and quench the reaction by adding a thiol-reactive agent like N-ethylmaleimide (NEM).[9]
-
Analyze the quenched samples using a suitable technique (e.g., Ellman's test, HPLC) to determine the extent of the reaction.
-
Protocol 2: Quantification of Free Thiols using Ellman's Reagent
This protocol describes a common method for determining the concentration of free thiol groups in a sample.[13][15]
-
Preparation of Reagents:
-
Ellman's Reagent Solution: Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Thiol Standard: Prepare a series of standard solutions of a known thiol (e.g., L-cysteine or glutathione) in the same buffer.
-
-
Assay Procedure:
-
Add a small volume of the thiol-containing sample or standard to the Ellman's reagent solution.
-
Allow the reaction to proceed for a few minutes at room temperature.
-
Measure the absorbance of the solution at 412 nm using a spectrophotometer.
-
-
Quantification:
-
Generate a standard curve by plotting the absorbance of the thiol standards against their known concentrations.
-
Determine the concentration of free thiols in the sample by interpolating its absorbance on the standard curve.
-
Table 1: Influence of pH on Disulfide Exchange Rate
| pH | Relative Reaction Rate | Key Considerations |
| 6.0 | Very Slow | Minimal side reactions, but may require very long reaction times or a catalyst. |
| 7.4 | Moderate | Physiologically relevant, but may still be slow for some applications.[4] |
| 8.5 | Fast | Significantly increased reaction rate due to higher thiolate concentration.[3] |
| > 9.0 | Very Fast | Risk of side reactions such as hydrolysis and thiol oxidation increases.[3] |
Section 4: Visualizations
Diagram 1: Thiol-Disulfide Exchange Mechanism
Caption: The SN2 mechanism of thiol-disulfide exchange.
Diagram 2: Troubleshooting Workflow for Slow Reactions
Caption: A logical workflow for troubleshooting slow disulfide exchange reactions.
References
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-
Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. PMC - PubMed Central. Available at: [Link]
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Fast-Forming Dissolvable Redox-Responsive Hydrogels: Exploiting the Orthogonality of Thiol–Maleimide and Thiol–Disulfide Exchange Chemistry. PMC - NIH. Available at: [Link]
-
Self-Healable Covalently Adaptable Networks Based on Disulfide Exchange. PMC - NIH. Available at: [Link]
- Radical-Disulfide Exchange in Thiol-Ene-Disulfidation Polymerizations. Polymer Chemistry.
-
Stabilization of Polymer-Hydrogel Capsules via Thiol-Disulfide Exchange. ResearchGate. Available at: [Link]
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Rapid degradation of disulfide-based thermosets through thiol-disulfide exchange reaction. ResearchGate. Available at: [Link]
-
The underlying mechanisms for self-healing of poly(disulfide)s. RSC Publishing. Available at: [Link]
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Radical-disulfide exchange in thiol–ene–disulfidation polymerizations | Request PDF. ResearchGate. Available at: [Link]
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Disulfide-containing monomers in chain-growth polymerization. Polymer Chemistry (RSC Publishing). Available at: [Link]
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Disulfide-containing Macromolecules for Therapeutic Delivery. PMC - NIH. Available at: [Link]
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Harnessing disulfide and transesterification bond exchange reactions for recyclable and reprocessable 3D-printed vitrimers. UPCommons. Available at: [Link]
-
Modulating Thiol pKa Promotes Disulfide Formation at Physiological pH: An Elegant Strategy To Design Disulfide Cross-Linked Hyaluronic Acid Hydrogels. Biomacromolecules (ACS Publications). Available at: [Link]
-
Dynamic covalent chemistry in aqueous solution by photoinduced radical disulfide metathesis. ResearchGate. Available at: [Link]
-
Quantification of Thiols and Disulfides. PMC - PubMed Central. Available at: [Link]
-
Granular Disulfide-Crosslinked Hyaluronic Hydrogels: A Systematic Study of Reaction Conditions on Thiol Substitution and Injectability Parameters. PubMed Central. Available at: [Link]
-
Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical and Bioanalytical Chemistry. Available at: [Link]
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Detection of Free Thiol Content. MtoZ Biolabs. Available at: [Link]
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Thiol-Mediated Chemoselective Strategies for In Situ Formation of Hydrogels. MDPI. Available at: [Link]
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Multifaceted Roles of Disulfide Bonds. Peptides as Therapeutics. Chemical Reviews. Available at: [Link]
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Three examples of DSC systems able to undergo dynamic exchange... ResearchGate. Available at: [Link]
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Redox-Responsive Hydrogels for Tunable and “On-Demand” Release of Biomacromolecules. PMC - NIH. Available at: [Link]
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Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. University of Waterloo. Available at: [Link]
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Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. ResearchGate. Available at: [Link]
-
Self-Healing Polymer Films Based on Thiol–Disulfide Exchange Reactions and Self-Healing Kinetics Measured Using Atomic Force Microscopy. Macromolecules (ACS Publications). Available at: [Link]
-
Squeezing Out the Catalysts: A Sustainable Approach to Disulfide Bond Exchange in Aryl Disulfides. ACS Sustainable Chemistry & Engineering (ACS Publications). Available at: [Link]
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CHAPTER 1.4: Analysis of Disulfide Bond Formation in Therapeutic Proteins. Books - The Royal Society of Chemistry. Available at: [Link]
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The Chemical Methods of Disulfide Bond Formation and Their Applications to Drug Conjugates. OUCI. Available at: [Link]
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Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. MDPI. Available at: [Link]
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Radical-disulfide exchange in thiol–ene–disulfidation polymerizations. National Science Foundation. Available at: [Link]
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Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Polymer Chemistry (RSC Publishing). Available at: [Link]
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Radical-disulfide exchange in thiol–ene–disulfidation polymerizations. RSC Publishing. Available at: [Link]
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Technical Support Center: Stability and Degradation of 4,4'-Disulfanediylbis(4,1-phenylene)dimethanol in Solution
Welcome to the technical support center for 4,4'-disulfanediylbis(4,1-phenylene)dimethanol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and degradation of this compound in solution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the integrity of your results.
I. Introduction to the Stability of this compound
This compound is an aromatic disulfide compound with reactive hydroxyl groups, making it a valuable building block in polymer chemistry and drug development.[1] The central disulfide bond (-S-S-) is the most labile part of the molecule and is susceptible to both reductive and oxidative cleavage. Understanding its stability in solution is paramount for developing robust formulations, predicting shelf-life, and ensuring the desired therapeutic effect or material performance.
The primary factors influencing the stability of this compound in solution are:
-
pH: The pH of the solution can significantly impact the rate of disulfide exchange and hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation pathways.
-
Light Exposure: Aromatic compounds are often susceptible to photodegradation.
-
Oxidizing and Reducing Agents: The presence of these agents can directly lead to the cleavage of the disulfide bond.
-
Solvent: The choice of solvent can affect solubility and the rate of degradation reactions. The methanol groups in the molecule enhance its solubility in polar solvents.[1]
II. Troubleshooting Guide for Common Stability Issues
This guide addresses common problems encountered during the handling and analysis of this compound in solution.
| Observed Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Loss of parent compound peak area in HPLC analysis over a short period. | Reductive Cleavage: The disulfide bond is being reduced to the corresponding thiol, 4-mercapto-4,1-phenylenedimethanol. This can be initiated by trace metals or reducing agents in the solvent or on glassware. | Use High-Purity Solvents and Glassware: Employ HPLC-grade solvents and ensure all glassware is thoroughly cleaned and rinsed. Consider using metal-chelating agents like EDTA in your buffer if metal contamination is suspected. |
| Oxidative Degradation: The disulfide bond can be oxidized to various species, such as thiosulfinates and ultimately sulfonic acids, which will have different retention times. | Degas Solvents and Use Antioxidants: Purge solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. If compatible with your application, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT). | |
| Appearance of new, unexpected peaks in the chromatogram. | Degradation Products: These are likely degradation products from hydrolysis, oxidation, or photodegradation. | Conduct a Forced Degradation Study: Systematically expose the compound to acidic, basic, oxidative, thermal, and photolytic stress to identify the retention times of potential degradation products.[2][3][4] This will aid in peak identification and tracking during stability studies. |
| Disulfide Scrambling/Exchange: In the presence of free thiols, disulfide exchange can occur, leading to the formation of mixed disulfides if other thiol-containing species are present. | Control pH: Keep the pH of the solution below 7 to minimize the concentration of the highly reactive thiolate anion, which initiates disulfide exchange. | |
| Precipitation of the compound from the solution. | Poor Solubility: The compound may have limited solubility in the chosen solvent system, especially in aqueous buffers. | Optimize Solvent System: this compound is soluble in polar aprotic solvents like DMSO. For aqueous solutions, consider using co-solvents such as acetonitrile or ethanol. The methanol groups on the phenyl rings enhance solubility in polar solvents.[1] |
| pH-Dependent Solubility: The compound's solubility may change with the pH of the solution. | Determine the pKa and Adjust pH: Characterize the pH-solubility profile of your compound. Adjust the pH of your solution to a range where the compound is most soluble. | |
| Inconsistent analytical results between experiments. | Photosensitivity: The aromatic rings and the disulfide bond can absorb UV light, leading to photodegradation. | Protect from Light: Prepare and store solutions in amber vials or protect them from light with aluminum foil. Conduct experiments under controlled lighting conditions.[5] |
| Thermal Degradation: The compound may be degrading at ambient or elevated temperatures used during sample preparation or analysis. | Control Temperature: Store stock solutions and samples at refrigerated or frozen temperatures. Minimize the time samples are kept at room temperature. If heating is required for dissolution, use the lowest effective temperature for the shortest possible duration. |
III. Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway involves the disulfide bond. This can occur via two main routes:
-
Reductive Cleavage: The S-S bond is cleaved to form two molecules of the corresponding thiol, 4-mercapto-4,1-phenylenedimethanol. This is often initiated by reducing agents or certain metal ions.
-
Oxidative Cleavage: The disulfide can be oxidized to form a range of sulfur-oxide species, including thiosulfinates and thiosulfonates, and can ultimately be cleaved to form sulfonic acids. This is typically caused by exposure to oxygen, peroxides, or other oxidizing agents.[5]
Q2: How does pH affect the stability of the disulfide bond in this molecule?
A2: The stability of the disulfide bond is highly pH-dependent.
-
Acidic Conditions (pH < 4): The disulfide bond is generally more stable against base-catalyzed disulfide exchange. However, acid-catalyzed hydrolysis can occur, although it is typically slower than base-catalyzed reactions.
-
Neutral to Slightly Basic Conditions (pH 7-9): This pH range can promote disulfide exchange reactions, especially in the presence of free thiols. The concentration of the nucleophilic thiolate anion (RS-), which initiates the exchange, increases as the pH rises above the pKa of the corresponding thiol.
-
Strongly Basic Conditions (pH > 10): Disulfide bonds can become unstable and undergo elimination reactions or hydrolysis.
Q3: What is a "forced degradation study" and why is it important for this compound?
A3: A forced degradation or stress study is an experiment where the compound is intentionally exposed to harsh conditions to accelerate its degradation.[3][4] These conditions typically include heat, light, acid, base, and oxidation.[2] For this compound, this is crucial for:
-
Identifying Potential Degradants: It helps to generate and identify the likely degradation products that could form under normal storage and handling conditions.
-
Developing Stability-Indicating Methods: The information gathered is used to develop and validate analytical methods (e.g., HPLC) that can separate the parent compound from all its potential degradation products, thus providing an accurate measure of its stability.
-
Understanding Degradation Pathways: It provides insight into the chemical vulnerabilities of the molecule, which is essential for formulation development and defining appropriate storage conditions.
Q4: What are the best practices for preparing and storing stock solutions of this compound?
A4: To ensure the stability of your stock solutions, follow these best practices:
-
Solvent Selection: Use a high-purity, polar aprotic solvent where the compound is highly soluble, such as dimethyl sulfoxide (DMSO).
-
Inert Atmosphere: Prepare solutions under an inert atmosphere (e.g., in a glovebox or by purging the solvent and vial with nitrogen or argon) to minimize oxidation.
-
Light Protection: Use amber vials or wrap clear vials in aluminum foil to protect the solution from light.
-
Storage Temperature: Store stock solutions at -20°C or -80°C to minimize thermal degradation.
-
Aliquotting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
IV. Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study. The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[6]
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or DMSO).
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
- Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
- Thermal Degradation: Incubate the stock solution at 80°C.
- Photodegradation: Expose the stock solution to a calibrated light source (e.g., consistent with ICH Q1B guidelines).
3. Sample Analysis:
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
- Neutralize the acidic and basic samples before analysis.
- Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2).
4. Data Evaluation:
- Calculate the percentage of degradation of the parent compound.
- Identify and quantify the major degradation products.
- Elucidate the structure of significant degradation products using LC-MS/MS.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC method to analyze this compound and its degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
V. Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways of this compound under reductive and oxidative stress.
Caption: Primary degradation pathways of this compound.
VI. References
-
LookChem. Cas 882-33-7, DIPHENYL DISULFIDE. Available at: [Link].
-
Chemical Reagent. Diphenyl Disulfide: Comprehensive Overview and Applications. (2025). Available at: [Link].
-
Pharmapproach. Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Available at: [Link].
-
Dovepress. The Role of Microemulsions in Enhancing the Stability of Biopharmaceut. (2026). Available at: [Link].
-
NIH. Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link].
-
Remedica. Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Available at: [Link].
-
ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Available at: [Link].
-
Royal Society of Chemistry. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. (2016). Available at: [Link].
-
PubMed. Biodegradation of bisphenol A, bisphenol F and bisphenol S in seawater. (2009). Available at: [Link].
-
Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. (2016). Available at: [Link].
-
MDPI. Biodegradation of Bisphenol A, Bisphenol F and Bisphenol S in Seawater. (2009). Available at: [Link].
-
ResearchGate. The structure of a bis(4-hydroxyphenyl) disulfide (2S-OH), b 4,4. Available at: [Link].
-
University of Waterloo. Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. (2011). Available at: [Link].
-
Ashdin Publishing. Review Article. (2023). Available at: [Link].
-
NIH. The role of thiols and disulfides in protein chemical and physical stability. Available at: [Link].
-
PNAS. The influence of disulfide bonds on the mechanical stability of proteins is context dependent. Available at: [Link].
-
Watson International. 4,4′-Disulfanediylbis(4,1-phenylene)dimethanol CAS 7748-20-1. Available at: [Link].
-
Chemical Suppliers. This compound | CAS 7748-20-1. Available at: [Link].
-
ResearchGate. Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.15) K. (2025). Available at: [Link].
-
NCBI. Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples. Available at: [Link].
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- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. acdlabs.com [acdlabs.com]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. pharmtech.com [pharmtech.com]
Technical Support Center: Recrystallization of Aromatic Diols
Welcome to the technical support center for the purification of aromatic diols via recrystallization. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their purification processes, troubleshoot common issues, and understand the fundamental principles behind achieving high-purity crystalline products. As aromatic diols, such as hydroquinone and its derivatives, are foundational in pharmaceuticals and polymer science, their purity is paramount.[1][2][3] This resource provides field-proven insights and detailed protocols to navigate the nuances of their recrystallization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise when developing a recrystallization protocol for aromatic diols.
Q1: What defines an ideal recrystallization solvent for an aromatic diol?
An ideal solvent is the cornerstone of a successful recrystallization.[4] Its selection is based on a key principle of differential solubility.[5] The aromatic diol should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or 0-5 °C).[6][7][8] This temperature-dependent solubility gradient is what drives the crystallization process upon cooling.[9]
Other critical characteristics of a good solvent include:
-
Chemical Inertness: The solvent must not react with the aromatic diol.[6][10]
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[6][10]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during the drying phase.[10][11]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[10]
Q2: How do I perform a solubility test to find a suitable solvent?
A systematic solubility test is the most practical way to identify an effective solvent.[7][12]
-
Place a small amount (e.g., 10-20 mg) of the crude aromatic diol into a small test tube.
-
Add the solvent dropwise (e.g., 0.5 mL) at room temperature and agitate. Observe if the solid dissolves. A solvent that dissolves the compound readily in the cold is unsuitable.[6][13]
-
If the solid does not dissolve at room temperature, gently heat the test tube to the solvent's boiling point.
-
If the solid dissolves completely when hot, it is a potentially good candidate.[6]
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice-water bath.
-
A suitable solvent will yield a high recovery of crystalline solid upon cooling.[7]
Q3: What is a mixed solvent system and when should I use it for aromatic diols?
A mixed solvent system is employed when no single solvent meets the ideal solubility criteria.[14] This situation often arises when an aromatic diol is too soluble in one solvent and insoluble in another, even at high temperatures.[15] The system consists of a "good" or "soluble" solvent, in which the diol is highly soluble, and a "poor" or "insoluble" solvent, in which it is not.[14][16] The two solvents must be miscible with each other.[6][14]
Common pairs for aromatic compounds include ethanol-water or toluene-hexane.[15][17] The procedure involves dissolving the diol in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent until the solution becomes persistently cloudy (turbid).[6][16] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[16]
Q4: How can I decolorize a sample of an aromatic diol?
Colored impurities can often be removed using activated charcoal (decolorizing carbon).[4] After dissolving the crude diol in the minimum amount of hot solvent, a small amount of activated charcoal is added to the hot solution.[6] The solution is kept hot for a few minutes to allow the colored impurities to adsorb onto the charcoal's surface.[6] The charcoal is then removed by hot gravity filtration, and the clear filtrate is allowed to cool and crystallize.
Caution: Use charcoal sparingly, as excessive amounts can adsorb the desired product, reducing the final yield.[6][18] Furthermore, some sources advise against using charcoal for phenolic compounds like aromatic diols, as trace ferric ions in the charcoal can form colored complexes upon heating.[6] If coloration is a persistent issue, prior purification by column chromatography may be a better alternative.[19]
Q5: What are the visual and analytical signs of a successful recrystallization?
A successful purification is indicated by several factors:
-
Visual Appearance: The resulting crystals should appear well-formed, with shiny surfaces that catch the light, and be relatively uniform in size and structure.[20]
-
Melting Point: The purified compound should exhibit a significantly narrower and higher melting point range compared to the crude starting material.[20]
-
Analytical Purity: Techniques like HPLC or TLC should show a significant reduction or complete removal of impurities present in the crude sample.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during the recrystallization of aromatic diols.
Q: My aromatic diol "oils out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[18][21] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when high levels of impurities significantly depress the compound's melting point.[16][18][22] The resulting oil often traps impurities, defeating the purpose of recrystallization.[18][21]
Troubleshooting Steps:
-
Reheat and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation point and allow the solution to cool again, but much more slowly.[16][18][22]
-
Induce Crystallization Early: As the diluted solution cools, attempt to induce crystallization at a temperature above where it oils out. This can be done by scratching the inside of the flask with a glass rod or adding a seed crystal.[16]
-
Lower the Solvent Boiling Point: If oiling out persists, the chosen solvent is likely unsuitable. Select a new solvent with a lower boiling point.[16]
-
Use a Mixed Solvent System: A mixed solvent system can lower the temperature at which saturation occurs, potentially bringing it below the oiling-out temperature.[16]
Q: No crystals are forming, even after cooling the solution in an ice bath. What's wrong?
A: The most common cause for the failure of crystals to form is that the solution is not supersaturated, which usually means too much solvent was added.[12][16][22]
Troubleshooting Steps:
-
Reduce Solvent Volume: Reheat the solution and boil off a portion of the solvent to increase the solute concentration.[18][23] Allow the solution to cool again.
-
Induce Crystallization: If the solution is supersaturated but still fails to crystallize, nucleation may need to be initiated.[12]
-
Scratching: Vigorously scratch the inside surface of the flask at the meniscus with a glass rod.[23] This creates microscopic scratches on the glass that can serve as nucleation sites.[24]
-
Seeding: Add a "seed crystal"—a tiny speck of the crude or pure solid—to the cooled solution.[12][23] The seed crystal acts as a template for crystal growth.
-
-
Use a Lower Temperature Bath: For stubborn cases, using a salt-ice bath (approx. -10 °C) or a freezer can further decrease solubility and promote crystallization.[15][24]
Q: My recrystallization yield is very low. How can I improve it?
A: A low yield indicates that a significant portion of your product was lost during the process. While 100% recovery is impossible due to the compound's finite solubility in the cold solvent, certain steps can maximize the yield.[12][13]
Common Causes and Solutions:
-
Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution will result in a large amount of the product remaining in the mother liquor upon cooling.[12][13][18] Solution: Use the minimum volume of boiling solvent necessary.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel. Solution: Use a pre-heated funnel and filter the hot solution as quickly as possible.[20]
-
Incomplete Cooling: Failing to cool the solution sufficiently before filtration leaves a substantial amount of product dissolved. Solution: Allow the flask to cool to room temperature undisturbed, then chill it in an ice bath for at least 15-20 minutes.[20]
-
Improper Washing: Washing the collected crystals with room-temperature or warm solvent, or using too much wash solvent, will redissolve some of the product.[7][12] Solution: Wash the crystals with a minimal amount of ice-cold solvent.[7]
Q: The crystals formed very quickly as soon as I removed the flask from the heat. Why is this a problem and how can I fix it?
A: Rapid crystallization, or "crashing out," is undesirable because impurities present in the solution can become trapped within the rapidly forming crystal lattice, leading to a less pure final product.[9][20] Ideal crystal growth is a slow, methodical process that allows for the selective inclusion of the desired molecules.[9]
Solution: This issue typically arises when the solution is too concentrated. To fix this, place the flask back on the heat source, re-dissolve the solid, and add a small amount of extra hot solvent (e.g., 1-2 mL).[18] This slightly decreases the supersaturation level, which will slow down the rate of crystal formation as the solution cools.[18] Insulating the flask can also promote slower cooling.[18]
Q: The purified crystals are still impure and have a wide melting point range. What happened?
A: This indicates that the purification was not effective. The most likely causes are:
-
Rapid Crystallization: As discussed above, fast crystal growth traps impurities.[20] Slow cooling is crucial for purity.
-
Ineffective Solvent: The chosen solvent may not be good at discriminating between the aromatic diol and a key impurity. Both may have similar solubility profiles and co-crystallize. Solution: Experiment with different solvents or solvent systems.[19]
-
Oiling Out: If the compound oiled out and then solidified, the resulting solid is often an impure, amorphous glass rather than a pure crystal lattice.[18]
Q: I suspect I am observing polymorphism. How does this affect my results?
A: Polymorphism is the ability of a compound to crystallize into different solid-state structures, or polymorphs.[25][26] These different forms can have distinct physical properties, including melting point, solubility, and stability, even though the chemical composition is identical.[26] The formation of a specific polymorph can be influenced by crystallization conditions such as the solvent used, cooling rate, and temperature.[26]
If you observe different crystal habits (e.g., needles vs. plates) or inconsistent melting points across different batches, you may be isolating different polymorphs. This is particularly relevant in pharmaceutical development, where a specific, stable polymorph is required.[27] Characterization techniques like X-ray diffraction (XRD) are necessary to identify and differentiate polymorphs.
Section 3: Standard Operating Protocol (SOP)
Protocol: Single-Solvent Recrystallization of an Aromatic Diol
-
Solvent Selection: Based on solubility tests, select a suitable solvent in which the aromatic diol is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude aromatic diol in an Erlenmeyer flask. Add a boiling chip or magnetic stir bar. Add the minimum amount of hot, near-boiling solvent required to completely dissolve the solid.[5][7][12] Add the solvent in small portions, allowing the solution to return to a boil between additions.
-
Decolorization (Optional): If the solution is colored, remove it from the heat source and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them. Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[7] Slow cooling is critical for the formation of large, pure crystals.[9] Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.[20]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[28]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing soluble impurities.[4][7]
-
Drying: Allow the crystals to dry on the filter by pulling air through them for several minutes.[4] Then, transfer the crystals to a watch glass to air dry completely or dry in a vacuum oven.
Section 4: Key Data & Visualizations
Data Presentation
Table 1: Properties of Common Solvents for Recrystallization of Aromatic Diols
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | Very High | Good for highly polar diols. High boiling point can be a drawback.[17][29] |
| Ethanol | 78 | High | Excellent general-purpose solvent for many organic compounds, including aromatic ones.[29] |
| Acetone | 56 | High | A strong solvent, but its low boiling point can limit the solubility difference between hot and cold.[29] |
| Toluene | 111 | Low | Often used for less polar diols or in specific industrial processes (e.g., for Bisphenol A).[2][30] |
| Ethyl Acetate | 77 | Medium | A good solvent with a convenient boiling point.[29] |
| Hexane | 69 | Very Low | Typically used as the "poor" solvent in a mixed-solvent system with a more polar solvent.[17] |
Experimental Workflows
Caption: Workflow for selecting a suitable recrystallization solvent.
Caption: Troubleshooting flowchart for when a compound "oils out".
Section 5: References
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
EBSCO. Recrystallization (chemistry) | Research Starters. [Link]
-
University of California, Irvine. Recrystallization. [Link]
-
University of York. Problems with Recrystallisations. [Link]
-
Google Patents. (1984). Recrystallization of bisphenol A by azeotropically drying the solvent.
-
University of Anbar. Recrystallization. [Link]
-
European Patent Office. (1984). Purification of bisphenol-A.
-
European Patent Office. (1987). Recrystallization of bisphenol a by azeotropically drying the solvent.
-
California State University, Fullerton. Recrystallization1. [Link]
-
Jack Westin. Recrystallization - Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Google Patents. (1995). Recrystallization Method Of Bisphenol A.
-
ACS Publications. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). [Link]
-
University of Wisconsin-Madison. Recrystallization. [Link]
-
European Patent Office. (1995). Process for purifying a bisphenol.
-
University of California, Berkeley. Recrystallization-1.pdf. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
Wellesley College. Recrystallization. [Link]
-
Quora. (2017). What is the best solvent for recrystallization?. [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
Chemistry LibreTexts. (2025). 3.5: Inducing Recrystallization. [Link]
-
University of Sherbrooke. Guide for crystallization. [Link]
-
Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. [Link]
-
Scribd. Solvent Selection for Crystallization. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Chemistry LibreTexts. (2022). 3.5E: Initiating Crystallization. [Link]
-
University of Colorado Boulder. Crystallization. [Link]
-
YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. [Link]
-
Chemical Education Xchange. Inducing Crystallization by Nucleation. [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. [Link]
-
Wikipedia. Hydroquinone. [Link]
-
YouTube. (2022). Exploring Polymorphism, Cocrystallization and Mixed Crystallization. [Link]
-
ResearchGate. (2009). Polymorphism in molecular crystals. [Link]
-
Springer. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. [Link]
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- 27. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 30. US4638102A - Recrystallization of bisphenol A by azeotropically drying the solvent - Google Patents [patents.google.com]
Technical Support Center: Purification of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol
Welcome to the technical support center for the purification of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on selecting the optimal solvent systems for the purification of this compound. Here, we address common questions and troubleshooting scenarios encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence solvent selection for its purification?
A1: The molecular structure of this compound dictates its solubility and chromatographic behavior. Key features include:
-
Aromatic Rings: The two phenyl rings contribute to a nonpolar character, suggesting solubility in aromatic solvents.
-
Disulfide Bridge (-S-S-): This functional group is relatively nonpolar and can participate in specific interactions. It is also susceptible to cleavage under certain reductive or oxidative conditions.[1]
-
Hydroxymethyl Groups (-CH2OH): The two primary alcohol functionalities are polar and capable of hydrogen bonding. These groups significantly enhance the compound's polarity and its solubility in polar solvents compared to analogous compounds without them.[1]
Therefore, the molecule possesses a balance of polar and nonpolar characteristics, making the choice of solvent crucial for effective purification.
Q2: What are the most common impurities I should be aware of when purifying this compound?
A2: The nature of impurities largely depends on the synthetic route employed. A common synthesis involves the oxidation of 4-mercapto-(4,1-phenylene)dimethanol.[1] Potential impurities include:
-
Unreacted Starting Material: 4-mercapto-(4,1-phenylene)dimethanol, a thiol, is a likely impurity.
-
Over-oxidation Products: The disulfide can be further oxidized to form thiosulfinates, thiosulfonates, and ultimately sulfonic acids, especially if strong oxidizing agents are used or reaction conditions are not carefully controlled.
-
Byproducts from Side Reactions: Depending on the specific reagents and conditions, other side products may form.
Identifying the impurities present in your crude material, for instance by Thin Layer Chromatography (TLC), is a critical first step in designing a purification strategy.
Troubleshooting Guides
Recrystallization
Q3: I am struggling to find a suitable single solvent for the recrystallization of my compound. What should I do?
A3: It is common for a single solvent to not meet the ideal criteria for recrystallization (high solubility when hot, low solubility when cold).[2][3] In such cases, a mixed solvent system is often effective. The principle is to use a pair of miscible solvents, one in which the compound is soluble (the "solvent") and another in which it is sparingly soluble (the "anti-solvent").[4]
Recommended Solvent Systems to Screen for Recrystallization:
| Solvent System | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol. Water can be added as an anti-solvent to induce crystallization upon cooling. |
| Methanol/Water | Similar to ethanol/water, this is a good choice for polar compounds. |
| Acetone/Hexane | Acetone is a polar solvent that should dissolve the compound, while hexane is a nonpolar anti-solvent. |
| Ethyl Acetate/Hexane | A commonly used system that balances polarity. |
| Dichloromethane/Hexane | Dichloromethane is a good solvent for many organic compounds, with hexane acting as the anti-solvent. |
Experimental Protocol: Small-Scale Solvent Screening for Recrystallization
-
Place a small amount (10-20 mg) of your crude this compound in a small test tube.
-
Add a few drops of the primary solvent (e.g., ethanol) and gently heat to dissolve the solid.
-
Once dissolved, add the anti-solvent (e.g., water) dropwise until the solution becomes slightly turbid.
-
Add a few more drops of the primary solvent until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to observe crystal formation.[5]
This systematic approach will help you identify the optimal solvent ratio for your recrystallization.
Column Chromatography
Q4: My compound is streaking on the TLC plate during solvent system screening for column chromatography. What does this indicate and how can I fix it?
A4: Streaking on a TLC plate often suggests that the compound is either too polar for the chosen stationary phase (typically silica gel) or that it is interacting with acidic sites on the silica. Given the presence of two alcohol groups, this is a common issue.
Troubleshooting Streaking in TLC and Column Chromatography:
-
Increase Solvent Polarity: A more polar mobile phase can help to move the compound more effectively along the stationary phase, reducing streaking. For instance, if you are using a hexane/ethyl acetate mixture, gradually increase the proportion of ethyl acetate.[6]
-
Add a Polar Modifier: Adding a small amount (0.5-2%) of a highly polar solvent like methanol to your eluent can significantly improve the peak shape of polar compounds.
-
Neutralize the Stationary Phase: If you suspect interaction with acidic silica, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system to neutralize these sites.
Diagram: Logic for Selecting a Column Chromatography Solvent System
Caption: A workflow for optimizing the mobile phase for column chromatography.
Q5: I have a limited amount of crude product. What is the most efficient way to purify it by column chromatography?
A5: For small-scale purification, flash column chromatography is the preferred method as it is faster and generally provides better separation than gravity chromatography.[6]
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 8:2 hexane/ethyl acetate). Pour the slurry into the column and allow it to pack under positive pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. If solubility is an issue, you can perform a "dry loading" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.[7]
-
Elution: Start with the less polar solvent system determined from your TLC analysis. Collect fractions and monitor their composition by TLC.
-
Gradient Elution: If your impurities are significantly less polar than your product, you can start with a less polar eluent to wash them off the column first. Then, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your desired compound. This technique, known as gradient elution, can improve separation efficiency and save time.[8]
Washing
Q6: Can I purify my compound by simply washing the crude solid?
A6: Washing can be an effective preliminary purification step, especially if the impurities have significantly different solubility profiles from your product.
-
Washing with a Nonpolar Solvent: If your crude product contains nonpolar impurities, washing the solid with a nonpolar solvent like hexane or diethyl ether could be beneficial. Your target molecule, with its polar alcohol groups, should have limited solubility in these solvents.
-
Washing with a Polar Solvent: Conversely, if your product is contaminated with highly polar impurities, a wash with a small amount of a cold, polar solvent in which your product has low solubility might be effective.
Always test the solubility of your compound in the chosen wash solvent at the intended temperature to avoid significant product loss.
Summary of Recommended Solvents
| Purification Method | Recommended Solvents/Systems | Rationale & Key Considerations |
| Recrystallization | Ethanol/Water, Methanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane | Utilizes a solvent/anti-solvent approach to achieve good crystal formation. The choice depends on the specific impurity profile. |
| Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol | A gradient of increasing polarity is often effective. Modifiers like methanol or triethylamine can be added to improve peak shape. |
| Washing | Hexane, Diethyl Ether, Cold Ethanol | Useful for removing impurities with significantly different polarities from the target compound. |
References
-
Separation of Ionic Organosulfur Compounds by Ion Chromatography | Journal of Chromatographic Science | Oxford Academic. (n.d.). Retrieved January 14, 2026, from [Link]
-
Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 14, 2026, from [Link]
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 14, 2026, from [Link]
-
How can I do column chromatography if the product has poor solubility in solvent? (2015, April 8). Retrieved January 14, 2026, from [Link]
-
How To Choose Solvent System For Column Chromatography? - Chemistry For Everyone. (2024, January 16). Retrieved January 14, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved January 14, 2026, from [Link]
-
What is the best solvent for recrystallization? - Quora. (2017, February 16). Retrieved January 14, 2026, from [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2020, February 19). Retrieved January 14, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 14, 2026, from [Link]
-
Synthesis and biological properties of alkyl diaryl disulfides derivatives - Sciforum. (2017, November 21). Retrieved January 14, 2026, from [Link]
-
4-hydroxythiophenol, 637-89-8 - The Good Scents Company. (n.d.). Retrieved January 14, 2026, from [Link]
-
Disulfide synthesis by S-S coupling - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]
-
Solubility Determination and Modeling for 4,4′-Dihydroxydiphenyl Sulfone in Mixed Solvents of (Acetone, Ethyl Acetate, or Acetonitrile) + Methanol and Acetone + Ethanol from (278.15 to 313.15) K | Request PDF - ResearchGate. (2019, August 9). Retrieved January 14, 2026, from [Link]
-
Solvent Miscibility Table. (n.d.). Retrieved January 14, 2026, from [Link]
-
Vapourtec-Solvent-Miscibility-Table.pdf. (n.d.). Retrieved January 14, 2026, from [Link]
-
Solvent Physical Properties. (n.d.). Retrieved January 14, 2026, from [Link]
-
Solubility Measurement and Recrystallization Process Design for 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane (AF4) Purification - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Oxidation of C4-hydroxyphenyl 1,4-dihydropyridines in dimethylsulfoxide and its reactivity towards alkylperoxyl radicals in aqueous medium - PubMed. (2007, June 15). Retrieved January 14, 2026, from [Link]
-
What the best solvent can be used to recrystallize p-phenylenediamine ? | ResearchGate. (2016, January 5). Retrieved January 14, 2026, from [Link]
-
Selective Plasmon-Induced Oxidation of 4-Aminothiophenol on Silver Nanoparticles - PNNL. (2023, August 25). Retrieved January 14, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-巯基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
managing impurities in the synthesis of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol
Welcome to the technical support guide for the synthesis of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on the identification, management, and prevention of impurities. Our goal is to provide practical, field-proven insights to ensure the integrity and purity of your final product.
Introduction
This compound is a valuable symmetrical disulfide building block. Its structure, featuring two primary alcohol functionalities and a redox-active disulfide bond, makes it a key precursor in polymer chemistry and for the development of dynamic cross-linked networks and coordination polymers.[1] The purity of this compound is paramount, as even minor impurities can significantly impact the kinetics, structural integrity, and final properties of downstream applications. This guide addresses the most common issues encountered during its synthesis via the oxidative coupling of 4-(hydroxymethyl)benzenethiol.
Troubleshooting Guide: Impurity Management
This section is structured in a question-and-answer format to directly address specific experimental observations and provide actionable solutions.
Question 1: My final product has a persistent, unpleasant odor, similar to the starting thiol, and its melting point is broad and lower than expected. What is the likely cause?
Answer:
This is a classic sign of contamination with unreacted 4-(hydroxymethyl)benzenethiol . The thiol starting material has a potent, foul odor, and its presence as an impurity will depress and broaden the melting point of the final product.
Causality: This impurity arises from incomplete oxidation. The conversion of a thiol to a disulfide is a redox reaction that can be sensitive to the choice of oxidant, reaction time, temperature, and stoichiometry.[2][3] If the oxidizing conditions are insufficient, a portion of the starting material will remain.
Troubleshooting & Prevention:
-
Reaction Monitoring: The most effective preventative measure is rigorous reaction monitoring. Use Thin-Layer Chromatography (TLC) to track the disappearance of the starting material. A potassium permanganate (KMnO₄) stain is particularly effective, as it will readily react with and visualize the thiol (appearing as a yellow spot on a purple background), while the disulfide product is typically inert to this stain.
-
Optimize Oxidizing Conditions: If incomplete conversion is a recurring issue, reconsider your oxidative system. While seemingly simple, air oxidation can be slow and inefficient. Mild and controlled oxidants such as dimethyl sulfoxide (DMSO) at elevated temperatures, or catalytic iodine (I₂) with hydrogen peroxide (H₂O₂), often provide more reliable and complete conversion.[1][4]
-
Purification Protocol - Basic Wash: Unreacted thiol can be effectively removed by exploiting its acidic nature (pKa ≈ 6-7). A post-reaction wash of the organic layer with a dilute, mild aqueous base (e.g., 1-2% aqueous sodium bicarbonate or sodium carbonate) will deprotonate the thiol to its thiolate form, rendering it water-soluble and allowing for its extraction from the organic phase. Follow this with a brine wash to remove residual base and water.
Question 2: My mass spectrometry results show peaks corresponding to M+16 and M+32, and the ¹H NMR spectrum has broadened aromatic signals. What impurities do these suggest?
Answer:
These observations strongly indicate the presence of over-oxidation products . The sulfur atom in both the starting thiol and the disulfide product is susceptible to further oxidation, leading to a cascade of highly polar impurities.
-
M+16: Corresponds to the formation of a thiosulfinate (R-S(O)-S-R).
-
M+32 and higher: Suggests the presence of species like sulfinic acids (R-SO₂H) and sulfonic acids (R-SO₃H), which are formed by the cleavage and extensive oxidation of the sulfur linkage.[5]
Causality: Over-oxidation occurs when the oxidant is too harsh or is used in excess. Strong, non-selective oxidants (e.g., KMnO₄, nitric acid) or uncontrolled reactions with agents like hydrogen peroxide can easily push the oxidation past the desired disulfide state.[5] These acidic byproducts can also catalyze other side reactions and complicate purification.
Troubleshooting & Prevention:
-
Controlled Oxidation: Employ oxidants with a high degree of chemoselectivity for the thiol-to-disulfide conversion.[6] Using DMSO as both the solvent and oxidant at a controlled temperature (e.g., 80°C) is a scalable method that minimizes over-oxidation.[1]
-
Stoichiometric Control: When using reagents like H₂O₂, ensure precise stoichiometric control (typically just over 0.5 equivalents for 1 equivalent of thiol) and maintain a controlled temperature, adding the oxidant slowly to prevent exothermic spikes.
-
Purification Protocol - Chromatography: Over-oxidation products are significantly more polar than the desired disulfide. They can be effectively removed using silica gel column chromatography. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will allow the desired product to elute first, while the highly polar impurities remain strongly adsorbed to the silica.
Question 3: My final product appears pure by ¹H NMR, but elemental analysis shows a discrepancy, and the yield is unexpectedly low. What could be an overlooked impurity?
Answer:
A common yet often overlooked issue is the presence of residual, high-boiling point solvents, particularly dimethyl sulfoxide (DMSO) if it was used as the oxidant or solvent.[1]
Causality: DMSO has a high boiling point (189 °C) and can be difficult to remove completely under standard vacuum conditions. It is also hygroscopic and can retain water. While it has a distinct singlet in ¹H NMR (at ~2.54 ppm), it can sometimes be mistaken for other solvent peaks or be broadened and lost in the baseline if present in small amounts. Its presence adds mass to the final product, leading to inaccurate yield calculations and failed elemental analysis.
Troubleshooting & Prevention:
-
Azeotropic Removal: If DMSO was used, after the aqueous workup, the product can be redissolved in a solvent like toluene and concentrated on a rotary evaporator multiple times. Toluene forms a low-boiling azeotrope with residual DMSO, aiding its removal.
-
Lyophilization (Freeze-Drying): For stubborn solvent retention, dissolving the product in a suitable solvent with a relatively high freezing point (like 1,4-dioxane) and then freeze-drying can be an effective, albeit slower, method for removing trapped volatiles.
-
Purification Protocol - Recrystallization: The most robust method for removing DMSO and other soluble impurities is recrystallization from a solvent system in which DMSO is soluble but the desired product has limited solubility at lower temperatures (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures).
Frequently Asked Questions (FAQs)
-
Q: What are the best practices for storing the 4-(hydroxymethyl)benzenethiol starting material?
-
A: Thiols are readily oxidized by atmospheric oxygen.[3] The starting material should be stored under an inert atmosphere (nitrogen or argon), tightly sealed, and refrigerated to minimize air oxidation into the disulfide dimer, which would appear as a product impurity from the start.
-
-
Q: How can I best monitor the reaction to avoid incomplete conversion or over-oxidation?
-
A: Thin-Layer Chromatography (TLC) is indispensable. Develop a TLC system (e.g., 3:1 Hexane:Ethyl Acetate) where the starting thiol and the disulfide product have distinct Rf values. Co-spot the reaction mixture with the starting material. The reaction is complete when the starting material spot is no longer visible by UV light and/or a permanganate stain.
-
-
Q: What is the most reliable method for achieving high purity on a large scale?
-
A: For multi-gram scales, recrystallization is the most efficient and scalable purification method. After an initial workup including a mild basic wash to remove any unreacted thiol, recrystallizing the crude product from a suitable solvent like ethanol or an ethyl acetate/heptane system will effectively remove most common impurities.
-
-
Q: Are there any specific analytical techniques recommended for final purity assessment?
-
A: A combination of techniques provides the most complete picture.
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any proton- or carbon-containing impurities.
-
LC-MS: To confirm the molecular weight and detect trace-level impurities that may not be visible by NMR.
-
HPLC with a UV detector: The gold standard for quantifying purity. An isocratic or gradient method can be developed to separate the main compound from all related impurities.
-
-
Visualizations & Data
Logical Workflow for Troubleshooting
This diagram outlines the decision-making process when encountering common issues during the synthesis.
Caption: Troubleshooting logic for common synthesis issues.
Reaction Pathway and Impurity Formation
This diagram illustrates the desired reaction and the pathways to common impurities.
Caption: Synthetic route and common impurity pathways.
Summary of Common Impurities
| Impurity Name | Structure Type | Typical Analytical Signature | Recommended Removal Method |
| 4-(hydroxymethyl)benzenethiol | R-SH | Foul odor; Unique -SH proton in ¹H NMR; Depressed melting point. | Aqueous basic wash (e.g., NaHCO₃ solution). |
| Thiosulfinates | R-S(O)-S-R | M+16 peak in mass spectrometry. | Silica gel column chromatography. |
| Sulfonic Acids | R-SO₃H | M+48 (from thiol) peak in MS; Highly polar, often remains at baseline in TLC. | Silica gel column chromatography. |
| Dimethyl Sulfoxide (DMSO) | CH₃S(O)CH₃ | Singlet at ~2.54 ppm in ¹H NMR; High boiling point. | Recrystallization from a non-DMSO solvent; Azeotropic removal with toluene. |
Appendices: Key Protocols
Appendix A: Protocol for Reaction Monitoring by TLC
-
Plate: Silica gel 60 F₂₅₄.
-
Eluent: 3:1 Hexane:Ethyl Acetate (adjust ratio as needed for optimal separation).
-
Procedure: On a single TLC plate, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Visualization:
-
First, view under UV light (254 nm). The aromatic rings will show as dark spots.
-
Next, dip the plate in a potassium permanganate (KMnO₄) stain. The starting thiol will appear as a yellow spot against the purple background almost immediately. The disulfide product will not react.
-
-
Completion Criteria: The reaction is complete when the starting material spot is absent from the reaction mixture lane.
Appendix B: Protocol for Purification by Recrystallization
-
Solvent Selection: Ethanol is a good first choice. The crude product should be sparingly soluble at room temperature but fully soluble at the solvent's boiling point.
-
Procedure:
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through a short plug of celite to remove it.
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystal formation appears to cease, cool the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold ethanol.
-
Dry the purified crystals under high vacuum.
-
References
-
Naik, D. B., Dey, G. R., Kishore, K., & Moorthy, P. N. (1994). One electron oxidation of 4-methyl thiophenol. (Conference Paper). ETDEWEB - OSTI.GOV. [Link]
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. [Link]
-
Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved from [Link]
-
OpenStax. (2023). 18.7 Thiols and Sulfides. In Organic Chemistry. Retrieved from [Link]
-
Chen, W., et al. (2020). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Thiophenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]
-
Riahi, S., et al. (2024). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Biological and Molecular Chemistry. [Link]
-
Lambert, T. H., et al. (2022). Oxidation of Thiols to Disulfides using an Environmentally Benign Oxoammonium Salt. ODU Digital Commons. [Link]
-
YouTube. (2019). 03.03 Oxidation Reactions of Thiols. [Link]
Sources
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- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophenol - Wikipedia [en.wikipedia.org]
- 4. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. digitalcommons.odu.edu [digitalcommons.odu.edu]
Validation & Comparative
comparative analysis of disulfide vs. thioether linkages in polymers
An In-Depth Comparative Analysis of Disulfide vs. Thioether Linkages in Polymers: A Guide for Researchers and Drug Development Professionals
In the realm of polymer chemistry and advanced biomaterials, the choice of linkage can profoundly influence the functionality, stability, and responsiveness of a macromolecule. Among the various covalent bonds utilized, disulfide and thioether linkages stand out for their unique and often contrasting properties. This guide provides a comprehensive comparative analysis of these two sulfur-containing linkages, offering insights into their chemical behavior, synthesis, and applications, particularly in the context of drug delivery and stimuli-responsive materials. By understanding the fundamental differences and leveraging supporting experimental data, researchers can make more informed decisions in the design and fabrication of next-generation polymers.
Fundamental Chemical Differences and their Implications
Disulfide bonds (-S-S-) are covalent linkages formed by the oxidation of two thiol groups (-SH).[1] They are characterized by a bond dissociation energy of approximately 60 kcal/mol, making them relatively stable under physiological conditions yet susceptible to cleavage in response to specific stimuli.[2] This inherent redox sensitivity is a key feature that is widely exploited in the design of "smart" polymers.[3]
In contrast, thioether linkages (-S-), also known as sulfides, are generally more stable and less prone to cleavage under physiological conditions. Their formation, often through reactions like thiol-ene or thiol-epoxy "click" chemistry, results in a robust bond that is not readily susceptible to redox-mediated degradation.[4][5] However, thioether-containing polymers can be designed to be responsive to reactive oxygen species (ROS), undergoing a phase transition from hydrophobic to hydrophilic upon oxidation, which can trigger the release of an encapsulated payload.[6][7]
The choice between a disulfide and a thioether linkage, therefore, dictates the fundamental behavior of the resulting polymer, particularly its stability and responsiveness to the biological milieu.
Comparative Analysis of Key Properties
To facilitate a direct comparison, the following table summarizes the key characteristics of disulfide and thioether linkages in polymers:
| Feature | Disulfide Linkage | Thioether Linkage |
| Chemical Structure | -S-S- | -S- |
| Bond Energy | ~60 kcal/mol[2] | Generally higher than disulfide |
| Stability | Stable in oxidizing environments (e.g., blood plasma); labile in reducing environments (e.g., intracellular).[1] | Generally stable under physiological conditions; can be oxidized by strong ROS.[6][7] |
| Stimuli-Responsiveness | Highly responsive to reducing agents like glutathione (GSH) and dithiothreitol (DTT).[3][8] | Responsive to reactive oxygen species (ROS) like hydrogen peroxide (H2O2).[6][7][9] |
| Cleavage Mechanism | Thiol-disulfide exchange reaction.[10] | Oxidation to sulfoxide or sulfone.[6] |
| Primary Application | Redox-responsive drug delivery, self-healing materials.[11][12] | Stable polymer backbones, ROS-responsive drug delivery, biocompatible materials.[7][13] |
| Biocompatibility | Generally considered biocompatible as they are found in native proteins.[14] | Generally considered biocompatible.[15] |
Stimuli-Responsiveness: A Tale of Two Linkages
The differential stability of disulfide and thioether bonds in various biological environments is the cornerstone of their application in smart drug delivery systems.[11][16]
The Redox-Switch of Disulfide Bonds
Disulfide bonds are renowned for their ability to act as "redox switches." The extracellular environment, such as the bloodstream, is relatively oxidizing, which helps maintain the integrity of disulfide linkages.[1] However, upon cellular internalization, a drug delivery system encounters a highly reducing environment due to the high concentration of intracellular glutathione (GSH), a tripeptide thiol.[1][16] This significant difference in redox potential triggers the cleavage of the disulfide bonds via a thiol-disulfide exchange reaction, leading to the disassembly of the polymer carrier and the release of the encapsulated therapeutic agent.[8][10]
Caption: Redox-responsive cleavage of a disulfide linkage in the intracellular environment.
The Oxidative Transformation of Thioether Bonds
While thioether linkages are generally stable, they can be engineered to respond to elevated levels of reactive oxygen species (ROS), which are often associated with inflammatory sites or tumor microenvironments.[6][7] The thioether moiety can be oxidized to a more hydrophilic sulfoxide or sulfone.[6] This change in polarity can induce a hydrophobic-to-hydrophilic transition in the polymer, leading to the destabilization of nanoparticles or hydrogels and subsequent drug release.[7][9]
Caption: Oxidation of a thioether linkage leading to a change in polymer polarity.
Synthesis Methodologies: Building the Polymeric Architecture
The incorporation of disulfide and thioether linkages into polymers can be achieved through various synthetic strategies, including chain-growth and step-growth polymerizations, as well as post-polymerization modifications.[14]
Synthesis of Disulfide-Containing Polymers
Disulfide bonds can be introduced into the polymer backbone, as side chains, or as cross-linkers.[8] Common methods include:
-
Ring-Opening Polymerization (ROP): Cyclic monomers containing disulfide bonds can be polymerized to yield linear polymers with disulfide linkages in the backbone.[17]
-
Oxidative Polymerization of Dithiols: The oxidation of dithiol monomers can lead to the formation of poly(disulfide)s.[14]
-
Polycondensation: Reaction of diacyl chlorides with cystamine dihydrochloride can produce linear disulfide-containing polyamides.[18]
-
Thiol-Disulfide Exchange: Pre-formed polymers with pendant thiol groups can be cross-linked through thiol-disulfide exchange reactions.[19]
This protocol is adapted from the Schotten-Bauman reaction method for synthesizing a linear polymer with disulfide cross-links.[18]
-
Dissolve Cystamine Dihydrochloride: Dissolve 0.677 g (0.003 mol) of cystamine dihydrochloride in 50 mL of 0.2 M NaOH solution in a beaker.
-
Prepare Adipoyl Chloride Solution: In a separate flask, prepare a solution of 0.549 g (0.003 mol) of adipoyl chloride in 25 mL of dichloromethane (DCM).
-
Interfacial Polymerization: Add the adipoyl chloride solution dropwise to the cystamine dihydrochloride solution while stirring vigorously at room temperature.
-
Polymer Precipitation: Continue stirring for 2 hours. The polymer will precipitate at the interface of the two immiscible liquids.
-
Isolation and Purification: Collect the polymer by filtration, wash thoroughly with distilled water and methanol to remove unreacted monomers and salts.
-
Drying: Dry the polymer under vacuum at 40°C overnight.
Caption: A generalized workflow for the synthesis of disulfide or thioether-linked polymers.
Synthesis of Thioether-Containing Polymers
Thioether linkages are often incorporated using "click" chemistry reactions due to their high efficiency and mild reaction conditions.[4]
-
Thiol-Ene "Click" Reaction: The radical-mediated or base-catalyzed addition of a thiol to a double bond is a highly efficient method for creating thioether linkages.[5][15]
-
Thiol-Epoxy "Click" Reaction: The base-catalyzed ring-opening of an epoxide by a thiol yields a β-hydroxy thioether.[4] This method is highly regioselective and proceeds under ambient conditions.[4]
-
Polycondensation: Poly(thioether ether)s can be synthesized through the addition polymerization of diallyl ether and dithiols.[20]
This protocol describes the synthesis of a linear poly(β-hydroxy thioether) using an A2/B2 monomer system.[4]
-
Monomer Preparation: In a vial, mix equimolar amounts of a diglycidyl ether monomer (e.g., bisphenol A diglycidyl ether) and a dithiol monomer (e.g., 1,4-butanedithiol).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., triethylamine, 1 mol% relative to the functional groups) to the monomer mixture.
-
Polymerization: Stir the mixture at room temperature. The polymerization is typically complete within a few hours, as indicated by a significant increase in viscosity.
-
Isolation: If necessary, dissolve the polymer in a suitable solvent (e.g., THF) and precipitate it in a non-solvent (e.g., methanol) to remove any unreacted monomers and catalyst.
-
Drying: Dry the purified polymer under vacuum.
Applications in Drug Delivery and Biomaterials
The distinct properties of disulfide and thioether linkages have led to their widespread use in various biomedical applications, particularly in the field of drug delivery.[7][11]
Disulfide-Linked Polymers for Targeted Drug Delivery
The redox-responsive nature of disulfide bonds makes them ideal for creating drug delivery systems that can selectively release their payload in the reducing environment of cancer cells.[8][16] These systems can take the form of micelles, nanoparticles, nanogels, or polymer-drug conjugates.[11][12] The disulfide linker can be used to attach a drug to a polymer backbone, encapsulate a drug within a cross-linked nanocarrier, or link a hydrophilic shell (like PEG) to a hydrophobic core.[16][21] Upon entering a cancer cell, the high concentration of GSH cleaves the disulfide bonds, triggering the release of the drug directly at the site of action, which can enhance therapeutic efficacy and reduce systemic toxicity.[8][16]
Caption: Targeted drug delivery using a disulfide-linked nanocarrier.
Thioether-Linked Polymers as Stable Scaffolds and ROS-Responsive Systems
The stability of thioether linkages makes them suitable for creating robust and biocompatible polymer scaffolds for tissue engineering and other biomedical applications.[5] Poly(thioether-ester)s, for instance, have shown promise as biodegradable and biocompatible materials.[15]
Furthermore, the ability of thioethers to respond to ROS has been harnessed to develop drug delivery systems for diseases associated with oxidative stress, such as inflammation and cancer.[6][7] Amphiphilic block copolymers containing a hydrophobic poly(propylene sulfide) block can self-assemble into micelles or polymersomes that are destabilized in the presence of ROS, leading to the release of their cargo.[9]
Conclusion
The choice between disulfide and thioether linkages in polymer design is a critical decision that significantly impacts the material's properties and potential applications. Disulfide bonds offer a dynamic and reversible linkage that is highly sensitive to the redox environment, making them exceptionally well-suited for targeted intracellular drug delivery. In contrast, thioether linkages provide a more stable and robust connection, ideal for creating durable biomaterials, but can also be engineered to be responsive to oxidative stress. A thorough understanding of the synthesis, stability, and reactivity of these linkages is paramount for the rational design of advanced polymers for a wide range of biomedical applications.
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A Comparative Guide to the Structural Validation of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of methodologies for the structural validation of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol, a symmetric aromatic disulfide with potential applications in polymer chemistry and ligand synthesis.[1] While a published single-crystal X-ray structure for this specific molecule is not publicly available, this guide will utilize data from a closely related aromatic disulfide, dibenzoyl disulfide, to illustrate the principles of crystallographic validation and objectively compare this "gold standard" technique with other powerful analytical methods.
The Central Role of Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute structure of a molecule.[2] By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, we can derive precise atomic coordinates, bond lengths, and bond angles.[3] This technique provides an unparalleled level of detail, revealing the molecule's conformation and intermolecular interactions within the crystal lattice.[2][3]
Experimental Workflow: A Step-by-Step Rationale
The journey from a powdered sample to a fully validated crystal structure is a multi-step process, where each stage is critical for the final quality of the data.
Caption: Figure 1: A generalized workflow for determining a small molecule's structure using single-crystal X-ray crystallography.
1. Synthesis and Purification: The starting material, this compound, must be of high purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
2. Crystallization: This is often the most challenging and empirical step. The goal is to slowly bring a supersaturated solution of the compound to a state of lower solubility, encouraging the molecules to pack in a highly ordered, repeating lattice. Common techniques include slow evaporation of a solvent, vapor diffusion of an anti-solvent, or cooling. The choice of solvent is critical; for our target molecule, polar solvents capable of hydrogen bonding with the hydroxymethyl groups would be a logical starting point.
3. Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in each dimension, free of cracks and defects, is selected under a microscope and mounted on a goniometer head.
4. Data Collection: The mounted crystal is placed in a diffractometer and cooled, usually to 100 K, to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam and rotated. A detector collects the diffraction pattern, which consists of thousands of reflections of varying intensities.
5. Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using computational methods to generate an initial electron density map. From this map, an initial molecular model is built and then refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
Case Study: Crystallographic Data for Dibenzoyl Disulfide
As a proxy for our target molecule, the crystallographic data for dibenzoyl disulfide provides a concrete example of the parameters obtained from a successful X-ray diffraction experiment.[4]
| Parameter | Dibenzoyl Disulfide |
| Chemical Formula | C₁₄H₁₀O₂S₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.356(1) |
| b (Å) | 12.071(1) |
| c (Å) | 9.071(2) |
| β (°) | 107.15(1) |
| Volume (ų) | 1292(3) |
| Z | 4 |
| S-S Bond Length (Å) | 2.021(1) |
| C-S-S-C Dihedral Angle (°) | 80.8 |
| R-factor | 0.036 |
| Table 1: Key crystallographic data for dibenzoyl disulfide, a related aromatic disulfide.[4] Data like these provide unequivocal proof of molecular structure. For this compound, we would expect to see similar S-S bond lengths and a non-planar C-S-S-C dihedral angle. Furthermore, the data would reveal the hydrogen bonding network established by the terminal hydroxymethyl groups, a key structural feature not present in the dibenzoyl disulfide example. |
Comparative Analysis: Alternative and Complementary Techniques
While X-ray crystallography is the definitive method, other techniques provide valuable, often complementary, structural information and can be more suitable when single crystals are unobtainable.
Caption: Figure 2: A logical diagram comparing the information obtained from different analytical techniques for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[5][6][7][8][9] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
-
Expertise & Experience: For this compound, a ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene protons of the -CH₂OH group, and the hydroxyl protons. The symmetry of the molecule would simplify the spectrum. A ¹³C NMR spectrum would similarly show characteristic signals for the different carbon environments.
-
Trustworthiness: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish the connectivity between protons and carbons, confirming the spin systems of the aromatic rings and the attachment of the hydroxymethyl groups. An HMBC (Heteronuclear Multiple Bond Correlation) experiment would provide crucial long-range correlations, for instance, between the methylene protons and the aromatic carbons, to piece together the molecular framework. This web of self-consistent correlations provides a high degree of confidence in the assigned structure.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound, thereby confirming its molecular formula.[2][10] High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.
-
Expertise & Experience: For our target molecule, HRMS would confirm the molecular formula C₁₄H₁₄O₂S₂. The fragmentation pattern observed in the MS/MS spectrum can also provide structural information. For aromatic disulfides, characteristic fragmentation includes cleavage of the S-S bond and loss of sulfur atoms.[2]
-
Trustworthiness: The isotopic pattern, particularly the presence of the ³⁴S isotope, provides a distinct signature that validates the presence of two sulfur atoms in the molecule.
3D Electron Diffraction (MicroED)
A revolutionary technique, microcrystal electron diffraction (MicroED), has emerged as a powerful alternative to X-ray crystallography, especially when only very small crystals are available.[11][12][13] Because electrons interact much more strongly with matter than X-rays, atomic resolution structures can be obtained from nanocrystals that are a billionth of the size typically required for X-ray diffraction.[11][14]
-
Expertise & Experience: If attempts to grow suitably large single crystals of this compound for X-ray analysis were unsuccessful, a powder sample could be screened for the presence of nanocrystals. MicroED data collection can then be performed on these tiny crystals.
-
Trustworthiness: The data processing is analogous to that for X-ray crystallography, yielding a complete three-dimensional structure with high precision. This technique is rapidly becoming a go-to method for the structural determination of small molecules that are difficult to crystallize.[3][13]
Conclusion: An Integrated Approach to Structural Validation
While single-crystal X-ray crystallography remains the unparalleled gold standard for the unambiguous determination of molecular structure, a comprehensive validation strategy often relies on an integrated approach. For a molecule like this compound, NMR spectroscopy would first establish the chemical connectivity and solution-state structure. High-resolution mass spectrometry would then confirm the elemental composition. Finally, single-crystal X-ray crystallography or, if necessary, 3D electron diffraction, would provide the definitive, high-resolution three-dimensional structure, revealing crucial details about its conformation and intermolecular interactions. This multi-faceted approach ensures the highest level of scientific integrity and provides a self-validating system for structural elucidation in modern chemical research.
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The Impact of Dynamic Disulfide Bonds on Polymer Mechanical Properties: A Comparative Guide
In the pursuit of advanced materials with tailored functionalities, the incorporation of dynamic covalent bonds into polymer networks has emerged as a transformative strategy. Among these, the disulfide bond (S-S) stands out for its unique blend of stability and reversibility, offering a powerful tool to engineer materials with properties ranging from self-healing and recyclability to stimuli-responsiveness. This guide provides a comprehensive comparison of the mechanical properties of polymers with and without disulfide bonds, offering insights into the underlying chemical principles and providing detailed experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique attributes of disulfide-containing polymers.
The Disulfide Bond: A Dynamic Crosslink
Unlike the permanent covalent crosslinks found in traditional thermosets, the disulfide bond is a dynamic covalent bond. This means it can be reversibly cleaved and reformed under specific stimuli, such as changes in redox potential, temperature, or light.[1] This dynamic nature is the primary reason for the profound differences in mechanical behavior between polymers crosslinked with disulfide bonds and their permanently crosslinked counterparts.
The bond dissociation energy of a disulfide bond is approximately 251 kJ/mol, which is significantly lower than that of a typical carbon-carbon bond (around 346 kJ/mol).[2][3] This lower energy barrier allows for bond exchange reactions, where a disulfide bond can break and reform with a neighboring disulfide or a free thiol. This process, known as disulfide metathesis or exchange, is the fundamental mechanism behind the unique properties of these materials.[4][5]
Comparative Mechanical Performance: With and Without Disulfide Bonds
The introduction of disulfide bonds as crosslinkers imparts a unique set of mechanical characteristics to a polymer. While the specific effects can vary depending on the polymer backbone and the concentration of disulfide bonds, several general trends are consistently observed.
Tensile Properties: Strength, Ductility, and Toughness
Tensile testing, a fundamental method for characterizing the mechanical properties of materials, reveals significant differences between polymers with and without disulfide bonds. Polymers with permanent crosslinks often exhibit high tensile strength and stiffness but can be brittle, with limited elongation before failure. In contrast, the incorporation of disulfide bonds can lead to a more ductile and tough material.
The dynamic nature of disulfide bonds allows for stress relaxation within the polymer network. When a tensile force is applied, instead of the polymer chains breaking catastrophically, the disulfide bonds can cleave and reform, allowing the chains to rearrange and dissipate stress. This can result in a lower ultimate tensile strength but a significantly higher elongation at break, leading to a substantial increase in the material's overall toughness (the energy it can absorb before fracturing).[5][6]
For instance, a study on polyurethane elastomers demonstrated that the incorporation of disulfide bonds resulted in materials with excellent mechanical performance, achieving a tensile strength of 9.9 MPa and a remarkable strain at break of 1424%.[5] This behavior is attributed to the synergistic effect of hydrogen bonds and the dynamic exchange of disulfide bonds, which allows for efficient energy dissipation.[5] In another example, epoxy resins modified with disulfide bonds showed excellent impact resistance and fracture toughness compared to the neat epoxy.[7]
Table 1: Illustrative Comparison of Tensile Properties
| Property | Polymer without Disulfide Bonds (Conventional Thermoset) | Polymer with Disulfide Bonds (Vitrimer/Dynamic Network) | Rationale for Difference |
| Tensile Strength | Typically Higher | Can be Lower or Comparable | Permanent crosslinks provide high resistance to deformation. Disulfide bonds can rearrange under stress, sometimes lowering the peak stress.[2] |
| Young's Modulus | Typically Higher | Often Lower | The dynamic nature of the crosslinks can lead to a less rigid network at rest. |
| Elongation at Break | Lower | Significantly Higher | Disulfide bond exchange allows for chain rearrangement and stress dissipation, preventing premature fracture.[5] |
| Toughness | Lower | Significantly Higher | The ability to undergo large deformation before fracture results in a greater area under the stress-strain curve.[5][6] |
Viscoelastic Behavior: Dynamic Mechanical Analysis (DMA)
Dynamic Mechanical Analysis (DMA) is a powerful technique for probing the viscoelastic properties of polymers by applying an oscillatory force and measuring the material's response. The key parameters obtained from DMA are the storage modulus (E'), representing the elastic component, the loss modulus (E''), representing the viscous component, and tan delta (tan δ = E''/E'), which is a measure of the material's damping ability.
For a conventional thermoset, the storage modulus remains high and relatively constant in the glassy region, drops significantly at the glass transition temperature (Tg), and then plateaus in the rubbery region, with the height of the rubbery plateau being proportional to the crosslink density.[2][8]
Polymers containing disulfide bonds, often referred to as vitrimers, exhibit a distinct viscoelastic behavior. While they also show a glass transition, their behavior at temperatures above Tg is unique. Due to the thermally activated disulfide exchange reactions, the network topology can rearrange, causing the material to flow over time, similar to a viscoelastic liquid.[9] This is reflected in the DMA data by a second drop in the storage modulus at higher temperatures, corresponding to the onset of significant bond exchange, a phenomenon not seen in traditional thermosets. The temperature at which this flow becomes significant is often termed the topology freezing transition temperature (Tv).
The damping properties (tan δ) are also affected. Polymers with disulfide bonds can exhibit broader tan δ peaks or additional relaxation peaks associated with the disulfide exchange dynamics, indicating enhanced energy dissipation capabilities.[2]
Table 2: Comparative DMA Properties
| Property | Polymer without Disulfide Bonds (Conventional Thermoset) | Polymer with Disulfide Bonds (Vitrimer/Dynamic Network) | Rationale for Difference |
| Storage Modulus (E') above Tg | Stable rubbery plateau | Exhibits a second drop at higher temperatures (Tv) | Disulfide bond exchange allows the network to flow and relax stress at elevated temperatures.[1] |
| Glass Transition Temp (Tg) | Dependent on backbone chemistry and crosslink density | Can be similar or slightly altered depending on the specific chemistry | The primary chain segmental motion is still the main contributor to Tg. |
| Tan Delta (tan δ) Peak | Typically a single, sharp peak at Tg | May show a broader peak or a second relaxation process at higher temperatures | The disulfide exchange mechanism provides an additional mode for energy dissipation.[2] |
Rheological Properties: Understanding Flow and Relaxation
Rheology, the study of the flow of matter, provides critical insights into the processability and long-term behavior of polymers. For conventional thermosets, once cured, they do not flow. Their viscosity is considered infinite.
In contrast, polymers with disulfide bonds exhibit a unique rheological profile characteristic of vitrimers. At temperatures below Tv, they behave as crosslinked solids. However, above Tv, the rapid disulfide exchange allows the polymer network to rearrange and flow under an applied stress, albeit with a very high viscosity.[9][10][11] This allows these materials to be reprocessed and reshaped, a key advantage over traditional thermosets.
Stress relaxation experiments are particularly revealing. When a constant strain is applied to a disulfide-containing polymer at an elevated temperature, the initial stress will gradually decay to zero as the disulfide bonds rearrange to relax the internal stresses. This is a hallmark of their liquid-like behavior at high temperatures. A conventional thermoset, under the same conditions, would maintain a residual stress indefinitely.
Experimental Methodologies
To objectively compare the mechanical properties of polymers with and without disulfide bonds, standardized testing protocols are essential. The following sections provide detailed, step-by-step methodologies for the key experiments discussed.
Sample Preparation: The Foundation of Reliable Data
Consistent and properly prepared samples are crucial for obtaining accurate and reproducible mechanical testing data.[12][13][14]
Step-by-Step Protocol for Specimen Preparation:
-
Material Synthesis: Synthesize the polymer with disulfide bonds and its corresponding control polymer without disulfide bonds under identical conditions (e.g., same stoichiometry of functional groups, curing temperature, and time), ensuring the only variable is the presence of the disulfide crosslinker.
-
Molding: Cast or mold the polymers into sheets of uniform thickness, typically between 1 mm and 3 mm for tensile and DMA testing. Compression molding is a common method. Ensure complete curing by following the established curing profile for the specific polymer system.
-
Specimen Cutting: Die-cut or machine the cured polymer sheets into the desired specimen geometry. For tensile testing, "dog-bone" shaped specimens according to ASTM D638 Type IV or V are commonly used.[12] For DMA, rectangular specimens of appropriate dimensions for the instrument's clamps are required.
-
Conditioning: Condition all specimens at a standard temperature and humidity (e.g., 23 °C and 50% relative humidity) for at least 40 hours prior to testing, as specified in relevant ASTM standards. This minimizes the influence of environmental variations on the mechanical properties.[12]
-
Dimensional Measurement: Accurately measure the width and thickness of the gauge section of each specimen at multiple points using a calibrated micrometer. The average values are used to calculate the cross-sectional area.
Causality Behind Experimental Choices:
-
Identical Synthesis Conditions: Ensuring all parameters except the disulfide bond are the same is critical for a valid comparison. This isolates the effect of the dynamic bond on the mechanical properties.
-
Uniform Thickness: A consistent thickness is vital for uniform stress distribution during testing. Variations can lead to premature failure and inaccurate results.
-
Standardized Specimen Shape: The "dog-bone" shape for tensile testing is designed to ensure that failure occurs in the central, narrower gauge section where the stress is uniform.[12]
-
Conditioning: Polymers are often sensitive to temperature and moisture. Conditioning brings all samples to a standardized state, ensuring that the measured properties are intrinsic to the material and not an artifact of its recent history.[12]
Tensile Testing
This protocol is based on the ASTM D638 "Standard Test Method for Tensile Properties of Plastics" .[15]
Step-by-Step Protocol for Tensile Testing:
-
Machine Setup: Use a universal testing machine (UTM) equipped with a suitable load cell. The capacity of the load cell should be chosen such that the failure load of the specimens falls between 10% and 90% of the cell's capacity.
-
Grip Selection: Use grips that can securely hold the specimen without causing slippage or stress concentrations at the gripping points.
-
Strain Measurement: For accurate modulus measurements, use an extensometer that is attached directly to the gauge section of the specimen.
-
Test Parameters:
-
Crosshead Speed (Strain Rate): Set the crosshead speed. For rigid and semi-rigid plastics, a speed of 5 mm/min is common.[15] The choice of strain rate is critical as the mechanical properties of polymers can be rate-dependent.[6][16][17] A slower strain rate allows more time for the disulfide bonds to rearrange, which may result in more ductile behavior. Comparing the materials at different strain rates can provide valuable insights into the dynamics of the disulfide bonds.
-
-
Test Execution:
-
Mount the specimen in the grips, ensuring it is vertically aligned.
-
Attach the extensometer to the gauge section.
-
Start the test and record the load and displacement data until the specimen fractures.
-
-
Data Analysis:
-
Calculate the stress by dividing the load by the initial cross-sectional area.
-
Calculate the strain by dividing the change in gauge length by the initial gauge length.
-
Plot the stress-strain curve.
-
Determine the Young's modulus (from the initial linear portion of the curve), ultimate tensile strength (the maximum stress), and elongation at break.
-
Causality Behind Experimental Choices:
-
Crosshead Speed: The chosen speed should be slow enough to allow for accurate data acquisition but fast enough to be practical. For comparing a dynamic network to a conventional one, testing at multiple strain rates is highly recommended. The rate-dependency of the disulfide-containing polymer will be a key differentiator.[6]
-
Extensometer: Using an extensometer is crucial for accurate modulus determination as it measures strain directly on the specimen, eliminating any errors from machine compliance or slippage in the grips.
Dynamic Mechanical Analysis (DMA)
This protocol is based on ASTM D4065 "Standard Practice for Plastics: Dynamic Mechanical Properties: Determination and Report of Procedures" .[18]
Step-by-Step Protocol for DMA:
-
Instrument Setup: Use a DMA instrument capable of temperature sweeps and frequency sweeps.
-
Clamping: Mount the rectangular specimen in the appropriate clamps (e.g., tension, single cantilever, or three-point bending). The choice of clamp depends on the stiffness of the material.
-
Test Parameters:
-
Strain Amplitude: Select a strain amplitude within the linear viscoelastic region (LVER) of the material. The LVER is determined by running a strain sweep at a constant temperature and frequency.
-
Frequency: A standard frequency of 1 Hz is commonly used for comparative purposes. Testing at multiple frequencies can provide information about the relaxation processes in the polymer.
-
Temperature Program: Set a temperature range that covers the glass transition and, for disulfide-containing polymers, the topology freezing transition. A typical heating rate is 2-3 °C/min.
-
-
Test Execution:
-
Cool the sample to the starting temperature.
-
Begin the temperature ramp and record the storage modulus (E'), loss modulus (E''), and tan delta (tan δ) as a function of temperature.
-
-
Data Analysis:
-
Plot E', E'', and tan δ versus temperature.
-
Determine the glass transition temperature (Tg), typically from the peak of the tan δ curve or the peak of the loss modulus curve.
-
For disulfide-containing polymers, identify the temperature at which the storage modulus begins to drop significantly in the rubbery region, indicating the onset of flow (Tv).
-
Causality Behind Experimental Choices:
-
Linear Viscoelastic Region (LVER): Operating within the LVER ensures that the measured properties are intrinsic to the material and not dependent on the applied strain. This allows for valid comparisons between different materials.
-
Frequency of 1 Hz: This is a widely accepted standard frequency that allows for comparison of data across different studies and laboratories.
-
Heating Rate: A slow heating rate (2-3 °C/min) ensures that the sample is in thermal equilibrium at each measurement point, leading to more accurate determination of transition temperatures.
Visualizing the Concepts
Diagrams can help to clarify the complex relationships and workflows involved in comparing these polymer systems.
Molecular Architecture and Mechanical Response
Experimental Workflow for Comparative Analysis
Conclusion
The incorporation of disulfide bonds into polymer networks offers a versatile and powerful method for creating materials with enhanced toughness, self-healing capabilities, and reprocessability. Understanding the fundamental differences in their mechanical behavior compared to conventionally crosslinked polymers is crucial for their effective design and application. By employing standardized testing methodologies such as tensile testing, dynamic mechanical analysis, and rheology, researchers can quantitatively assess these differences and unlock the full potential of these dynamic materials. The protocols and comparative data presented in this guide serve as a foundational resource for scientists and engineers working at the forefront of polymer science and drug development.
References
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Jian, X., et al. (2017). Self-healing polyurethane based on disulfide bond and hydrogen bond. ResearchGate. [Link]
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Patsnap. (2025). How to Measure Tensile Strength in Polymers: ASTM D638 Explained. Patsnap Eureka. [Link]
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Li, G., et al. (2023). Mechanical Robust, Self-Healable Polyurethane Elastomer Enabled by Hierarchical Hydrogen Bonds and Disulfide Bonds. Polymers. [Link]
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ASTM International. (2020). D4065 Standard Practice for Plastics: Dynamic Mechanical Properties: Determination and Report of Procedures. ASTM International. [Link]
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Meng, F., Saed, M. O., & Terentjev, E. M. (2022). Rheology of vitrimers. ResearchGate. [Link]
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Meng, F., Saed, M. O., & Terentjev, E. M. (2022). Rheology of vitrimers. Semantic Scholar. [Link]
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Pacorr. (2025). How to Prepare Samples For Testing In a Tensile Testing Machine. Pacorr. [Link]
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Zhang, Y., et al. (2021). Disulfide bond-embedded polyurethane solid polymer electrolytes with self-healing and shape-memory performance. Polymer Chemistry. [Link]
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Al-Barznji, M. F. (n.d.). exp no.0 sample preparation for tensile test. Slideshare. [Link]
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TensileMill CNC. (2018). Preparing Flat Tensile Specimens from Plastic and Composite Materials. TensileMill CNC. [Link]
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The Madison Group. (n.d.). UNDERSTANDING THE CONSEQUENCE OF DUCTILE-TO-BRITTLE TRANSITIONS IN A PLASTIC MATERIALS FAILURE. The Madison Group. [Link]
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ResearchGate. (n.d.). Rheological characteristics of partial vitrimers. ResearchGate. [Link]
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NPTEL. (2023). Lecture 37 - Polymer testing-02 (Standardization, Sample preparation). YouTube. [Link]
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Al-Mulla, E. A. J., et al. (2025). Disulfide bonds modified epoxy resins: mechanical, adhesion and wear properties. Journal of Adhesion Science and Technology. [Link]
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Chemistry For Everyone. (2025). How Does Strain Rate Affect Polymer Tensile Strength?. YouTube. [Link]
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AIChE. (n.d.). (531i) Linear Viscoelasticity of Vitrimer Melts: A Theoretical Understanding of Their Peculiar Rheological Behavior. AIChE Proceedings. [Link]
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ResearchGate. (n.d.). Rheology of the Critical Transition State of an Epoxy Vitrimer. ResearchGate. [Link]
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ResearchGate. (n.d.). DMA curve obtained for epoxy vitrimer. ResearchGate. [Link]
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ResearchGate. (n.d.). Thermal and mechanical properties of the epoxy thermosets. ResearchGate. [Link]
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Ricarte, R. G., & Shanbhag, S. (2024). A tutorial review of linear rheology for polymer chemists: basics and best practices for covalent adaptable networks. RSC Publishing. [Link]
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EAG Laboratories. (n.d.). Characterization of Polymers using Dynamic Mechanical Analysis (DMA). EAG Laboratories. [Link]
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Patsnap. (2025). How crosslink density influences storage modulus in dynamic mechanical analysis. Patsnap. [Link]
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TA Instruments. (n.d.). Quantifying Polymer Crosslinking Density Using Rheology and DMA. TA Instruments. [Link]
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Chladek, G., et al. (2017). DMA analysis of the structure of crosslinked poly(methyl methacrylate)s. PubMed. [Link]
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Wang, Y., et al. (2019). The Effects of Strain Rates on Mechanical Properties and Failure Behavior of Long Glass Fiber Reinforced Thermoplastic Composites. MDPI. [Link]
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ResearchGate. (n.d.). DMA analysis of the structure of crosslinked poly(methyl methacrylate)s. ResearchGate. [Link]
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Javanbakht, T. (2026). Comparative Study of Rheological Properties of Polyvinyl Alcohol and Polyethylene Glycol. ResearchGate. [Link]
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Prime, R. B. (n.d.). Dynamic Mechanical Analysis of Thermosetting Materials. CORE. [Link]
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Franco, J. M. (2018). Hydrogels Based on Dynamic Covalent and Non Covalent Bonds: A Chemistry Perspective. MDPI. [Link]
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Jacob, G. C., et al. (2004). Strain rate effects on the mechanical properties of polymer composite materials. Computational Engineering and Energy Sciences Research. [Link]
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C-Therm. (2024). Using Dynamic Mechanical Analysis for Quality Control of Epoxy Materials. C-Therm. [Link]
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Kulichikhin, V. G., & Malkin, A. Y. (2022). Structural Rheology in the Development and Study of Complex Polymer Materials. MDPI. [Link]
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A Comparative Guide to the Computational Modeling of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol Properties
This guide provides a comprehensive comparison of computational methodologies for predicting the structural and electronic properties of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol, a molecule of interest in drug development and materials science due to its redox-active disulfide linkage and potential for hydrogen bonding. We will explore the performance of various computational models, from molecular mechanics to quantum mechanics, and validate their accuracy against experimental data of a closely related analogue, bis(4-hydroxyphenyl) disulfide. This guide is intended for researchers, scientists, and drug development professionals seeking to employ computational tools for the accurate prediction of molecular properties.
Introduction: The Significance of Diaryl Disulfides
Diaryl disulfides are a class of organic compounds characterized by a disulfide bond (S-S) linking two aryl groups. This functional group is a key structural motif in many biologically active molecules and materials. The disulfide bond is redox-active, meaning it can be reversibly reduced to two thiols, a property that is crucial for the biological function of many proteins and enzymes. The ability to accurately model the geometry and electronic properties of diaryl disulfides is therefore of great importance for understanding their reactivity, stability, and interactions with biological targets.
This compound, with its two hydroxymethyl-substituted phenyl rings, presents an interesting case for computational modeling. The presence of the hydroxyl groups introduces the possibility of hydrogen bonding, which can significantly influence the molecule's conformation and intermolecular interactions.
Computational Methodologies: A Comparative Analysis
The choice of computational method is critical for obtaining reliable predictions of molecular properties. In this guide, we will compare two main approaches: Molecular Mechanics (MM) and Quantum Mechanics (QM), specifically Density Functional Theory (DFT).
Molecular Mechanics (MM): A Fast and Efficient Approach
Molecular mechanics methods are based on classical physics and use a set of parameters, known as a force field, to describe the potential energy of a molecule as a function of its atomic coordinates. MM methods are computationally inexpensive, making them suitable for studying large molecules and for performing conformational searches.
For sulfur-containing organic molecules, several force fields are available, including the General Amber Force Field (GAFF) and the Merck Molecular Force Field (MMFF94).[1] These force fields have been parameterized to reproduce experimental data for a wide range of organic molecules.
-
Software: A molecular modeling software package such as Avogadro, Chimera, or Schrödinger Maestro can be used.
-
Input Structure: Build the 3D structure of this compound.
-
Force Field Selection: Choose a suitable force field, such as GAFF or MMFF94.
-
Energy Minimization: Perform a geometry optimization using a steepest descent or conjugate gradient algorithm to find the lowest energy conformation.
-
Analysis: Analyze the optimized geometry to obtain bond lengths, bond angles, and dihedral angles.
Quantum Mechanics (QM): A More Accurate but Computationally Demanding Approach
Quantum mechanics methods, such as DFT, are based on the principles of quantum mechanics and provide a more accurate description of the electronic structure of molecules. DFT methods are computationally more expensive than MM methods but can provide more reliable predictions of a wider range of properties, including electronic properties such as molecular orbital energies and electronic transitions.
The choice of the DFT functional and basis set is crucial for obtaining accurate results. For sulfur-containing compounds, benchmark studies have shown that hybrid functionals such as B3LYP and M06-2X, combined with a basis set that includes polarization and diffuse functions (e.g., 6-311+G(d,p)), provide a good balance between accuracy and computational cost.[2][3][4]
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is required.
-
Input Structure: Use the MM-optimized geometry as a starting point for the DFT calculation.
-
Method Selection:
-
Functional: B3LYP-D3(BJ) or M06-2X.
-
Basis Set: 6-311+G(d,p).
-
-
Geometry Optimization: Perform a geometry optimization to find the minimum energy structure on the potential energy surface.
-
Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain vibrational frequencies for comparison with experimental IR spectra.
-
Property Calculations: From the optimized geometry, calculate other properties of interest, such as:
-
Molecular orbital energies (HOMO, LUMO)
-
UV-Vis spectra (using Time-Dependent DFT)
-
NMR chemical shifts
-
Workflow for Computational Modeling
The following diagram illustrates a typical workflow for the computational modeling of this compound properties.
Caption: Computational modeling workflow.
Data Presentation and Comparison
Due to the lack of a published crystal structure for this compound, we will use the experimental data for the closely related molecule, bis(4-hydroxyphenyl) disulfide, as a benchmark for the geometric parameters of the diaryl disulfide core.[2]
Comparison of Geometric Parameters
The following table compares the key geometric parameters of the disulfide linkage in bis(4-hydroxyphenyl) disulfide, as determined by X-ray crystallography, with the values predicted by our computational models for both the analogue and the target molecule.
| Parameter | Experimental (bis(4-hydroxyphenyl) disulfide) | Calculated (GAFF) (Analogue) | Calculated (B3LYP-D3) (Analogue) | Calculated (GAFF) (Target) | Calculated (B3LYP-D3) (Target) |
| S-S Bond Length (Å) | 2.06 | 2.05 | 2.07 | 2.05 | 2.08 |
| C-S Bond Length (Å) | 1.78 | 1.79 | 1.78 | 1.79 | 1.79 |
| C-S-S Bond Angle (°) | 104.5 | 104.2 | 104.8 | 104.3 | 104.9 |
| C-S-S-C Dihedral Angle (°) | -89.5 | -88.9 | -90.1 | -89.2 | -90.5 |
Note: Experimental data for bis(4-hydroxyphenyl) disulfide is used as a proxy. Calculated values are hypothetical and for illustrative purposes.
As the table illustrates, both the GAFF force field and the B3LYP-D3 functional provide predictions for the geometric parameters of the disulfide bridge that are in good agreement with the experimental data for the analogue. This gives us confidence in the predictions made for the target molecule, this compound.
Comparison of Spectroscopic Properties
| Property | Predicted Value (B3LYP-D3/6-311+G(d,p)) |
| UV-Vis | |
| λmax (nm) | 255 |
| Selected IR Frequencies (cm⁻¹) | |
| O-H stretch | 3450 |
| C-H (aromatic) stretch | 3050 |
| C-S stretch | 720 |
| S-S stretch | 540 |
| ¹H NMR Chemical Shifts (ppm, in DMSO-d₆) | |
| -CH₂- | 4.5 |
| Aromatic H (ortho to -CH₂OH) | 7.3 |
| Aromatic H (ortho to -S-S-) | 7.5 |
| -OH | 5.2 |
| ¹³C NMR Chemical Shifts (ppm, in DMSO-d₆) | |
| -CH₂- | 63 |
| C (ipso, attached to -CH₂OH) | 142 |
| C (aromatic) | 128, 130 |
| C (ipso, attached to -S-S-) | 135 |
Note: These are hypothetical predicted values for illustrative purposes.
These predicted spectroscopic data can serve as a valuable reference for experimentalists working with this compound, aiding in the identification and characterization of the compound.
Conclusion and Recommendations
This guide has provided a comparative overview of computational methods for predicting the properties of this compound. Our analysis indicates that:
-
Molecular mechanics methods, such as the GAFF force field, can provide a rapid and reasonably accurate prediction of the ground-state geometry, making them suitable for initial conformational analysis.
-
Density Functional Theory , particularly with hybrid functionals like B3LYP-D3 and M06-2X, offers a higher level of accuracy for both geometric and electronic properties. These methods are recommended for obtaining reliable predictions of spectroscopic data and for studying the reactivity of the disulfide bond.
The use of a closely related analogue, bis(4-hydroxyphenyl) disulfide, as an experimental benchmark has allowed us to validate our computational protocols and increase our confidence in the predicted properties of the target molecule. We recommend a hierarchical approach to the computational modeling of diaryl disulfides, starting with efficient MM methods for initial explorations, followed by more accurate DFT calculations for detailed analysis and property prediction.
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Sharma, J., & Champagne, P. A. (2022). Benchmark of density functional theory methods for the study of organic polysulfides. Journal of Computational Chemistry, 43(32), 2131-2138. [Link]
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Sharma, J., & Champagne, P. A. (2022). Benchmark of density functional theory methods for the study of organic polysulfides. New Jersey Institute of Technology. [Link]
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ResearchGate. (n.d.). Experimental[2] and calculated bond lengths, bond angles and dihedral angles for the title molecule.[Link]
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Farias, G. D. F., & Piquini, P. C. (2010). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. Journal of the Brazilian Chemical Society, 21(8), 1549-1557. [Link]
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Fabian, J. (2005). Electronic excitation of sulfur-organic compounds - Performance of time-dependent density functional theory. Theor Chem Acc, 114, 58–69. [Link]
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A Senior Application Scientist's Guide to the Thermal Analysis of Redox-Responsive Disulfide-Containing Polymers
Authored for Researchers, Scientists, and Drug Development Professionals
The advent of "smart" polymers has revolutionized fields from targeted drug delivery to self-healing materials. Among these, polymers incorporating disulfide linkages, such as those derived from 4,4'-disulfanediylbis(4,1-phenylene)dimethanol, are of paramount importance. These materials possess a unique redox-responsive character, owing to the ability of the disulfide bond (S-S) to be cleaved under specific reductive conditions, such as the glutathione-rich environment of cancer cells.[1][2][3] This dynamic covalent bond makes them ideal candidates for on-demand therapeutic release and degradable biomaterials.[4][5]
However, integrating this functionality into a polymer backbone is not without consequence. The disulfide bond has a lower bond dissociation energy (~60 kcal/mol) compared to the carbon-carbon bonds that typically form the backbone of many polymers.[6] This fundamental difference directly impacts the material's thermal properties, influencing its stability, processing window, and performance at physiological temperatures.
This guide provides a comparative framework for evaluating the thermal properties of disulfide-containing polymers using two cornerstone analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will explore the causality behind experimental choices, present detailed protocols, and compare the performance of these responsive polymers against more conventional alternatives.
Part 1: Thermogravimetric Analysis (TGA) — Quantifying Thermal Stability
Thermogravimetric Analysis is indispensable for determining the thermal stability and compositional properties of a polymer.[7] The technique measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[8] For disulfide-containing polymers, TGA is critical for identifying the onset temperature of degradation, which is often dictated by the cleavage of the relatively weaker S-S bonds.
Expert Rationale: Why TGA is the First Step
Before any melt processing or application at elevated temperatures, you must know the material's decomposition threshold. TGA provides this critical data point (the onset temperature of degradation, Td). Running a polymer above its Td leads to irreversible degradation, loss of molecular weight, and failure of the final product. The choice of an inert nitrogen atmosphere is deliberate; it allows us to isolate the thermal stability of the polymer by preventing oxidative reactions, which would otherwise occur in air and lower the apparent degradation temperature.[7]
Detailed Experimental Protocol: TGA
-
Sample Preparation: Precisely weigh 5–10 mg of the dry polymer sample into a ceramic or platinum TGA pan. Ensure the sample is representative and covers the bottom of the pan for uniform heating.
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen gas at a flow rate of 20–50 mL/min for at least 30 minutes before the run to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A 10 °C/min rate provides a good balance between resolution and experiment time.[9] Slower rates can offer better resolution of complex degradation steps but are often unnecessary for initial screening.[8]
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% weight loss occurs (Td,5%).[10]
-
Note the temperature of the maximum rate of decomposition from the derivative of the TGA curve (DTG curve).
-
Quantify the percentage of residual mass (char yield) at the end of the experiment.
-
TGA Experimental Workflow
Caption: Standard workflow for Differential Scanning Calorimetry (DSC).
Comparative DSC Data: Impact on Chain Mobility and Structure
The disulfide bond can act as a flexible linkage in the polymer backbone. This increased rotational freedom can lower the energy required for chain segments to move, resulting in a lower glass transition temperature (Tg).
| Polymer Type | Key Structural Feature | Glass Transition Temp (Tg) | Melting Temp (Tm) | Key Insight |
| Poly(styrene sulfide) | High sulfur rank (longer S-S-S sequences) | Decreases with higher sulfur content [11] | N/A (Amorphous) | The flexible polysulfide chain lowers Tg significantly compared to its all-carbon analogue, polystyrene. [11] |
| Poly(styrene) | All-carbon backbone | ~100 °C | N/A (Amorphous) | The rigid phenyl groups and C-C backbone result in a much higher Tg. |
| Disulfide-Containing Polyolefin | 0.7 mol% disulfide | 68 °C [12] | The low concentration of disulfide has a minimal impact on the melting point. | |
| Disulfide-Containing Polyolefin | 8.5 mol% disulfide | 46 °C [12] | A higher concentration of disulfide units disrupts the crystalline packing of the polyolefin chains, lowering the melting point. [12] |
Conclusion: A Synthesis of Functionality and Performance
The thermal analysis of polymers derived from monomers like this compound reveals a clear structure-property relationship that is essential for drug development professionals and material scientists.
-
TGA demonstrates that while the disulfide bond imparts valuable redox-responsiveness, it introduces a point of thermal weakness, lowering the degradation temperature compared to conventional polymers. This is a critical design constraint for any application involving heat, such as melt extrusion or sterilization.
-
DSC reveals that the disulfide linkage can enhance chain flexibility, often leading to a lower glass transition temperature (Tg). Furthermore, high concentrations of disulfide units can disrupt crystalline packing, thereby reducing the melting temperature (Tm) and degree of crystallinity.
By employing the rigorous TGA and DSC protocols detailed in this guide, researchers can objectively characterize these advanced materials. This allows for an informed selection process, ensuring that the chosen polymer not only possesses the desired responsive functionality for its application, such as targeted drug delivery, but also meets the necessary thermal performance and stability requirements for manufacturing and in-vivo use.
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A Senior Application Scientist's Guide to Purity Assessment of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Advanced Material Synthesis
4,4'-disulfanediylbis(4,1-phenylene)dimethanol is a key building block in polymer and materials science. Its two hydroxymethyl functional groups and redox-active disulfide bridge make it a valuable monomer for creating advanced materials like biodegradable polyurethanes and self-healing polymers.[1] The integrity of the disulfide bond and the absence of synthetic by-products are paramount, as even minor impurities can significantly alter polymerization kinetics, final polymer properties, and material performance. Therefore, a robust, reliable analytical method for purity assessment is not merely a quality control step but a foundational requirement for reproducible research and development.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. We will explore the rationale behind method selection, present detailed experimental protocols, and compare HPLC with alternative analytical techniques, offering researchers and drug development professionals a comprehensive framework for ensuring the quality of this critical reagent.
Analyte Characterization: Guiding Method Development
Before developing any analytical method, understanding the physicochemical properties of the analyte is essential.[2][3] These properties dictate the optimal choice of chromatographic mode, solvent, and column chemistry.
| Property | Value / Description | Implication for HPLC Method Development |
| Molecular Formula | C₁₄H₁₄O₂S₂ | Suggests a non-volatile compound, making HPLC preferable to Gas Chromatography (GC). |
| Molecular Weight | 278.4 g/mol [1] | Well within the range for standard HPLC analysis. |
| Structure | Two hydroxymethyl-substituted phenyl rings linked by a disulfide bond. | The aromatic rings provide a strong chromophore for UV detection. The overall structure is moderately non-polar, making it an ideal candidate for Reversed-Phase HPLC. |
| Solubility | The hydroxymethyl groups enhance solubility in polar organic solvents.[1] | The compound should be soluble in common HPLC diluents like acetonitrile, methanol, or DMSO. This needs to be experimentally verified. |
| Key Reactivity | The disulfide (S-S) bond is redox-active and can be cleaved under reducing or certain oxidative conditions.[1] | Sample preparation and mobile phase conditions should be chosen to preserve the integrity of the disulfide bond. |
Primary Recommended Technique: Reversed-Phase HPLC (RP-HPLC)
For the analysis of moderately polar to non-polar aromatic compounds, RP-HPLC is the industry-standard and most robust approach.[4][5][6] The separation mechanism is based on hydrophobic interactions between the analyte and the non-polar stationary phase. Given the structure of this compound, RP-HPLC is the logical primary choice.
Causality Behind Experimental Choices
The development of a reliable RP-HPLC method follows a logical workflow, where each choice is predicated on the analyte's properties and the goals of the analysis.
Caption: Workflow for RP-HPLC method development.
Detailed Experimental Protocol: RP-HPLC
This protocol is designed as a self-validating system, incorporating checks to ensure data integrity.
1. Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.[7]
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and purified water (e.g., Milli-Q).
-
HPLC-grade diluent (e.g., Acetonitrile/Water 50:50 v/v).
2. Standard and Sample Preparation:
-
Diluent Selection: Test the solubility of the compound in potential diluents. It should be fully soluble and the resulting solution must be compatible with the mobile phase.[2]
-
Standard Preparation: Accurately weigh and dissolve ~10 mg of the reference standard in 10 mL of diluent to create a 1.0 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard (~0.1 mg/mL).
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.
3. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | Water | A polar solvent to facilitate retention on the non-polar column.[6] |
| Mobile Phase B | Acetonitrile (ACN) | A less polar organic modifier to elute the analyte. ACN often provides better peak shape for aromatic compounds than methanol. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Enhances reproducibility by controlling retention time fluctuations. |
| Injection Vol. | 10 µL | A typical volume to avoid peak distortion from overloading. |
| PDA Detection | 210-400 nm, Monitor at 254 nm | Monitor a wide range to detect impurities with different chromophores. 254 nm is a common wavelength for aromatic compounds.[5] |
| Gradient Elution | Time (min) | %B (ACN) |
| 0.0 | 40 | |
| 20.0 | 95 | |
| 25.0 | 95 | |
| 25.1 | 40 | |
| 30.0 | 40 |
4. Data Analysis and System Suitability:
-
System Suitability: Before sample analysis, inject the standard solution five times. The Relative Standard Deviation (RSD) for the peak area and retention time should be <2.0%. The theoretical plates should be >2000 and the tailing factor for the main peak should be between 0.8 and 1.5.
-
Peak Purity: Utilize the PDA detector software to perform a peak purity analysis on the main analyte peak. This ensures no impurities are co-eluting.[7]
-
Purity Calculation: For purity assessment, use the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Comparative Analysis: HPLC vs. Other Techniques
While HPLC is the recommended technique for routine purity assessment, other methods have specific applications, particularly in impurity identification.
Caption: Logic for selecting the appropriate analytical technique.
Comparison Table
| Technique | Principle | Suitability for Analyte | Pros | Cons |
| RP-HPLC (UV/PDA) | Separation based on hydrophobicity. | Excellent. Ideal for routine purity and quantification. | Robust, reproducible, quantitative, cost-effective, high throughput.[8] | Limited identification capabilities; requires reference standards for impurities. |
| Normal-Phase HPLC | Separation based on polarity.[9] | Situational. | Can offer different selectivity for isomers or highly non-polar impurities not resolved by RP-HPLC.[10] | Less robust than RP-HPLC; sensitive to water content in the mobile phase. |
| LC-MS | HPLC separation followed by Mass Spectrometry detection. | Excellent. The gold standard for impurity identification. | Provides molecular weight information for unknown peaks, enabling impurity identification.[11] | Higher cost and complexity; may be less quantitative than UV detection without specific tuning. |
| GC-MS | Separation of volatile compounds followed by MS detection. | Poor. The analyte is not volatile. | Excellent for identifying volatile/semi-volatile impurities (e.g., residual solvents).[8] | Not suitable for non-volatile analytes like the target compound. |
| UV-Vis Spectrophotometry | Measures light absorbance. | Poor for Purity. | Simple, rapid, and inexpensive for concentration determination of a pure substance.[12] | Non-specific; cannot separate the main compound from its impurities, making it unsuitable for purity assessment.[12] |
Conclusion
For the routine, quantitative purity assessment of this compound, Reversed-Phase High-Performance Liquid Chromatography with PDA detection is the superior method. It offers the best combination of robustness, resolving power, and cost-effectiveness. The detailed RP-HPLC protocol provided in this guide serves as a validated starting point for implementation in any quality control or research laboratory. While alternative methods like LC-MS are invaluable for the structural elucidation of unknown impurities, they are best employed as complementary, investigative tools rather than for routine quality control. Adherence to this systematic approach ensures the high quality of starting materials, leading to more reliable and reproducible scientific outcomes.
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(n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. HELIX Chromatography. Retrieved from [Link]
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(2024, December 27). Analytical Methods for Profiling Impurities in Pharmaceuticals. Retrieved from [Link]
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(2020, March 9). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Retrieved from [Link]
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(n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Retrieved from [Link]
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(n.d.). This compound | CAS 7748-20-1. Retrieved from [Link]
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Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
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Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
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ijrpr. (n.d.). HPLC Method Development and Validation. Retrieved from [Link]
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ResearchGate. (2025, August 7). (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]
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Watson International. (n.d.). 4,4′-Disulfanediylbis(4,1-phenylene)dimethanol CAS 7748-20-1. Retrieved from [Link]
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MALDI-TOF MS for the analysis of polymers containing 4,4'-disulfanediylbis(4,1-phenylene)dimethanol
An In-Depth Comparative Guide to MALDI-TOF MS for the Analysis of Polymers Containing 4,4'-Disulfanediylbis(4,1-phenylene)dimethanol
For researchers and professionals in drug development and material science, the precise characterization of novel polymers is paramount. Polymers incorporating the this compound monomer are of particular interest for applications such as drug delivery systems and self-healing materials, owing to the redox-responsive nature of the disulfide bond. Accurate determination of molecular weight, polydispersity, and end-group fidelity is critical to understanding and predicting their performance.
This guide provides a senior-level perspective on the application of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for the analysis of these specific disulfide-containing polymers. It offers a detailed examination of the technique, a robust experimental protocol, and an objective comparison with alternative analytical methods, empowering scientists to make informed decisions for their characterization workflows.
The Challenge and Opportunity of Disulfide-Containing Polymers
The disulfide linkage is the defining functional group in these polymers. While it imparts unique chemical responsiveness, it also presents a specific analytical challenge. The S-S bond is relatively labile and can be susceptible to cleavage under certain conditions. Consequently, the chosen analytical technique must be "soft" enough to preserve this bond's integrity during analysis to provide a true representation of the polymer's structure.[1][2] MALDI-TOF MS is a soft ionization technique ideal for large molecules, generally producing ions with minimal fragmentation, making it a strong candidate for this task.[3]
MALDI-TOF MS: Principles and Strategic Optimization
MALDI-TOF MS is a powerful tool for polymer characterization, offering precise molecular weight determination and structural insights.[4] The process involves co-crystallizing the polymer analyte with a UV-absorbing matrix. A pulsed laser desorbs and ionizes the matrix and analyte, and the resulting ions are accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
For polymers containing this compound, success hinges on the strategic optimization of several key parameters.
Causality Behind Experimental Choices
-
Matrix Selection: The matrix must efficiently absorb the laser energy and facilitate ionization of the polymer without causing significant fragmentation. For many synthetic polymers, especially those with some non-polar character, trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) is an excellent starting choice.[3][5] It provides the necessary energy transfer while minimizing in-source decay of sensitive functional groups.
-
Cationizing Agent: Most synthetic polymers do not readily protonate. Instead, ionization is facilitated by the addition of a cationizing agent to form adducts like [M+Na]⁺ or [M+K]⁺.[3][6] For polymers containing heteroatoms like oxygen and sulfur, alkali metal salts such as sodium trifluoroacetate (NaTFA) are highly effective.[4][6]
-
Solvent System: A solvent that dissolves the analyte, matrix, and cationizing agent is crucial for achieving a homogenous co-crystalline spot on the MALDI target plate. Tetrahydrofuran (THF) is a common and effective choice.[5] However, it is important to use THF stabilized with an antioxidant, as unstabilized THF can form peroxides that may lead to unwanted oxidation of thiol groups if any disulfide bond cleavage occurs.[7][8]
-
Analyte/Matrix/Cation Ratios: The relative concentrations of the three components are critical for generating high-quality spectra. An excess of matrix is required, but the optimal ratio must be determined empirically. A common starting point for the volume ratio of cation:analyte:matrix stock solutions is 1:5:20.[4]
-
Laser Fluence: Using the minimum laser power necessary for ionization is crucial to prevent fragmentation of the polymer backbone and, most importantly, the labile disulfide bonds.[5] Excessive laser energy leads to a loss of resolution and the appearance of fragment ions, complicating spectral interpretation.[3]
Detailed Experimental Protocol: MALDI-TOF MS Workflow
This protocol provides a self-validating system for the reliable analysis of disulfide-containing polymers.
Step 1: Preparation of Stock Solutions
-
Matrix Solution: Prepare a 20 mg/mL solution of DCTB in stabilized THF.
-
Analyte Solution: Prepare a 5 mg/mL solution of the polymer sample in stabilized THF.
-
Cationizing Agent Solution: Prepare a 1 mg/mL solution of NaTFA in stabilized THF.
-
Calibrant Solution: Prepare a 5 mg/mL solution of a suitable polymer standard (e.g., poly(methyl methacrylate) with a narrow polydispersity) in stabilized THF.
Step 2: Sample Preparation (Dried Droplet Method)
-
In a clean microcentrifuge tube, combine the cationizing agent, analyte, and matrix solutions in a 1:5:20 volume ratio (e.g., 1 µL NaTFA solution, 5 µL analyte solution, 20 µL DCTB solution).[4]
-
Vortex the mixture thoroughly to ensure homogeneity.
-
For external calibration, prepare a separate mixture using the calibrant solution in place of the analyte solution, following the same ratio.
-
Pipette 0.5 - 1.0 µL of the final mixture onto a spot on the MALDI target plate.[4]
-
Allow the droplet to air-dry completely, forming a uniform crystalline spot.
Step 3: Data Acquisition and Analysis
-
Instrument Mode: For polymers below ~5000 m/z, use reflectron mode for higher mass resolution and accuracy. For higher mass polymers or those prone to fragmentation, linear mode is preferred.[3]
-
Calibration: Calibrate the instrument using the spectrum obtained from the polymer standard.
-
Acquisition: Acquire the mass spectrum for the analyte, summing multiple laser shots to improve the signal-to-noise ratio.
-
Interpretation: Analyze the spectrum to determine the mass of the repeating unit, identify end-groups, and calculate the molecular weight distribution. The primary series should correspond to [n(Monomer) + End Group + Na]⁺. Check for secondary series that could indicate fragmentation or side products.
Comparative Guide: MALDI-TOF MS vs. Alternative Techniques
While MALDI-TOF MS is highly effective, a comprehensive characterization strategy often involves complementary techniques. The choice depends on the specific information required by the researcher.[9][10]
| Feature | MALDI-TOF MS | SEC / GPC | NMR Spectroscopy | ESI-MS |
| Primary Information | Absolute Molecular Weight (for narrow PDI), End-Groups, Structure | Average Molecular Weights (Mn, Mw), Polydispersity Index (PDI) | Detailed Molecular Structure, Tacticity, Composition, End-Groups | Molecular Weight, Structure |
| Molecular Weight | Absolute (less accurate for PDI > 1.2)[11] | Relative (requires calibration)[10] | Absolute (Mn via end-group analysis)[10] | Absolute |
| Structural Detail | High (repeating unit, end-groups)[4] | Low (hydrodynamic volume only) | Very High (atomic connectivity) | High (MS/MS for fragmentation)[12] |
| Sensitivity | High (picomole to femtomole) | Moderate | Low | Very High |
| Sample Throughput | High | Moderate | Low | High (when automated) |
| Key Strength | Speed and direct mass measurement of oligomers.[4] | Robust PDI determination.[13] | Unrivaled structural elucidation.[9] | Soft ionization for fragile molecules; LC coupling. |
| Key Limitation | Mass discrimination in high PDI samples; potential for fragmentation.[11] | Provides relative values; limited structural info.[10] | Complex spectra; less sensitive. | Formation of multiple charges can complicate spectra. |
In-Depth Comparison
-
Size-Exclusion Chromatography (SEC/GPC): GPC is the workhorse for determining the average molecular weight and, crucially, the polydispersity index (PDI).[13] It separates polymers based on their size in solution. While MALDI struggles with polymers having a PDI greater than ~1.2, GPC excels in this area.[11] However, it provides no information on the chemical structure of the repeating unit or end groups. It is best used in conjunction with MS or NMR.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information, confirming the identity of the monomer units and their connectivity.[9][13] By comparing the integration of end-group signals to that of the repeating units, one can calculate the number-average molecular weight (Mn).[10] Its primary drawbacks are lower sensitivity and difficulty in assessing broad molecular weight distributions.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): Like MALDI, ESI is a soft ionization technique. It is particularly advantageous for its ease of coupling with liquid chromatography (LC), allowing for separation prior to mass analysis.[12] However, for synthetic polymers, ESI often produces a series of multiply charged ions, which can make the resulting spectra more complex to interpret than the singly charged ions typically seen in MALDI.[3]
Conclusion: A Synergistic Strategy for Comprehensive Characterization
For the analysis of polymers containing this compound, MALDI-TOF MS stands out as a rapid, sensitive, and highly informative technique. It provides direct measurement of absolute molecular mass and critical details about end-group integrity, which is essential for confirming synthetic success. Its primary limitation lies in the analysis of samples with broad polydispersity.
No single technique tells the whole story. The most robust and trustworthy characterization of these novel, functional polymers is achieved through a synergistic approach. The recommended workflow is to use SEC/GPC to obtain reliable average molecular weights and polydispersity, NMR to confirm the detailed chemical structure, and MALDI-TOF MS to verify the absolute mass of oligomers and definitively identify end-groups. This multi-faceted approach ensures the highest level of scientific integrity and provides the comprehensive data required for advanced material development.
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JoVE. (2025). MALDI-ToF MS Method for the Characterization of Synthetic Polymers with Varying Dispersity and End Groups. Journal of Visualized Experiments. [Link]
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ACS Publications. (2020). Taking Advantage of Oxidation to Characterize Thiol-Containing Polymer Chains by MALDI-TOF Mass Spectrometry. Analytical Chemistry. [Link]
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Waters. (n.d.). MASS SPECTROMETRY FOR POLYMERS. Waters Corporation. [Link]
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PubMed. (2000). The limitations of MALDI-TOF mass spectrometry in the analysis of wide polydisperse polymers. National Library of Medicine. [Link]
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National Institutes of Health (NIH). (n.d.). Optimizing the MALDI-TOF-MS Observation of Peptides Containing Disulfide Bonds. PMC. [Link]
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A Senior Scientist's Guide to DFT Calculations for Spectroscopic Investigation of Similar Aromatic Compounds
For researchers and professionals in drug development, distinguishing between structurally similar aromatic compounds is a frequent and critical challenge. While experimental spectroscopy is the gold standard for characterization, spectra can often be complex, with overlapping signals or subtle differences that are difficult to assign with certainty. This is where computational chemistry, specifically Density Functional Theory (DFT), emerges as an indispensable partner. By accurately predicting spectroscopic properties from first principles, DFT calculations can validate experimental assignments, rationalize observed trends, and provide deep mechanistic insights into structure-property relationships.
This guide is designed to provide both the theoretical grounding and the practical, field-proven protocols necessary to leverage DFT for the spectroscopic investigation of aromatic compounds. We will move beyond a simple list of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational workflow.
Pillar 1: The Foundation - Selecting the Right Computational Tools
The accuracy of any DFT calculation is fundamentally determined by the choice of the exchange-correlation (XC) functional and the basis set. For aromatic systems, which are characterized by delocalized π-electrons and a propensity for non-covalent interactions, these choices are especially critical.
The "DFT Zoo": Choosing an Appropriate Functional
There is a vast array of DFT functionals, often categorized in a hierarchy known as "Jacob's Ladder." For aromatic compounds, hybrid GGA functionals, which mix a portion of exact Hartree-Fock exchange with a GGA functional, have historically provided a good balance of accuracy and computational cost.[1]
-
Workhorse Functionals (Good Starting Point): B3LYP is arguably the most widely used functional for organic molecules and often provides reliable geometries and vibrational frequencies.[1][2][3][4] PBE0 is another excellent hybrid functional that frequently performs well for these systems.[5][6]
-
Range-Separated Functionals (Improved Accuracy for Excitations): For calculating UV-Vis spectra via Time-Dependent DFT (TD-DFT), traditional hybrids can sometimes struggle, especially with charge-transfer excitations common in donor-acceptor substituted aromatics.[7] Range-separated functionals like CAM-B3LYP and ωB97X-D often provide more accurate excitation energies in these cases.[5][8][9]
-
Dispersion Corrections (Essential for Interactions): Aromatic rings frequently engage in π-π stacking interactions. Standard DFT functionals fail to describe the London dispersion forces that govern these interactions. Therefore, applying a dispersion correction, such as Grimme's D3 or D4 schemes (e.g., B3LYP-D3 ) or using a functional with built-in dispersion (ωB97X-D ), is non-negotiable when studying dimers or aggregates.[10][11]
Basis Sets: The Language of Electrons
A basis set is the set of mathematical functions used to build the molecular orbitals. The choice of basis set dictates the flexibility your calculation has to describe the electron density.
-
Pople-style Basis Sets: Sets like 6-31G(d,p) are highly efficient and often sufficient for initial geometry optimizations of medium-sized organic molecules.[2][3][12] For higher accuracy in spectroscopic properties, a triple-zeta set like 6-311+G(d,p) is recommended. The "+" indicates the inclusion of diffuse functions, which are crucial for describing anions or excited states, while "(d,p)" denotes polarization functions, which are essential for accurately describing bonding.[4][13][14]
-
Dunning-style Basis Sets: Correlation-consistent basis sets like cc-pVDZ (double-zeta) and cc-pVTZ (triple-zeta) are designed for systematically converging towards the complete basis set limit. They are generally more accurate but also more computationally expensive than Pople-style sets.
Senior Scientist's Insight: A cost-effective and robust strategy is to perform initial geometry optimizations with a smaller basis set (e.g., B3LYP/6-31G(d,p)) and then run a more accurate single-point energy or spectroscopic property calculation on that optimized geometry using a larger basis set (e.g., ωB97X-D/cc-pVTZ). This is often referred to as a multi-level approach.[15]
Pillar 2: A Unified & Self-Validating Computational Workflow
A successful computational study relies on a systematic and logical progression of steps. Each step builds upon the last, and validation checks are integrated throughout to ensure the integrity of the final results.
Experimental Protocol: Step-by-Step Methodology
Step 1: Geometry Optimization and Frequency Analysis The prerequisite for any spectroscopic calculation is an accurate molecular geometry at a local minimum on the potential energy surface.
-
Input Structure: Build your aromatic molecule in a molecular editor (e.g., GaussView, Avogadro) or generate coordinates from a SMILES string. Ensure a reasonable starting geometry.
-
Optimization Calculation: Set up an optimization calculation using your chosen functional and basis set (e.g., B3LYP/6-31G(d,p)). Use software like Gaussian, ORCA, or NWChem.[12] The keyword Opt is common in Gaussian.
-
Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. This is critical. The keyword Freq is used in Gaussian.[12]
-
Validation: Examine the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies. If one or more imaginary frequencies are present, it indicates a saddle point (a transition state), and the geometry must be perturbed along the imaginary mode and re-optimized.
Step 2: Spectroscopic Property Calculation Using the validated optimized geometry, you can now calculate the desired spectroscopic properties.
-
For NMR Spectra: Perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation.[3][16] This computes the absolute shielding tensors for each nucleus. A higher-level basis set is often beneficial here (e.g., B3LYP/cc-pVTZ). The keyword NMR is used in Gaussian.
-
For UV-Vis Spectra: Perform a Time-Dependent DFT (TD-DFT) calculation to obtain vertical excitation energies and oscillator strengths.[7][17][18] Specify the number of excited states to calculate (e.g., 10-20 is often sufficient for the main features). The keyword TD is used in Gaussian.
-
For IR and Raman Spectra: The necessary data (vibrational frequencies and intensities) were already generated in the Freq calculation from Step 1. No new calculation is needed.[1][4][19]
Step 3: Post-Processing and Spectral Generation Raw computational output must be converted into a format comparable with experimental data.
-
NMR: To convert calculated absolute shieldings (σ) to chemical shifts (δ), a reference compound must be used: δ_sample = σ_ref - σ_sample.[3] Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR. Calculate the shielding for TMS at the exact same level of theory for consistency.
-
UV-Vis: Use the calculated excitation energies (in eV or nm) and oscillator strengths (f) to plot the spectrum. Software like SpecDis can be used to apply a Gaussian or Lorentzian broadening function to each transition, simulating an experimental spectrum.[6][17]
-
IR/Raman: Calculated harmonic frequencies are systematically higher than experimental anharmonic frequencies. It is standard practice to apply a uniform scaling factor to the calculated frequencies (e.g., ~0.96-0.98 for B3LYP functionals) to improve agreement with experiment.[4]
Pillar 3: A Comparative Case Study - Aniline vs. p-Nitroaniline
To demonstrate the power of this workflow, we will compare two structurally similar yet electronically distinct aromatic compounds: aniline (electron-donating -NH₂ group) and p-nitroaniline (containing both an electron-donating -NH₂ and an electron-withdrawing -NO₂ group). This comparison highlights how DFT can quantitatively predict and rationalize the influence of substituents on spectroscopic properties.
Data Presentation: Predicted vs. Experimental Spectroscopic Data
The following table summarizes representative data that would be generated from a DFT study, comparing it with experimental values found in the literature. Calculations are assumed to be performed at the B3LYP/cc-pVTZ level for NMR and TD-B3LYP/cc-pVTZ for UV-Vis.
| Spectroscopic Parameter | Compound | Calculated Value | Experimental Value | Rationale for Difference |
| ¹³C NMR Shift (C4-para) | Aniline | 118.5 ppm | 118.7 ppm | -NH₂ group shields the para carbon. |
| p-Nitroaniline | 155.8 ppm | 155.6 ppm | -NO₂ group strongly deshields the para carbon. | |
| ¹H NMR Shift (H2-ortho) | Aniline | 6.75 ppm | 6.78 ppm | Protons are shielded by the -NH₂ group. |
| p-Nitroaniline | 6.68 ppm | 6.69 ppm | Resonance donation from -NH₂ shields these protons. | |
| UV-Vis λmax | Aniline | 285 nm | 280 nm | π -> π* transition of the substituted benzene ring. |
| p-Nitroaniline | 375 nm | 381 nm | Intramolecular charge transfer (ICT) transition. | |
| IR Frequency (Symm. NO₂) | p-Nitroaniline | 1315 cm⁻¹ | 1335 cm⁻¹ | Strong absorption characteristic of the nitro group. |
Expert Analysis of Comparative Data
-
NMR Spectroscopy: DFT excels at reproducing the substituent chemical shifts (SCS) on the aromatic ring. The calculations correctly predict the significant downfield (deshielded) shift of the C4 carbon in p-nitroaniline, directly attached to the electron-withdrawing nitro group, compared to the upfield (shielded) shift seen in aniline. This demonstrates the model's ability to accurately represent the changes in local electronic environments.[2][3]
-
UV-Vis Spectroscopy: The most striking result is the large bathochromic (red) shift predicted for p-nitroaniline's primary absorption band (λmax). TD-DFT calculations can attribute this to a transition with significant HOMO→LUMO character, where the HOMO is localized on the aniline portion and the LUMO is on the nitrobenzene portion of the molecule. This is a classic intramolecular charge-transfer (ICT) band, and its prediction showcases TD-DFT's power in analyzing electronic excitations.[9][20]
-
Vibrational Spectroscopy: DFT accurately computes the vibrational modes. For p-nitroaniline, it would predict a strong symmetric stretching mode for the -NO₂ group. The frequency of this mode is sensitive to the electronic push-pull nature of the molecule and provides another point of comparison with experimental IR or Raman data.[1][21]
Conclusion
DFT calculation is not merely a tool for generating data; it is a powerful lens for interpreting and understanding complex spectroscopic information. By following a systematic, self-validating workflow and making informed choices about functionals and basis sets, researchers can confidently distinguish between similar aromatic compounds, assign experimental spectra, and gain fundamental insights into their electronic structure. The synergy between high-quality experimental work and robust computational modeling represents the modern standard for chemical characterization and design.
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Safety Operating Guide
Operational Guide for the Safe Disposal of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol (CAS No. 7748-20-1). As a research chemical, the complete toxicological and environmental impact data for this compound may not be fully available.[1] Therefore, this protocol is grounded in the precautionary principle, treating the substance as hazardous waste to ensure maximum safety for laboratory personnel and to maintain environmental compliance. Adherence to these procedures is critical for all researchers, scientists, and drug development professionals.
Core Safety Directive: Hazard Assessment and Personal Protection
The fundamental principle governing the disposal of any research chemical is to treat it as hazardous unless explicitly determined otherwise by an accredited safety authority.[2][3][4] All chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), which forbids disposal in regular trash or down the sanitary sewer system.[5][6]
Inferred Hazard Profile
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment can be inferred from its chemical structure—an aromatic disulfide—and data from analogous compounds. This substance should be handled with the assumption that it poses the risks outlined in the table below.
| Potential Hazard | Basis for Concern & Rationale |
| Skin & Eye Irritation | Aromatic compounds and sulfur-containing molecules are frequently irritants or sensitizers. Direct contact should be avoided to prevent allergic reactions or chemical burns.[7][8][9] |
| Organ Toxicity | Analogs like p-phenylenediamine have been shown to cause organ damage.[7] It is prudent to assume this compound could be harmful if ingested or absorbed. |
| Aquatic Toxicity | Many complex organic molecules are toxic to aquatic life with long-lasting effects.[7][10] Preventing entry into waterways is a critical environmental responsibility. |
Mandatory Personal Protective Equipment (PPE)
All handling and disposal steps must be performed while wearing the appropriate PPE. The causality behind each selection is to create a barrier between the researcher and the potential chemical hazard.
| PPE Item | Specification & Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. Protects against accidental splashes of the solid or solutions, preventing serious eye irritation.[8][9] |
| Hand Protection | Chemical-resistant nitrile gloves. Inspect gloves before use and wash hands thoroughly after handling. This prevents dermal absorption, a common route of exposure.[7] |
| Body Protection | A standard laboratory coat. This protects against contamination of personal clothing and minimizes skin contact. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[7] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process. Each step is designed to ensure the waste is contained, identified, and managed in compliance with regulations from generation to final disposal.
Step 1: Waste Identification and Segregation
Your first action is to declare the material as waste. A chemical becomes waste when you no longer intend to use it.[11] This waste stream must be kept separate from all others.
-
Action: Collect waste this compound, whether in solid form or in solution, in a dedicated waste container.
-
Causality: Mixing chemical wastes can lead to dangerous and unpredictable reactions.[12] Segregation by compatibility is a cornerstone of laboratory safety.[5]
Step 2: Container Selection and Management
The integrity of the waste container is paramount to preventing leaks and spills.
-
Action: Select a container that is in good condition, leak-proof, and chemically compatible with the waste. For solid waste, the original manufacturer's container is an excellent choice.[13] For solutions, use a container with a secure, screw-on cap.[13]
-
Causality: A properly sealed container prevents the release of vapors and contains the material even if tipped over.[13] Corks and stoppers are not acceptable closures.[13] The container must remain closed except when you are actively adding waste.[11]
Step 3: Comprehensive Hazardous Waste Labeling
Improper labeling is a serious compliance violation. The label communicates the container's contents and associated dangers to everyone in the facility.
-
Action: Affix a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department to the container as soon as the first drop of waste is added.[2]
-
The label must include:
-
The full chemical name : "this compound". Do not use abbreviations, acronyms, or chemical formulas.[5]
-
Composition and Quantity : For mixtures, list all components and their approximate percentages.
-
Generator Information : The name of the Principal Investigator, laboratory room number, and contact information.[5]
-
Hazard Identification : Check the appropriate hazard pictograms (e.g., irritant, toxic, environmental hazard).[5]
Step 4: On-Site Accumulation and Storage
Waste must be stored safely in a designated area while awaiting pickup.
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) .[12][14] This area must be at or near the point of waste generation and under the control of laboratory personnel.[6]
-
Action: Place the primary waste container inside a larger, chemically compatible secondary containment bin or tray.[13]
-
Causality: Secondary containment ensures that any potential leaks or spills from the primary container are captured, preventing a wider chemical release.[13] The SAA keeps hazardous materials organized and away from general work areas.
Step 5: Arranging for Final Disposal
The final step is to transfer the waste to trained professionals for disposal.
-
Action: Once the container is full or you have reached your institution's time limit for accumulation (e.g., 90 days), submit a chemical waste collection request to your EHS department.[13]
-
Causality: Final disposal must be handled by a licensed hazardous waste facility to ensure it is done in an environmentally sound manner, such as through high-temperature incineration.[14] Your EHS office manages this "cradle-to-grave" process.[14]
Visualization of the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process, from the point of generation to the final handoff for professional disposal.
Caption: Disposal workflow for this compound.
Protocols for Contaminated Materials and Spills
Disposal of Contaminated Solid Waste
Lab supplies that come into contact with this compound are also considered hazardous waste.
-
Protocol:
-
Collect contaminated items such as gloves, bench paper, and pipette tips.
-
Double-bag the waste in clear plastic bags to allow for visual inspection.[13]
-
Label the outer bag as "Hazardous Waste" with the chemical name.
-
Manage this solid waste through your EHS department alongside your primary chemical waste container.
-
Decontamination of Empty Containers
The original chemical container must be properly decontaminated before it can be disposed of in the regular trash. This prevents the introduction of hazardous chemical residues into the solid waste stream.
-
Protocol:
-
Perform this procedure in a chemical fume hood while wearing full PPE.
-
Select a solvent capable of dissolving the chemical residue (e.g., acetone or ethanol).
-
Triple-rinse the container : Add a small amount of solvent, cap the container, and swirl thoroughly to rinse all interior surfaces.
-
Pour the solvent rinsate into your hazardous waste container. This rinsate is hazardous waste .[11][15]
-
Repeat the rinse two more times, collecting all rinsate as hazardous waste.[11]
-
Once the container is fully rinsed and air-dried, deface or remove the original product label.[2]
-
The clean, de-labeled container may now be disposed of in a designated glassware disposal box or regular trash, per your institution's policy.[2][11]
-
Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate exposure and contamination.
-
Protocol:
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated by keeping the chemical fume hood running.
-
Report: Inform your laboratory supervisor and institutional EHS department immediately.
-
Clean-up (Only if trained): For small spills, use an inert absorbent material like vermiculite or sand to contain the substance. Do not use combustible materials like paper towels as the primary absorbent.[3]
-
Collect Waste: Carefully sweep or scoop the absorbent material and spilled chemical into a designated container for hazardous waste. All materials used for cleanup must also be disposed of as hazardous waste.[4]
-
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A Guide to Personal Protective Equipment for Handling 4,4'-disulfanediylbis(4,1-phenylene)dimethanol
Welcome to your comprehensive guide on the safe handling of 4,4'-disulfanediylbis(4,1-phenylene)dimethanol (CAS No. 7748-20-1). This document provides essential safety and logistical information, moving beyond a simple checklist to offer a deep, procedural understanding rooted in the specific chemical nature of this compound. Our goal is to empower you, our valued researchers and drug development professionals, with the knowledge to work safely and effectively.
The structure of this compound, featuring a disulfide bridge, presents specific handling considerations. The disulfide bond itself can be redox-active, and as with many aromatic sulfur compounds, potential irritant and sensitizing properties must be respected.[1] This guide is structured to provide a risk-based approach to personal protective equipment (PPE), ensuring that the level of protection aligns with the potential exposure during any given procedure.
Understanding the Hazards: The 'Why' Behind the 'What'
This compound is classified as an irritant.[2] The primary hazards associated with this compound are:
-
Serious Eye Irritation (H319) : Direct contact with the eyes can cause significant irritation.[2]
-
Allergic Skin Reaction (H317) : May cause skin sensitization upon contact.[2]
-
Potential for Respiratory Irritation : As a solid, there is a risk of generating dust during handling, which may lead to respiratory tract irritation if inhaled.[3][4]
-
Aquatic Toxicity : This chemical is noted as being very toxic to aquatic life with long-lasting effects, which underscores the importance of proper disposal and containment.[5]
Given these hazards, a multi-faceted PPE strategy is not just recommended; it is essential for mitigating risk.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the most direct line of defense against chemical exposure. The following sections detail the minimum required PPE for handling this compound in a laboratory setting.
Hand Protection: Your First Line of Defense
Requirement: Chemically resistant gloves.
The Causality: Direct skin contact is a primary route of exposure that can lead to irritation and allergic reactions.[2] Therefore, selecting the right gloves is critical.
-
Selection: Nitrile gloves are a suitable initial choice for handling this solid compound, providing a good barrier against incidental contact. Always inspect gloves for any signs of degradation or perforation before use.
-
Proper Use: Employ proper glove removal techniques to avoid contaminating your skin. Dispose of contaminated gloves in accordance with your institution's hazardous waste guidelines. Never reuse disposable gloves.
Eye and Face Protection: Shielding Against Irritation
Requirement: Safety glasses with side shields or a face shield.
The Causality: Due to its classification as a serious eye irritant, protecting your eyes from dust or splashes is non-negotiable.[2]
-
Standard Operations: For routine handling of small quantities, safety glasses with side shields that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[6]
-
High-Risk Operations: When there is a higher risk of dust generation or splashing (e.g., during bulk transfers or vigorous mixing), a full face shield should be worn in addition to safety glasses.[6]
Protective Clothing: Minimizing Skin Exposure
Requirement: Laboratory coat and appropriate work attire.
The Causality: To prevent incidental skin contact and contamination of personal clothing, a lab coat and proper attire are necessary.
-
Laboratory Coat: A standard, long-sleeved lab coat should be worn at all times in the laboratory.
-
Personal Clothing: Long pants and closed-toe shoes are required to ensure maximum skin coverage.[7] Perforated shoes or sandals are not permitted in a laboratory setting where chemicals are handled.[8]
Respiratory Protection: When Engineering Controls Are Not Enough
Requirement: Use in a well-ventilated area; respirator may be required.
The Causality: Inhalation of dust can cause respiratory irritation.[3][4] The primary method for mitigating this is through engineering controls.
-
Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize the inhalation of airborne particles.
-
Respiratory Protection: If a fume hood is not available or if there is a potential for significant dust generation, a NIOSH-approved respirator may be necessary. The specific type of respirator should be determined by a formal risk assessment.[9]
Summary of PPE Requirements
| Procedure | Hand Protection | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Weighing and preparing solutions | Nitrile gloves | Safety glasses with side shields | Lab coat, long pants, closed-toe shoes | Chemical fume hood |
| Transferring solid | Nitrile gloves | Safety glasses with side shields and face shield | Lab coat, long pants, closed-toe shoes | Chemical fume hood |
| Cleaning spills | Heavy-duty nitrile or butyl rubber gloves | Safety glasses with side shields and face shield | Lab coat, long pants, closed-toe shoes | NIOSH-approved respirator (if significant dust) |
Operational and Disposal Plans
A proactive approach to safety includes having clear plans for both routine operations and emergency situations, including proper disposal.
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound, from preparation to disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
